HBC599
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(Z)-1-cyano-2-[6-[2-hydroxyethyl(methyl)amino]-1-benzothiophen-2-yl]ethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-24(8-9-25)19-7-6-17-10-20(26-21(17)12-19)11-18(14-23)16-4-2-15(13-22)3-5-16/h2-7,10-12,25H,8-9H2,1H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTHEUULEXARCU-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC2=C(C=C1)C=C(S2)C=C(C#N)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)C1=CC2=C(C=C1)C=C(S2)/C=C(\C#N)/C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Mechanism of HBC599 Fluorescence Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescence activation mechanism of HBC599, a fluorogenic dye that exhibits strong fluorescence upon binding to the Pepper RNA aptamer. This system offers a powerful tool for real-time visualization of RNA dynamics in living cells. This document outlines the core principles of this compound activation, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.
Core Mechanism of Fluorescence Activation
This compound is an analog of the benzylidene-cyanophenyl (HBC) family of fluorophores. In its unbound state in solution, this compound is essentially non-fluorescent due to the dissipation of absorbed energy through non-radiative pathways, primarily internal conversion facilitated by free rotation around its chemical bonds. The fluorescence of this compound is activated upon specific binding to the Pepper RNA aptamer, a synthetically evolved RNA molecule.
The Pepper aptamer folds into a unique and intricate three-dimensional structure that creates a specific binding pocket for this compound.[1][2] This binding event is central to the fluorescence activation and is characterized by the following key features:
-
Conformational Restriction: The binding pocket of the Pepper aptamer physically constrains the this compound molecule, restricting its rotational freedom. This rigidity significantly reduces non-radiative decay, forcing the excited molecule to release its energy as fluorescence photons.
-
Structural Organization of the Binding Site: Unlike some other fluorogenic aptamers, the Pepper aptamer does not utilize a G-quadruplex structure to bind its ligand.[2] Instead, it forms a distinctive binding site through a unique base-quadruple and base-triple stack that effectively "sandwiches" the this compound ligand.[1][2] This precise arrangement of nucleotides creates a highly specific and stable interaction.
-
Role of Divalent Cations: The structural integrity of the Pepper aptamer and its ability to bind this compound are critically dependent on the presence of divalent cations, specifically magnesium ions (Mg²⁺).[2][3] These ions are not directly involved in the fluorescence process itself but are essential for the correct folding of the RNA into its active conformation, thereby creating the ligand-binding site.[3][4] One Mg²⁺ ion has been shown to bind at a specific location within the Pepper structure, enabling the aptamer to fold correctly.[3]
-
Tertiary Interactions: The formation of the ligand-binding pocket is further assisted by tertiary interactions from an adjacent bulge in the RNA structure, which helps to organize the nucleotides in the internal bulge where the ligand binds.[1][2]
The following diagram illustrates the fundamental principle of this compound fluorescence activation:
Caption: Mechanism of this compound fluorescence activation upon binding to the Pepper RNA aptamer.
Quantitative Data Summary
The interaction between this compound and the Pepper RNA aptamer has been characterized by several quantitative parameters. The following table summarizes the key data gathered from structural and mutational analyses.
| Parameter | Value | Significance | Reference |
| Crystal Structure Resolution | 2.7 Å | Provides a detailed atomic-level view of the this compound-Pepper complex, revealing the specific nucleotide interactions that create the binding pocket. | [1][2] |
| Binding Affinity (Kd) | Low nanomolar range | Indicates a very tight and specific interaction between this compound and the Pepper aptamer, which is crucial for effective RNA labeling at low concentrations. | [5] |
| Mutational Analysis: G22A | Fluorescence reduced to near background levels | Demonstrates the critical role of the guanine (B1146940) at position 22 in forming the binding pocket and activating fluorescence. This nucleotide is part of the quadruple base layer that stacks with the ligand. | [1] |
| Mutational Analysis: U23C | Fluorescence reduced to almost background levels | Highlights the importance of the uridine (B1682114) at position 23, which is in close proximity to other members of the tetrad and acts as a keystone for the structure. | [1] |
| Mutational Analysis: A11G | 30% loss of fluorescence with this compound | Suggests that while the adenine (B156593) at position 11 is important for the structural integrity and Mg²⁺ binding, some mutations can be tolerated, albeit with a reduction in fluorescence activation. | [1] |
| Divalent Cation Dependence | ~2 divalent ions per HBC activation | Hill analysis indicates that the binding and activation process is cooperative and involves at least two divalent cations, which are crucial for the proper folding and function of the aptamer. | [6] |
Experimental Protocols
The characterization of the this compound-Pepper system has relied on a combination of structural biology, spectroscopy, and molecular biology techniques. The following are detailed methodologies for key experiments.
Antibody-Assisted Crystallography of the this compound-Pepper Complex
This protocol was employed to determine the high-resolution three-dimensional structure of the this compound-Pepper complex.
Experimental Workflow Diagram:
Caption: Workflow for the structural determination of the this compound-Pepper complex.
Methodology:
-
RNA Construct Design: A minimal version of the Pepper aptamer (T1 motif) was modified to facilitate crystallization. A pentaloop hairpin (GAAACAC) was added to the P3 stem-loop to serve as a binding site for the Fab BL3-6 crystallization chaperone. The P1 and P3 stems were extended to optimize the distance between the Fab and the aptamer core.[1]
-
In Vitro Transcription and Purification: The designed Pepper RNA construct was transcribed in vitro using T7 RNA polymerase. The resulting RNA was purified using denaturing polyacrylamide gel electrophoresis (dPAGE).
-
Complex Formation: The purified Pepper RNA was refolded by heating and snap-cooling in a buffer containing HEPES, KCl, and MgCl₂. The Fab BL3-6 chaperone and this compound were then added to the folded RNA to form the ternary complex.
-
Crystallization: The this compound-Pepper-Fab complex was subjected to extensive crystallization screening using the hanging-drop vapor-diffusion method at 20°C.
-
Data Collection and Structure Determination: Crystals were cryo-protected and diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement using the Fab structure as a search model, and the RNA and ligand were built into the resulting electron density maps.[1]
Fluorescence Spectroscopy and Mutational Analysis
This protocol is used to quantify the fluorescence activation of this compound by different Pepper RNA variants and to identify key nucleotides involved in binding and fluorescence.
Methodology:
-
Preparation of RNA and Ligand: Wild-type and mutant Pepper RNA constructs were synthesized and purified. A stock solution of this compound was prepared in DMSO.[7]
-
Fluorescence Measurements: Fluorescence assays were performed in a buffer containing 40 mM HEPES (pH 7.5), 100 mM KCl, and 5 mM MgCl₂.[6]
-
Assay Conditions: Measurements were made with 100 nM RNA and 1 µM this compound. The mixture was incubated for 30 minutes at 25°C to ensure complete binding.[6]
-
Data Acquisition: Fluorescence emission spectra were recorded on a fluorometer with excitation and emission wavelengths appropriate for the this compound-Pepper complex. The fluorescence intensity of the complex was compared to that of this compound alone and to the complexes formed with mutant Pepper aptamers.
-
Data Analysis: The relative fluorescence of the mutant complexes compared to the wild-type complex was calculated to determine the functional importance of the mutated nucleotides.[1]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA was used to confirm the binding of the Fab chaperone to the modified Pepper RNA construct.
Methodology:
-
RNA Labeling: The Pepper RNA construct was 5'-end-labeled with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase.
-
Binding Reactions: Labeled RNA was incubated with increasing concentrations of the Fab BL3-6 chaperone in a binding buffer.
-
Gel Electrophoresis: The binding reactions were resolved on a native polyacrylamide gel.
-
Visualization: The gel was dried and exposed to a phosphor screen. A shift in the mobility of the RNA band upon addition of the Fab indicated the formation of a stable RNA-protein complex.[1]
References
- 1. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Fluorescence Activation by Pepper RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. Pepper RNA variants reveal decoupling of HBC530 binding thermodynamics and fluorescence activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Unveiling the Molecular Embrace: A Technical Guide to the HBC599 and Pepper RNA Aptamer Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of the interaction between the fluorogenic dye HBC599 and the Pepper RNA aptamer. This system represents a significant advancement in live-cell RNA imaging, offering a bright and stable platform for visualizing RNA dynamics. This document provides a comprehensive overview of the binding mechanism, quantitative interaction data, detailed experimental protocols, and visual representations of the underlying processes to facilitate a deeper understanding and application of this technology.
Core Interaction and Mechanism
The Pepper RNA aptamer is a synthetically evolved RNA molecule designed to bind with high affinity and specificity to a series of benzylidene-cyanophenyl (HBC) derivatives, including this compound.[1][2] Upon binding, the Pepper aptamer induces a significant increase in the fluorescence quantum yield of this compound, a phenomenon known as fluorescence activation.[3][4] This process is driven by the rigidification of the this compound molecule within a specific binding pocket of the folded RNA structure, which inhibits non-radiative decay pathways.[1]
Structural studies, including X-ray crystallography, have revealed the intricate details of this interaction. The Pepper aptamer folds into an elongated structure, creating a binding site for this compound within an internal bulge.[1][2][5] Unlike some other fluorescent RNA aptamers, Pepper does not form a G-quadruplex structure to create its binding pocket.[1][2][5] Instead, it utilizes a unique base-quadruple and base-triple stack to sandwich the this compound ligand, with a U•G wobble pair contributing to the binding interface.[1][2] The binding is further stabilized by the presence of site-bound magnesium ions (Mg²⁺), which are crucial for the proper folding of the aptamer and are energetically coupled to ligand binding.[1][6]
Quantitative Interaction Data
The interaction between this compound and the Pepper RNA aptamer has been characterized by several key quantitative parameters, providing insights into the binding affinity and the role of cofactors.
| Parameter | Value | Conditions | Reference |
| Crystal Structure Resolution | 2.7 Å | Antibody-assisted crystallography | [1][7] |
| Mg²⁺ Dependence (Hill Coefficient, n) | 1.61 ± 0.09 | 40 mM HEPES pH 7.5, 100 mM KCl, 2 M NaCl | [1] |
| **Apparent Mg²⁺ Concentration for Half-Maximal Fluorescence ([Mg²⁺]₁/₂) ** | 6.83 mM | 40 mM HEPES pH 7.5, 100 mM KCl, 2 M NaCl | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound-Pepper RNA aptamer interaction.
In Vitro RNA Transcription and Purification
Objective: To produce pure Pepper RNA aptamer for subsequent experiments.
Protocol:
-
Template Preparation: Synthesize single-stranded DNA (ssDNA) templates containing a T7 promoter sequence upstream of the Pepper aptamer coding sequence. Anneal the template strand with a complementary T7 primer to generate a double-stranded DNA (dsDNA) template.[8]
-
In Vitro Transcription: Perform in vitro transcription using the dsDNA template, T7 RNA polymerase, and ribonucleoside triphosphates (NTPs) in a suitable transcription buffer.[8]
-
Purification: Purify the transcribed RNA using phenol-chloroform extraction followed by ethanol (B145695) precipitation to remove proteins and unincorporated NTPs.[7] Further purification can be achieved using denaturing polyacrylamide gel electrophoresis (PAGE) for size selection.
Fluorescence Spectroscopy
Objective: To measure the fluorescence activation of this compound upon binding to the Pepper RNA aptamer and to determine the effect of Mg²⁺ concentration.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 100 nM of the purified Pepper RNA aptamer and 1 µM of this compound in a buffer solution (e.g., 40 mM HEPES pH 7.5, 100 mM KCl).[1]
-
Incubation: Incubate the mixture at 25 °C for 30 minutes to allow for binding equilibrium to be reached.[1]
-
Fluorescence Measurement: Measure the fluorescence emission spectra using a spectrofluorometer. For this compound, typical excitation and emission maxima are in the orange-red region of the spectrum.[9]
-
Mg²⁺ Titration: To determine the Mg²⁺ dependence, perform the assay in the presence of varying concentrations of MgCl₂ (e.g., from 0 to 25 mM).[1] Plot the fluorescence intensity as a function of Mg²⁺ concentration and fit the data to the Hill equation to determine the Hill coefficient (n) and the [Mg²⁺]₁/₂.[1]
X-ray Crystallography
Objective: To determine the three-dimensional structure of the this compound-Pepper RNA aptamer complex.
Protocol:
-
Construct Design: Design a modified Pepper RNA aptamer construct that is amenable to crystallization. This may involve extending stem regions or adding a binding site for a crystallization chaperone, such as a Fab antibody fragment.[1]
-
Complex Formation: Form a complex of the Pepper RNA aptamer, this compound, and the crystallization chaperone.
-
Crystallization: Screen for crystallization conditions using various precipitants, buffers, and additives. Grow diffraction-quality crystals.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals at a synchrotron source. Solve the crystal structure using methods such as single-wavelength anomalous diffraction (SAD).[6] The structure of the Pepper-HBC599 complex has been solved to a resolution of 2.7 Å.[1][7]
Visualizations
The following diagrams illustrate key aspects of the this compound and Pepper RNA aptamer interaction and experimental workflows.
References
- 1. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fr-biotechnology.com [fr-biotechnology.com]
- 4. Structural Basis for Fluorescence Activation by Pepper RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New paper! | Structural Basis for Fluorescence Activation by Pepper RNA | Piccirilli Lab [voices.uchicago.edu]
- 6. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 7. Pepper aptamer [aptamer.ribocentre.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Architecture: A Technical Guide to the Crystal Structure of the HBC599-Pepper Complex
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of the Pepper RNA aptamer in complex with its fluorogenic ligand, HBC599. The structure, resolved at 2.7 Å, reveals the intricate molecular interactions that underpin the fluorescence activation of this compound upon binding to the Pepper aptamer. This document is intended for researchers, scientists, and drug development professionals interested in the structural biology of RNA aptamers and the development of novel RNA imaging technologies.
The determination of the this compound-Pepper complex structure was achieved through antibody-assisted X-ray crystallography, a powerful technique for stabilizing and crystallizing flexible RNA molecules.[1] The structural data, available under PDB ID 7U0Y, showcases the Pepper aptamer folding into an elongated architecture, utilizing a unique base-quadruple and base-triple stack to create a specific binding pocket for the this compound ligand.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the crystal structure of the this compound-Pepper complex and the binding affinity of HBC ligands to the Pepper aptamer.
Table 1: Crystallographic Data for the this compound-Pepper-Fab BL3-6 Complex[2]
| Parameter | Value |
| PDB ID | 7U0Y |
| Resolution (Å) | 2.66 |
| Space Group | P21212 |
| Unit Cell Parameters | |
| a, b, c (Å) | 71.94, 111.41, 120.33 |
| α, β, γ (°) | 90, 90, 90 |
| Refinement Statistics | |
| R-work | 0.219 |
| R-free | 0.255 |
| Macromolecule Content | |
| Unique Protein Chains | 2 (Fab BL3-6 Heavy and Light Chains) |
| Unique Nucleic Acid Chains | 1 (Pepper RNA Aptamer) |
| Total Structure Weight (kDa) | 68.91 |
| Atom Count | 4,914 |
Table 2: Binding Affinity of HBC Ligands to the Pepper Aptamer
| Ligand | Dissociation Constant (Kd) | Method |
| HBC530 | ~3.5 nM | Fluorescence Titration |
| This compound | Tight, low nanomolar affinity | Fluorescence Titration (qualitative) |
Note: A precise Kd value for this compound is not explicitly available in the primary literature. However, the binding is characterized as having "tight affinity," and the methodology for its determination is provided in the experimental protocols section.
Experimental Protocols
The following sections detail the methodologies employed in the determination of the this compound-Pepper complex crystal structure.
Fab BL3-6 Expression and Purification
The antibody fragment (Fab) BL3-6, used as a crystallization chaperone, was expressed in E. coli and purified using established protocols.
-
Expression: The plasmid containing the Fab BL3-6 gene was transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony was used to inoculate a starter culture, which was then used to inoculate a larger volume of LB medium supplemented with the appropriate antibiotic. The culture was grown at 37°C with shaking until it reached the mid-log phase (OD600 ≈ 0.6-0.8). Protein expression was induced by the addition of IPTG, and the culture was incubated for a further 4-6 hours at 37°C.
-
Cell Lysis: Cells were harvested by centrifugation. The cell pellet was resuspended in a lysis buffer and lysed by sonication or by using a French press.
-
Purification: The lysate was cleared by centrifugation, and the supernatant containing the soluble Fab was subjected to affinity chromatography. A nickel-NTA resin was typically used to capture the His-tagged Fab. The column was washed with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The Fab was then eluted using an elution buffer with a higher concentration of imidazole. The purified Fab was dialyzed against a storage buffer and concentrated.
In Vitro Transcription and Purification of the Pepper RNA Aptamer
The Pepper RNA aptamer was produced by in vitro transcription from a DNA template.
-
DNA Template Preparation: A double-stranded DNA template encoding the Pepper aptamer sequence downstream of a T7 RNA polymerase promoter was generated by PCR.
-
In Vitro Transcription: The purified DNA template was used in an in vitro transcription reaction with T7 RNA polymerase and ribonucleotide triphosphates (NTPs). The reaction was incubated at 37°C for several hours.
-
Purification: The transcription reaction was treated with DNase to remove the DNA template. The RNA transcript was then purified by denaturing polyacrylamide gel electrophoresis (PAGE). The band corresponding to the Pepper RNA was excised from the gel, and the RNA was eluted. The purified RNA was desalted and concentrated.
Crystallization of the this compound-Pepper-Fab BL3-6 Complex
-
Complex Formation: The purified Pepper RNA was refolded by heating and snap-cooling in a buffer containing MgCl2. The refolded RNA was then incubated with a molar excess of the this compound ligand and the purified Fab BL3-6 to allow for complex formation.
-
Crystallization: The this compound-Pepper-Fab BL3-6 complex was crystallized using the sitting-drop vapor diffusion method. The complex solution was mixed with a reservoir solution containing precipitants, and the drops were equilibrated against the reservoir solution at a constant temperature. Crystals typically appeared within a week.
-
Data Collection and Structure Determination: Crystals were cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement using the known structure of the Fab fragment as a search model, followed by iterative rounds of model building and refinement.
Determination of Binding Affinity (Kd)
The dissociation constant (Kd) for the interaction between HBC ligands and the Pepper aptamer was determined by fluorescence titration.
-
A constant concentration of the Pepper RNA aptamer was titrated with increasing concentrations of the HBC ligand.
-
The fluorescence intensity was measured at each ligand concentration after allowing the binding to reach equilibrium.
-
The resulting data were plotted as fluorescence intensity versus ligand concentration and fitted to a one-site binding model or the Hill equation to determine the Kd.
Visualizations
The following diagrams illustrate the experimental workflow for the structure determination of the this compound-Pepper complex.
This comprehensive guide provides the essential technical details surrounding the crystal structure of the this compound-Pepper complex. The elucidation of this structure offers a foundational understanding for the rational design of improved RNA imaging agents and other applications in synthetic biology and diagnostics.
References
An In-Depth Technical Guide to the Spectral Properties of HBC599 Fluorescent Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBC599 is a fluorogenic dye that exhibits fluorescence upon binding to the Pepper RNA aptamer. This property makes the this compound-Pepper system a valuable tool for visualizing RNA dynamics in living cells. This technical guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its characterization, and an example of its application in a biosensor for monitoring a key cellular metabolite.
Core Spectral Properties of this compound-Pepper Complex
The fluorescence of this compound is negligible in solution and is significantly enhanced upon binding to the Pepper RNA aptamer. The key spectral characteristics of the this compound-Pepper complex are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 515 nm | [1] |
| Emission Maximum (λem) | 599 nm | [1] |
| Quantum Yield (Φ) | Data not explicitly available in search results | |
| Extinction Coefficient (ε) | Data not explicitly available in search results |
Note: While the exact quantum yield and extinction coefficient for this compound were not found in the provided search results, the foundational paper by Chen et al. (2019) on the Pepper-HBC system would be the primary source for this information, likely within its supplementary data.[2][3][4]
Experimental Protocols
Measurement of Fluorescence Spectra
A detailed protocol for measuring the fluorescence spectra of the this compound-Pepper complex is outlined below, based on methodologies used for similar HBC-Pepper complexes.[1]
Objective: To determine the excitation and emission maxima of the this compound-Pepper complex.
Materials:
-
This compound dye
-
In vitro transcribed and purified Pepper RNA aptamer
-
Assay Buffer: 40 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Fluorometer
Procedure:
-
RNA Preparation: Dilute the purified Pepper RNA aptamer to a final concentration of 100 nM in the assay buffer.
-
Dye Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the assay buffer to a final concentration of 1 µM.
-
Complex Formation: Mix the Pepper RNA and this compound solutions. Incubate at 25°C for 30 minutes to allow for complex formation.
-
Fluorescence Measurement:
-
Excitation Spectrum: Set the emission wavelength to 599 nm and scan a range of excitation wavelengths (e.g., 450-550 nm) to determine the peak excitation.
-
Emission Spectrum: Set the excitation wavelength to 515 nm and scan a range of emission wavelengths (e.g., 550-700 nm) to determine the peak emission.
-
Determination of Fluorescence Quantum Yield (Comparative Method)
The quantum yield of this compound-Pepper can be determined relative to a standard with a known quantum yield.
Objective: To determine the fluorescence quantum yield of the this compound-Pepper complex.
Materials:
-
This compound-Pepper complex (prepared as described above)
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Absorbance Measurement:
-
Prepare a series of dilutions of the this compound-Pepper complex and the quantum yield standard.
-
Measure the absorbance of each solution at the excitation wavelength (515 nm for this compound-Pepper) using a UV-Vis spectrophotometer. Ensure the absorbance values are in the linear range (typically < 0.1) to avoid inner filter effects.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength.
-
Integrate the area under the emission curve for each measurement.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound-Pepper complex and the standard.
-
The quantum yield of the this compound-Pepper complex (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents for the sample and standard, respectively.
-
-
Application in a Signaling Pathway: S-adenosylmethionine (SAM) Biosensor
The this compound-Pepper system can be engineered into a biosensor to detect specific molecules, providing insights into cellular signaling pathways. An example is the development of a sensor for S-adenosylmethionine (SAM), a universal methyl group donor involved in numerous cellular processes.[5][6]
Signaling Pathway and Biosensor Mechanism
The biosensor consists of the Pepper aptamer fused with a SAM-binding aptamer. In the absence of SAM, the sensor is in an "off" state where the Pepper aptamer is misfolded and cannot bind this compound, resulting in low fluorescence. The binding of SAM induces a conformational change in the sensor, allowing the Pepper aptamer to fold correctly, bind this compound, and activate its fluorescence.[5] This allows for the real-time monitoring of SAM levels in living cells.
References
- 1. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imaging the dynamics of messenger RNA with a bright and stable green fluorescent RNA [ouci.dntb.gov.ua]
- 5. Genetically encoded RNA-based sensors with Pepper fluorogenic aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lsi.zju.edu.cn [lsi.zju.edu.cn]
The Fluorogenic Dye HBC599: A Technical Guide to its Chemical Structure, Synthesis, and Application in RNA Visualization
For Researchers, Scientists, and Drug Development Professionals
Abstract
HBC599 is a synthetic, cell-permeable fluorogenic dye that exhibits bright fluorescence upon binding to the Pepper RNA aptamer. This property makes the this compound-Pepper system a powerful tool for real-time imaging and tracking of RNA in living cells. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of this compound. It also details the mechanism of fluorescence activation and provides experimental protocols for its use in RNA visualization.
Chemical Structure and Properties
This compound, with the chemical name (Z)-4-(1-cyano-2-(6-((2-hydroxyethyl)(methyl)amino)benzo[b]thiophen-2-yl)vinyl)benzonitrile, is a derivative of the benzylidene-cyanophenyl (HBC) family of fluorophores.[1] Its chemical structure is characterized by a benzothiophene (B83047) core, which contributes to its red-shifted spectral properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H17N3OS | [2] |
| Molecular Weight | 359.44 g/mol | [2] |
| CAS Number | 2530162-00-4 | [2] |
| Excitation Wavelength (with Pepper) | 515 nm | [1] |
| Emission Wavelength (with Pepper) | 599 nm | [1] |
| Solubility (in Vitro) | ≥ 25 mg/mL in DMSO (69.55 mM) | [2] |
Synthesis of this compound
The synthesis of this compound has been reported and involves a multi-step process.[1][3] A generalized synthetic scheme is presented below.
Caption: A simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol for Synthesis:
While a detailed, step-by-step protocol for the synthesis of this compound from commercially available starting materials is outlined in the literature, a representative procedure for a key step, the Knoevenagel condensation, is described for analogous HBC compounds.[4]
General Procedure for Knoevenagel Condensation:
-
The aldehyde intermediate is dissolved in ethanol.
-
4-cyanophenylacetonitrile and a few drops of piperidine (B6355638) are added to the solution.
-
The mixture is heated at 100 °C for 20 hours.
-
Upon cooling on ice, a precipitate forms.
-
The precipitate is filtered, washed with ice-cold ethanol, and dried under high vacuum to yield the final HBC product.[4]
It is important to note that the synthesis of this compound may result in it being a minor product in some reaction schemes.[1][3]
Mechanism of Fluorescence Activation
This compound is intrinsically non-fluorescent in solution.[2] Its fluorescence is activated upon binding to the Pepper RNA aptamer, a specific RNA sequence identified through SELEX (Systematic Evolution of Ligands by Exponential Enrichment).[1][5] The Pepper aptamer folds into a specific three-dimensional structure that creates a binding pocket for this compound.[1][6][7][8][9]
The binding of this compound within this pocket restricts the rotational freedom of the molecule, a common mechanism for fluorescence activation in this class of dyes.[1] This restriction inhibits non-radiative decay pathways, forcing the molecule to dissipate absorbed energy through the emission of photons, resulting in a bright fluorescent signal.[1] The interaction is stabilized by a unique base-quadruple and base-triple stack within the aptamer, which sandwiches the this compound ligand.[1][7] This binding is also supported by the presence of magnesium ions.[1][7]
Caption: The binding of this compound to the Pepper RNA aptamer induces fluorescence.
Application in RNA Imaging
The this compound-Pepper system is a versatile tool for visualizing RNA dynamics in living cells.[2] By genetically tagging an RNA of interest with the Pepper aptamer sequence, its localization, trafficking, and translation can be monitored in real-time by adding cell-permeable this compound to the cell culture medium.[2]
Experimental Protocol for Live-Cell RNA Imaging:
The following is a general protocol for using the this compound-Pepper system for live-cell imaging.
-
Cell Transfection: Transfect mammalian cells with a plasmid encoding the RNA of interest tagged with the Pepper aptamer sequence.
-
Incubation with this compound: Incubate the transfected cells with a final concentration of 0.5 µM this compound in the culture medium.[5]
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of this compound (Ex: 515 nm, Em: 599 nm).[1]
Table 2: Quantitative Data for this compound-Pepper Interaction
| Parameter | Value | Reference |
| This compound Concentration for Live-Cell Imaging | 0.5 µM | [5] |
| Crystal Structure Resolution (Pepper-HBC599) | 2.7 Å | [1][10] |
Conclusion
This compound, in conjunction with the Pepper RNA aptamer, provides a robust and bright fluorescent reporter system for the study of RNA biology. Its favorable chemical and spectral properties, including cell permeability and red-shifted fluorescence, make it a valuable tool for researchers in molecular biology, cell biology, and drug development. The detailed structural and mechanistic understanding of the this compound-Pepper interaction will facilitate the further development and optimization of this and other RNA imaging technologies.
References
- 1. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. Synthesis of HBC fluorophores with an electrophilic handle for covalent attachment to Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural Basis for Fluorescence Activation by Pepper RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 10. rcsb.org [rcsb.org]
HBC599 as a Benzylidene-Cyanophenyl Derivative: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HBC599 is a benzylidene-cyanophenyl derivative primarily utilized as a fluorogenic dye in molecular biology and biotechnology. Its core application lies in its ability to form a highly fluorescent complex with the Pepper RNA aptamer, enabling real-time visualization of RNA dynamics in living cells. While the broader class of benzylidene-cyanophenyl compounds has been explored for various therapeutic applications, including oncology, current scientific literature positions this compound as a specialized research tool rather than a therapeutic agent in development. This guide provides a comprehensive overview of the technical details of this compound, including its physicochemical properties, synthesis, mechanism of action as a fluorescent probe, and a summary of its known biological activities, presented in a format amenable to drug development professionals.
Physicochemical Properties
This compound is an organic small molecule with the following properties:
| Property | Value |
| Chemical Name | Not explicitly defined in literature |
| Molecular Formula | C₂₁H₁₇N₃OS |
| Molecular Weight | 359.44 g/mol |
| CAS Number | 2530162-00-4 |
| Appearance | Solid |
| Solubility | ≥ 25 mg/mL in DMSO |
Synthesis of this compound
The synthesis of this compound is achieved through a Knoevenagel condensation reaction, a classic method in organic chemistry for forming carbon-carbon double bonds.
Synthesis Scheme
The general synthesis scheme for this compound involves the condensation of a substituted benzaldehyde (B42025) with an active methylene (B1212753) compound, typically malononitrile (B47326).
Caption: Synthesis of this compound via Knoevenagel Condensation.
Experimental Protocol: Representative Knoevenagel Condensation
The following is a representative protocol for the synthesis of a benzylidene-cyanophenyl derivative, which can be adapted for this compound.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine or Ammonium Acetate (B1210297) (catalytic amount, e.g., 0.1 eq)
-
Ethanol (B145695) (as solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde and malononitrile in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine or ammonium acetate to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove impurities.
-
Drying: Dry the purified product under vacuum.
Mechanism of Action as a Fluorescent Probe
The primary function of this compound is to act as a fluorophore upon binding to the Pepper RNA aptamer.
Fluorescence Activation Pathway
Caption: Mechanism of this compound fluorescence activation.
In its unbound state, this compound exhibits minimal fluorescence due to the free rotation around its chemical bonds, which leads to non-radiative decay of excited electronic states. Upon binding to the specific three-dimensional structure of the Pepper RNA aptamer, the molecule becomes conformationally restricted. This rigidity prevents non-radiative decay pathways, forcing the molecule to release energy as photons, resulting in a significant increase in fluorescence.
Biological Activity and Evaluation
While not developed as a therapeutic, the biological profile of any small molecule is of interest to drug development professionals.
In Vitro Cytotoxicity
Limited data is available on the cytotoxicity of this compound. One study reported that this compound, along with other HBC analogs, showed no significant toxicity in live HeLa cells.
| Assay Type | Cell Line | Incubation Time | Result | IC₅₀ Value |
| CCK-8 | HeLa | 48 hours | No significant toxicity | Not Reported |
Standardized Protocol for In Vitro Cytotoxicity (CCK-8 Assay)
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
HeLa cells (or other relevant cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
96-well plates
-
This compound stock solution in DMSO
-
CCK-8 (Cell Counting Kit-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate for 1-4 hours until a color change is apparent.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Permeability
While no quantitative data for this compound is available, a related compound, HBC530, is reported to be cell-permeable. This is a prerequisite for its function in live-cell imaging.
Potential for Therapeutic Applications of the Chemical Class
The benzylidene-cyanophenyl scaffold is present in molecules that have been investigated for various therapeutic effects. It is important to note that these activities are not reported for this compound itself but indicate the potential of this chemical class.
Caption: Potential therapeutic activities of the benzylidene-cyanophenyl class.
Conclusion and Future Directions
This compound is a well-characterized and valuable research tool for the study of RNA biology. Its properties as a benzylidene-cyanophenyl derivative make it an effective fluorogenic dye when paired with the Pepper RNA aptamer. For the drug development professional, this compound serves as an example of a cell-permeable small molecule with low apparent cytotoxicity. While there is no evidence to suggest this compound has therapeutic properties, the broader chemical class to which it belongs has shown potential in several disease areas. Further investigation into the biological effects of this compound, including quantitative cytotoxicity studies across multiple cell lines and assessment of its off-target activities, would provide a more complete profile of this molecule.
Visualizing the Invisible: A Technical Guide to RNA Imaging with HBC599
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ability to visualize ribonucleic acid (RNA) in living cells is paramount for understanding its diverse roles in cellular function and disease. This technical guide delves into the principles and applications of HBC599, a fluorogenic dye that, in concert with the Pepper RNA aptamer, provides a robust system for real-time RNA imaging. This system offers high specificity and brightness, enabling dynamic tracking of RNA transcription, localization, and translation. This document provides a comprehensive overview of the this compound-Pepper system, including its mechanism of action, quantitative characteristics, detailed experimental protocols, and illustrative diagrams to facilitate its adoption in research and drug development.
Core Principle: The this compound-Pepper Fluorogenic System
The visualization of RNA using this compound is predicated on a specific molecular interaction between the dye and a synthetic RNA aptamer known as Pepper.[1][2] By itself, this compound is essentially non-fluorescent in aqueous solution.[1] Its fluorescence is activated upon binding to the Pepper RNA aptamer.[1][2]
The Pepper aptamer, developed through Systematic Evolution of Ligands by EXponential enrichment (SELEX), folds into a unique three-dimensional structure that creates a specific binding pocket for this compound and its analogs.[2][3] This binding event constrains the conformation of the this compound molecule, leading to a significant increase in its quantum yield and a strong emission of fluorescence.[3] This "turn-on" mechanism ensures a high signal-to-noise ratio, as fluorescence is only generated when the dye is bound to its target RNA aptamer.
Structural studies have revealed that the Pepper aptamer does not form a G-quadruplex to bind the HBC ligand. Instead, it utilizes a distinctive base-quadruple and base-triple stack to sandwich the dye molecule, with a U•G wobble pair completing the binding pocket.[2][4] This specific architecture is crucial for the high affinity and specificity of the interaction.
The core workflow for utilizing the this compound-Pepper system for RNA visualization can be summarized as follows:
References
Introduction: The Advent of Fluorogenic RNA Systems
An In-depth Technical Guide to HBC599 for Studying RNA Dynamics in Live Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the this compound fluorogenic dye and its application in conjunction with the Pepper™ RNA aptamer system for the real-time visualization of RNA dynamics in living cells. We will delve into the core mechanism of action, present key quantitative data, provide detailed experimental protocols, and illustrate essential workflows and concepts through diagrams.
The study of RNA localization, transport, and translation in its native cellular environment is crucial for understanding gene expression and cellular function. Traditional methods like Fluorescence In Situ Hybridization (FISH) are limited to fixed cells, providing only a static snapshot. Live-cell RNA imaging techniques overcome this by enabling the observation of RNA molecules in real-time.
The Pepper™ system, a significant advancement in this field, utilizes a genetically encoded RNA aptamer that binds to a specific, cell-permeable small molecule dye, activating its fluorescence. This compound is one such dye, a derivative of benzylidene-cyanophenyl (HBC), which remains non-fluorescent until it is bound and conformationally restricted by the Pepper aptamer.[1][2] This interaction results in a bright, photostable fluorescent signal, allowing for the specific and minimally perturbative labeling of target RNAs in living cells.[3][4]
Core Mechanism of the this compound-Pepper System
The functionality of the this compound-Pepper system is based on a highly specific molecular interaction. An RNA of interest is genetically tagged with the short Pepper aptamer sequence. When the cell-permeable this compound dye is introduced, it diffuses into the cell and binds to the Pepper aptamer. This binding event locks the dye into a planar conformation, which inhibits non-radiative decay pathways and causes the complex to become highly fluorescent.[2]
Quantitative Data and Specifications
Summarized below are the key properties and experimental parameters for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₇N₃OS | [1] |
| Molecular Weight | 359.44 g/mol | [1] |
| Solubility (in DMSO) | ≥ 25 mg/mL (69.55 mM) | [1] |
| Excitation Max. | ~515 nm | [2] |
| Emission Max. | ~599 nm | [2] |
Table 2: Experimental Parameters and Observations
| Parameter | Observation | Cell Types | Source |
| Working Concentration | 0.5 µM - 1 µM | HeLa, 293T | [1][3] |
| 20 nM - 200 nM | CHO, E. coli | [5] | |
| Cellular Toxicity | No significant toxicity observed after 48 hours of incubation. | HeLa | [6] |
| Bacterial Permeability | Permeates both Gram-positive and Gram-negative bacteria. | E. coli, B. subtilis, S. Typhimurium | [7][8] |
| In Vivo Fluorescence | Can exhibit lower signal in some bacteria with standard filters; signal improves with monochromator-based detection. | E. coli, B. subtilis, S. Typhimurium | [7][8] |
Experimental Protocols
Tagging a Target RNA with the Pepper Aptamer
The first step is to genetically fuse the Pepper aptamer sequence to the RNA of interest. This is typically achieved by cloning the aptamer sequence into the 3' or 5' untranslated region (UTR) of the target gene in an expression vector. To enhance folding and stability, the aptamer can be embedded within a scaffold, such as a tRNA or the F30 scaffold.[3][8]
Live-Cell Imaging Protocol for Mammalian Cells
This protocol provides a general framework for imaging Pepper-tagged RNAs with this compound in mammalian cell lines.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa, 293T) on glass-bottom dishes suitable for microscopy.
-
Transfect cells with the Pepper-tagged RNA expression plasmid using a standard transfection reagent.
-
Allow 24-48 hours for expression of the tagged RNA.
-
-
Preparation of this compound Staining Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM). Store protected from light.
-
Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium (e.g., Opti-MEM or FluoroBrite™ DMEM) to a final working concentration of 0.5 µM.[3]
-
-
Staining and Imaging:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Image the cells directly in the staining solution using a fluorescence microscope equipped with appropriate filters for this compound (Excitation ~515 nm / Emission ~599 nm).
-
For time-lapse imaging, ensure the microscope is equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels.[9]
-
Protocol for Color-Switching/Sequential Imaging
The reversible binding of HBC dyes allows for the same cell population to be imaged with different colors.[3]
-
Perform initial imaging with one HBC analog (e.g., this compound) as described above.
-
To switch colors, aspirate the staining solution.
-
Wash the cells twice with fresh, pre-warmed culture medium to remove the unbound dye.
-
Add the staining solution containing the next HBC analog (e.g., HBC525).
-
Incubate for 15-30 minutes and re-image using the appropriate filter set for the new dye.
-
This process can be repeated multiple times with different HBC analogs.[3]
Applications and Considerations
-
Tracking RNA Transport: The this compound-Pepper system is ideal for visualizing the movement of mRNA from the nucleus to the cytoplasm and its subsequent localization to specific subcellular compartments.
-
Studying Translation Dynamics: By co-expressing a fluorescent protein from the same Pepper-tagged mRNA, it is possible to simultaneously visualize an mRNA and its protein product, providing insights into the spatial and temporal regulation of translation.[10]
-
CRISPR-Display: The system can be adapted for imaging genomic loci by incorporating the Pepper aptamer into guide RNAs used in CRISPR-dCas9 systems.[3][4]
-
Scaffold Selection: The choice of an RNA scaffold (like tRNA or F30) to embed the Pepper aptamer can significantly impact its folding, stability, and in vivo fluorescence. This may require empirical optimization for different cellular contexts.[8]
-
Background Fluorescence: While the unbound this compound dye has low intrinsic fluorescence, high concentrations or certain imaging media can contribute to background noise. It is recommended to use imaging-specific media and the lowest effective dye concentration.[9]
Conclusion
The this compound dye, as part of the Pepper fluorogenic aptamer system, provides a powerful and versatile tool for researchers studying RNA biology. Its high specificity, low cellular toxicity, and suitability for live-cell imaging enable the dynamic tracking of RNA molecules in their native environment. This technical guide offers the foundational knowledge and protocols necessary for the successful implementation of this technology, paving the way for new discoveries in gene expression and RNA-mediated cellular processes.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biotechcomms.com [biotechcomms.com]
Basic characteristics of the Pepper RNA aptamer system.
An In-depth Technical Guide to the Pepper RNA Aptamer System
Introduction
The Pepper RNA aptamer is a powerful, genetically encoded tool for visualizing RNA in living cells.[1][2][3] It is a fluorogenic RNA aptamer, meaning it binds to a specific, otherwise non-fluorescent small molecule dye and causes it to become brightly fluorescent.[1][4][5] Developed through Systematic Evolution of Ligands by Exponential Enrichment (SELEX), the Pepper system addresses several limitations of earlier RNA imaging tools like Spinach and Broccoli, offering enhanced brightness, stability, and spectral diversity.[2][6][7][8] This guide provides a comprehensive overview of the core characteristics of the Pepper system for researchers and drug development professionals.
Core Mechanism of Action
The fundamental principle of the Pepper system is the interaction between the Pepper RNA aptamer and a cognate fluorophore from the benzylidene-cyanophenyl (HBC) family of dyes.[4][5][9] In its free state, the HBC dye is non-fluorescent. Upon binding to the correctly folded Pepper aptamer, the dye's structure becomes rigidified, leading to a significant increase in its fluorescence quantum yield.[8]
Structural Basis for Fluorescence:
-
Folding: The Pepper aptamer, typically around 43 nucleotides long, folds into a monomeric, tuning-fork-like architecture.[2][3][10] This structure consists of a long stable helix formed by the continuous stacking of three stems (P1, P2, P3) and two junctions (J1/2, J2/1).[2][3]
-
Binding Pocket: The binding site for the HBC fluorophore is created by an internal bulge.[4][5][9] Unlike many other fluorogenic aptamers such as Spinach or Mango, Pepper does not utilize a G-quadruplex to form this pocket.[4][5][9][11] This is a key advantage as G-quadruplex structures can be unfolded by cellular helicases and often require potassium ions for stability.[6][7] Pepper's function is independent of potassium concentration.[7]
-
Ligand Interaction: The HBC ligand is effectively sandwiched within the binding pocket between a unique base-quadruple and a U•G wobble base pair.[4][5][9]
-
Role of Magnesium: The folding of the Pepper aptamer and its subsequent fluorescence activation are dependent on the presence of magnesium ions (Mg²⁺).[4][9][12] Site-bound Mg²⁺ ions are crucial for supporting the structure of the binding pocket and contribute energetically to ligand binding.[4][5][9][12]
Quantitative Data Summary
The Pepper system exhibits superior biophysical properties compared to many previous-generation fluorogenic aptamers.[2][6] Key quantitative characteristics are summarized below.
Table 1: Binding Affinity and Stoichiometry
| Parameter | Value | Conditions | Reference |
| Binding Affinity (Kd) | Low Nanomolar | Varies with HBC derivative | [10][13] |
| Mg²⁺ Affinity ([Mg²⁺]1/2) | ~0.11 mM | Lower monovalent ion strength | [12] |
| Mg²⁺ Affinity ([Mg²⁺]1/2) | ~1.2 mM | Not specified | [12] |
| Mg²⁺ Stoichiometry | ~3 | Lower monovalent ion strength | [12] |
Table 2: Photophysical and Stability Properties
| Parameter | Value/Observation | Comparison | Reference |
| Cellular Brightness | ~10x enhanced | Relative to other aptamers | [2][6] |
| Fluorescence Turn-on Ratio | ~10x enhanced | Relative to other aptamers | [2][6] |
| Fluorescence Turn-on (in vitro) | ~16-fold increase | Upon target binding (sensor context) | [14] |
| Melting Temperature (Tm) | Increase of ~20°C | Relative to other aptamers | [2][6] |
| pH Tolerance | Expanded range | Relative to other aptamers | [2][6] |
| Spectral Range | Broad (Cyan to Red) | Depends on HBC derivative used | [10] |
Visualizations: Mechanisms and Workflows
Caption: Basic mechanism of Pepper RNA aptamer fluorescence activation.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New paper! | Structural Basis for Fluorescence Activation by Pepper RNA | Piccirilli Lab [voices.uchicago.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Genetically encoded RNA-based sensors with Pepper fluorogenic aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. A universal orthogonal imaging platform for living-cell RNA detection using fluorogenic RNA aptamers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04957D [pubs.rsc.org]
A Technical Guide to Fluorogenic RNA Aptamers and Their Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of fluorogenic RNA aptamers, synthetic RNA molecules that bind to specific ligands (fluorogens) and induce a significant increase in their fluorescence.[1][2][3][4][5] Often analogized to the green fluorescent protein (GFP) for RNA, these systems offer a powerful, genetically encodable tool for visualizing RNA localization, dynamics, and function in real-time within living cells.[1][6][7] This document covers the core principles, key aptamer systems, detailed experimental protocols, and applications relevant to research and therapeutic development.
Core Concepts and Mechanism of Action
Fluorogenic RNA aptamers are single-stranded RNA molecules, typically identified through an in-vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[1][5] They are designed to bind specifically to cognate small-molecule dyes, known as fluorogens. These fluorogens are intrinsically non-fluorescent or weakly fluorescent in solution but become highly fluorescent upon binding to the aptamer.[8] This "light-up" capability provides a high signal-to-noise ratio, which is a major advantage for imaging applications.[9]
The activation of fluorescence is primarily achieved by the aptamer's three-dimensional structure, which physically constrains the bound fluorogen.[9][10] This restriction of motion suppresses non-radiative decay pathways (like molecular vibrations) and promotes the radiative decay pathway, resulting in the emission of light.[9] Many aptamers achieve this by forming a stable binding pocket, often featuring planar arrangements of nucleobases like G-quadruplexes or base triples, which immobilize the fluorogen.[1][2][3][8]
Key Mechanisms of Fluorescence Activation:
There are three principal mechanisms by which an aptamer can activate its ligand's fluorescence:
-
Twisted Intramolecular Charge Transfer (TICT): In the unbound state, the fluorogen can dissipate energy through rotational motion. Upon binding to the aptamer, this rotation is restricted, forcing the molecule into a planar conformation that favors a fluorescent charge-transfer state.[8][10] The Spinach aptamer and its ligand DFHBI operate via this mechanism.[10]
-
Unquenching of Fluorophore-Quencher Conjugates: In this design, a fluorescent dye is covalently linked to a quencher molecule. The aptamer is selected to bind specifically to either the dye or the quencher, inducing a conformational change that separates the two moieties.[8][11] This separation prevents quenching mechanisms like Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PET), thereby restoring fluorescence.[11]
-
Excited State Proton Transfer (ESPT): This mechanism involves the transfer of a proton in the excited state of the fluorophore, a process that can be modulated by the local environment provided by the RNA binding pocket.
Quantitative Data of Prominent Aptamer-Ligand Systems
Over the past decade, a diverse palette of fluorogenic RNA aptamers has been developed, spanning the visible spectrum and offering a range of photophysical properties.[1][3] The choice of an aptamer system often depends on the specific application, considering factors like brightness, binding affinity, and cell permeability of the ligand.
| Aptamer System | Ligand | Dissociation Constant (Kd) | Fluorescence Enhancement (-fold) | Excitation Max (nm) | Emission Max (nm) | Molar Brightness (mM-1cm-1) |
| Spinach | DFHBI | 500 nM | ~1,300 | 469 | 501 | 25.0 |
| Broccoli | DFHBI-1T | 19 nM | ~2,600 | 472 | 505 | 49.4 |
| RNA Mango I | TO1-Biotin | 3.6 nM[5] | ~1,100[5][12] | 510 | 535 | 50.6 |
| RNA Mango III | YO3-Biotin | 0.8 nM | ~1,200 | 542 | 565 | 70.8 |
| Malachite Green | Malachite Green | 500 nM | ~2,400[11] | 630 | 650 | 27.1 |
| Clivia | NBSI | 1.1 µM | ~1,100 | 477 | 585 | 16.0[5] |
| Pepper | HPC dyes | 10-100 nM | up to 5,000 | 485-640 | 500-660 | up to 120 |
| Corn | DFHO | 130 nM | ~1,000 | 505 | 555 | 67.0 |
Note: Values are approximate and can vary based on experimental conditions. Molar brightness is the product of extinction coefficient and quantum yield.
Experimental Protocols
This section provides detailed methodologies for the selection and characterization of fluorogenic RNA aptamers.
Protocol: SELEX for Aptamer Selection
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the foundational in vitro selection process used to isolate aptamers with high affinity for a target molecule from a vast, random library of nucleic acid sequences.[5][13]
Methodology:
-
Library Preparation:
-
Materials: Synthetic ssDNA oligonucleotide library (e.g., N40-N100 random region flanked by constant primer binding sites), PCR primers (forward and reverse, with the forward primer containing a T7 promoter), dNTPs, Taq polymerase, transcription kit.
-
Procedure: A large library of single-stranded DNA (ssDNA) is synthesized, containing a central randomized region.[13] This library is amplified via PCR. The resulting dsDNA is used as a template for in vitro transcription to generate a diverse RNA pool.[14]
-
-
Target Incubation and Binding:
-
Materials: Target fluorogen immobilized on a solid support (e.g., biotinylated ligand on streptavidin-coated magnetic beads), selection buffer (e.g., Tris-HCl, MgCl₂, KCl).
-
Procedure: The RNA pool is denatured and refolded in the selection buffer. The folded RNA is then incubated with the immobilized target fluorogen to allow binding.[13][15]
-
-
Partitioning and Elution:
-
Materials: Wash buffer, elution buffer (e.g., high salt, chelating agent, or free ligand solution).
-
Procedure: Unbound RNA sequences are washed away. The stringency of the wash can be increased in later rounds (e.g., by increasing wash time or temperature) to select for higher-affinity binders.[13] The remaining bound RNA molecules are then eluted from the support.[14]
-
-
Amplification:
-
Materials: Reverse transcriptase, dNTPs, PCR primers, Taq polymerase.
-
Procedure: The eluted RNA is reverse transcribed to cDNA.[15] This cDNA is then amplified by PCR to enrich the population of sequences that bound the target.[14] The resulting dsDNA product serves as the template for the next round of selection.
-
-
Iteration and Analysis:
-
Procedure: The entire process is repeated for 8-15 cycles.[13] After the final round, the enriched DNA pool is cloned into a plasmid vector and sequenced to identify individual aptamer candidates. These candidates are then synthesized and characterized for their binding and fluorescence properties.
-
Protocol: Characterization of Aptamer-Ligand Binding Affinity (Kd)
The dissociation constant (Kd) is a critical parameter that defines the affinity of the aptamer for its ligand. It can be determined by measuring the fluorescence enhancement upon titration of the ligand with increasing concentrations of the aptamer.[7][16]
Methodology:
-
Preparation:
-
Materials: Purified RNA aptamer, fluorogenic ligand, binding buffer, fluorometer, quartz cuvettes.
-
Procedure: Prepare a solution of the fluorogenic ligand in binding buffer at a fixed concentration, typically at or below the expected Kd.[7] Prepare a series of dilutions of the RNA aptamer. Anneal the RNA by heating to 95°C for 3 minutes and cooling slowly to room temperature to ensure proper folding.[7]
-
-
Fluorescence Titration:
-
Equipment: Spectrofluorometer.
-
Procedure: Place the ligand solution in a cuvette and record the initial baseline fluorescence. Sequentially add small aliquots of the concentrated RNA aptamer solution to the cuvette. After each addition, mix thoroughly, allow the system to equilibrate (typically 1-2 minutes), and record the fluorescence intensity at the emission maximum.[7][17]
-
-
Data Analysis:
-
Procedure: Correct the fluorescence data for dilution effects. Plot the change in fluorescence intensity as a function of the total aptamer concentration. Fit the resulting binding curve to a one-site specific binding equation (e.g., using software like GraphPad Prism or Origin) to determine the Kd.[18]
-
Applications in Research and Drug Development
The unique properties of fluorogenic RNA aptamers make them versatile tools for a wide range of applications, from basic research to diagnostics and therapeutics.
Live-Cell RNA Imaging
By genetically fusing an aptamer sequence to an RNA of interest, researchers can track its transcription, localization, transport, and degradation in real-time within living cells.[1][6][19] This provides invaluable insights into RNA biology that are difficult to obtain with other methods like FISH, which requires cell fixation.[20]
Genetically Encoded Biosensors
Aptamers can be engineered into allosteric biosensors, or "riboswitches," that report the presence of a specific analyte.[6] In a common design, the fluorogenic aptamer is linked to a second aptamer that binds a target molecule (e.g., a metabolite, protein, or second messenger). Binding of the analyte to its aptamer induces a conformational change that either promotes or disrupts the folding of the fluorogenic aptamer, thus switching the fluorescence signal on or off.[21] These sensors can be used to monitor dynamic changes in metabolite concentrations within single cells.[6]
Drug Development and Diagnostics
Fluorogenic aptamers hold promise in drug discovery and diagnostics. They can be used in high-throughput screening assays to identify small molecules that disrupt RNA-protein interactions. Furthermore, aptamer-based sensors can be designed to detect disease biomarkers, including specific nucleic acid sequences or proteins, in clinical samples.[19] Their ability to function in complex biological milieu makes them attractive candidates for the development of novel diagnostic platforms.
References
- 1. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based insights into fluorogenic RNA aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Structure-based insights into fluorogenic RNA aptamers: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 6. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing Fluorescence Properties of Turn-on RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracking RNA with light: selection, structure, and design of fluorescence turn-on RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | RNA Fluorescence with Light-Up Aptamers [frontiersin.org]
- 10. Fluorescences and Light-up RNA aptamers [aptamer.ribocentre.org]
- 11. Light-Up RNA Aptamers and Their Cognate Fluorogens: From Their Development to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in fluorogenic RNA aptamer systems for live cell imaging: Towards orthogonality and multicolour applications [summit.sfu.ca]
- 13. Systematic evolution of ligands by exponential enrichment - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Combining SELEX Screening and Rational Design to Develop Light-up Fluorophore-RNA Aptamer Pairs for RNA Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterizing Fluorescence Properties of Turn-on RNA Aptamers | Springer Nature Experiments [experiments.springernature.com]
- 17. japtamers.co.uk [japtamers.co.uk]
- 18. japtamers.co.uk [japtamers.co.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HBC599 Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBC599 is a cell-permeable, fluorogenic dye that exhibits a remarkable increase in fluorescence upon binding to the Pepper RNA aptamer. This system provides a powerful tool for real-time imaging of RNA dynamics and localization within living cells. The non-fluorescent nature of unbound this compound minimizes background signal, enabling high-contrast imaging of RNA molecules tagged with the Pepper aptamer. This technology is particularly useful for studying the spatiotemporal regulation of gene expression, including RNA transport, localization to subcellular compartments, and interactions with RNA-binding proteins.
The HBC-Pepper system has been successfully employed to visualize various RNA species, from non-coding RNAs to specific messenger RNAs (mRNAs), in a variety of cell lines, including HEK293T, HeLa, and COS-7 cells. Its robust performance and high photostability make it an excellent choice for long-term live-cell imaging experiments.[1][2]
Principle of Fluorescence Activation
The this compound dye is intrinsically non-fluorescent in solution. Upon binding to the specific three-dimensional structure of the Pepper RNA aptamer, the dye becomes conformationally restricted. This restriction inhibits non-radiative decay pathways, forcing the molecule to release energy as fluorescence upon excitation. This "turn-on" mechanism ensures that fluorescence is only observed where the Pepper-tagged RNA is present, providing high specificity and a strong signal-to-noise ratio.
Quantitative Data
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~585 nm | [2] |
| Emission Wavelength (λem) | ~599 nm | [2] |
| Quantum Yield (Φ) | Data not available | |
| Molar Extinction Coefficient (ε) | Data not available | |
| Photostability | Remarkable; minimal loss of fluorescence after >15 min of continuous irradiation | [2] |
| Recommended Concentration | 20 nM - 1 µM | [1] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Pepper-tagged RNA
This protocol describes the general procedure for imaging Pepper-tagged RNA in live mammalian cells using this compound.
Materials:
-
Mammalian cells expressing the Pepper-tagged RNA of interest
-
Complete cell culture medium
-
This compound dye (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Imaging dishes (e.g., glass-bottom dishes)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells expressing the Pepper-tagged RNA onto imaging dishes at an appropriate density to allow for individual cell imaging. Culture the cells overnight to allow for adherence.
-
This compound Staining:
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration should be optimized for the specific cell line and expression level of the tagged RNA, typically ranging from 20 nM to 1 µM.[1]
-
Aspirate the old medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
-
Washing (Optional but Recommended):
-
To reduce background fluorescence, the staining medium can be removed and replaced with fresh, pre-warmed imaging medium (without this compound) just before imaging. For kinetic studies, imaging can be performed in the presence of the dye.
-
-
Live-Cell Imaging:
-
Transfer the imaging dish to a pre-warmed, environmentally controlled fluorescence microscope.
-
Use a filter set appropriate for the excitation and emission spectra of this compound (Excitation: ~585 nm, Emission: ~599 nm).
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity. The high photostability of this compound allows for extended time-lapse imaging.[2]
-
Protocol 2: Visualizing RNA Localization to Stress Granules
This protocol details a specific application of the this compound-Pepper system to visualize the recruitment of a target mRNA to stress granules upon induction with sodium arsenite.
Materials:
-
HEK293T cells co-transfected with a plasmid expressing the Pepper-tagged mRNA of interest and a marker for stress granules (e.g., G3BP1-GFP).
-
Complete cell culture medium (DMEM with 10% FBS)
-
This compound dye
-
Sodium Arsenite (NaAsO2) solution
-
Imaging medium (e.g., FluoroBrite™ DMEM)
Procedure:
-
Cell Preparation:
-
Co-transfect HEK293T cells with the plasmid encoding the Pepper-tagged mRNA and a stress granule marker.
-
Seed the transfected cells onto glass-bottom imaging dishes and culture for 24-48 hours.
-
-
Stress Induction and Staining:
-
Prepare a working solution of 0.5 µM this compound in imaging medium.
-
Wash the cells twice with PBS.
-
Incubate the cells with the this compound-containing imaging medium for 15 minutes at 37°C.
-
To induce stress granule formation, add sodium arsenite to the medium to a final concentration of 500 µM and incubate for an additional 30-60 minutes.
-
-
Imaging:
-
Image the cells on a fluorescence microscope equipped for live-cell imaging.
-
Use appropriate channels to visualize the this compound signal (Pepper-tagged RNA) and the GFP signal (stress granules).
-
Acquire time-lapse images to observe the dynamics of RNA recruitment to the stress granules.
-
Experimental Workflow and Signaling Pathway Visualization
The this compound-Pepper system is a powerful tool for visualizing the cellular response to stress, such as the sequestration of mRNAs into stress granules. The following diagram illustrates the experimental workflow for this application.
While not a classical signal transduction cascade, the recruitment of RNA to stress granules is a key cellular signaling response to environmental stress. The following diagram illustrates this simplified pathway.
References
Application Notes and Protocols for HBC599 in Mammalian Cells
Topic: A Step-by-Step Guide for Using HBC599 in Mammalian Cells for RNA Visualization
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and professionals in cellular and molecular biology.
Introduction
This compound is a cell-permeable, non-fluorescent dye that becomes brightly fluorescent upon binding to a specific RNA aptamer known as Pepper.[1][2][3] This system provides a powerful tool for real-time imaging and tracking of RNA dynamics within living mammalian cells, offering minimal perturbation to the natural cellular processes.[1][3] This document provides a comprehensive guide for the application of this compound in conjunction with the Pepper RNA aptamer for cellular imaging, including detailed protocols and data presentation. Studies have shown that this compound exhibits no significant cytotoxicity in cell lines such as HeLa, making it a suitable probe for live-cell imaging.[4]
Principle of the this compound-Pepper System
The this compound-Pepper system is a "light-up" RNA imaging technology. This compound is a small molecule that is essentially non-fluorescent in its unbound state in aqueous solution.[1][2] The Pepper RNA aptamer is a short, genetically encodable sequence that can be fused to a target RNA of interest. When the target RNA tagged with the Pepper aptamer is expressed in mammalian cells, it folds into a specific three-dimensional structure that creates a binding pocket for this compound. Upon binding, the dye's rotation is restricted, leading to a significant increase in its fluorescence quantum yield, emitting a bright, detectable signal.[2] This allows for the specific visualization of the tagged RNA species.
Data Presentation
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C21H17N3OS | [1] |
| Molecular Weight | 359.44 g/mol | [1] |
| Target | Fluorescent Dye (binds to Pepper RNA aptamer) | [1] |
| Solubility | ≥ 25 mg/mL in DMSO | [1] |
| Recommended Concentration for Imaging | 0.5 - 1 µM | [1][3] |
| Excitation Maximum | ~485 nm | [2] |
| Emission Maximum | ~530-599 nm | [2][5] |
Experimental Protocols
Plasmid Construction for Pepper-tagged RNA Expression
Objective: To generate a mammalian expression vector encoding the RNA of interest fused to the Pepper RNA aptamer sequence.
Materials:
-
Mammalian expression vector (e.g., pcDNA3.1)
-
Gene of interest (or target RNA sequence)
-
Pepper RNA aptamer sequence
-
Restriction enzymes and T4 DNA ligase (for traditional cloning) or Gibson Assembly/Gateway cloning reagents
-
Competent E. coli for plasmid propagation
-
Plasmid purification kit
Protocol:
-
Design the cloning strategy to insert the Pepper aptamer sequence in-frame with the RNA of interest. The Pepper sequence can be placed at the 5' or 3' end of the target RNA, or internally, depending on the experimental requirements and potential interference with RNA function.
-
Synthesize the DNA sequence corresponding to the Pepper aptamer.
-
Clone the Pepper-tagged RNA sequence into the mammalian expression vector using standard molecular cloning techniques.
-
Verify the sequence of the final construct by Sanger sequencing.
-
Purify a sufficient quantity of the plasmid for cell transfection.
Mammalian Cell Culture and Transfection
Objective: To introduce the Pepper-tagged RNA expression plasmid into mammalian cells.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Pepper-tagged RNA expression plasmid
-
Multi-well plates or imaging dishes
Protocol:
-
Plate the mammalian cells at an appropriate density to reach 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24-48 hours to allow for expression of the Pepper-tagged RNA.
Live-Cell Imaging of Pepper-tagged RNA with this compound
Objective: To visualize the expressed Pepper-tagged RNA in live mammalian cells using this compound.
Materials:
-
Transfected mammalian cells expressing the Pepper-tagged RNA
-
This compound dye
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Confocal or fluorescence microscope with appropriate filter sets (e.g., for GFP or YFP)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
On the day of imaging, dilute the this compound stock solution in live-cell imaging medium to the final working concentration (typically 0.5 - 1 µM).
-
Remove the culture medium from the transfected cells and wash once with pre-warmed PBS.
-
Add the this compound-containing imaging medium to the cells.
-
Incubate the cells for 15-30 minutes at 37°C and 5% CO2 to allow for dye uptake and binding to the Pepper aptamer.
-
Mount the cells on the microscope stage and image using the appropriate excitation and emission wavelengths.
Visualizations
Experimental Workflow for RNA Visualization using this compound-Pepper System
Caption: Workflow for imaging RNA in mammalian cells with this compound.
Principle of the this compound-Pepper RNA "Light-Up" System
Caption: Mechanism of fluorescence activation of this compound by Pepper RNA.
References
Preparing HBC599 Stock Solutions in DMSO: An Application Note and Protocol
Introduction
HBC599 is a benzylidene-cyanophenyl (HBC) analog that functions as a non-fluorescent dye until it binds to the Pepper RNA aptamer.[1] This interaction induces a conformational change that results in a highly fluorescent complex, enabling the visualization of RNA dynamics in living cells.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible experimental outcomes in RNA imaging and other applications. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[1]
This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO, intended for researchers, scientists, and drug development professionals.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₇N₃OS | [1] |
| Molecular Weight | 359.44 g/mol | [1] |
| Appearance | Solid (powder) | [3] |
| Target | Fluorescent Dye for Pepper RNA Aptamer | [1] |
Solubility
| Solvent | Concentration | Molarity |
| DMSO | ≥ 25 mg/mL | 69.55 mM |
Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point is not known.[1]
Stock Solution Preparation Guide
The following table provides the required volume of DMSO to prepare stock solutions of various concentrations from different masses of solid this compound.[1]
| Mass of this compound | 1 mM Stock Solution | 5 mM Stock Solution | 10 mM Stock Solution |
| 1 mg | 2.7821 mL | 0.5564 mL | 0.2782 mL |
| 5 mg | 13.9105 mL | 2.7821 mL | 1.3911 mL |
| 10 mg | 27.8211 mL | 5.5642 mL | 2.7821 mL |
Experimental Protocols
Materials and Equipment
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Protocol for Preparing a 10 mM this compound Stock Solution
-
Preparation: In a sterile environment, such as a biosafety cabinet, allow the this compound vial and anhydrous DMSO to equilibrate to room temperature. This minimizes moisture condensation, as DMSO is hygroscopic.[4][5]
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg) into the tube.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For 1 mg of this compound to make a 10 mM stock solution, add 278.2 µL of DMSO.
-
Dissolution: Close the tube tightly and vortex the solution for 30-60 seconds to facilitate the dissolution of the this compound powder.[3] Visually inspect the solution to ensure that all solid has dissolved. If necessary, gentle warming or sonication can be used to aid dissolution, provided the compound is not heat-sensitive.[3]
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture.[4][6]
-
Labeling and Long-Term Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for short- to medium-term storage (up to 3 months) or at -80°C for long-term storage.[3][6]
Protocol for Use in Cell Culture
-
Thawing: When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired working concentration in your cell culture medium. For example, to achieve a final concentration of 1 µM in the cell culture medium, you would perform a 1:10,000 dilution of a 10 mM stock solution. It is recommended to perform serial dilutions.
-
Solvent Control: To account for any potential effects of the solvent on the cells, a vehicle control should be included in your experiments. This control should contain the same final concentration of DMSO as the experimental samples (typically <0.5%).[6]
-
Application: Add the diluted this compound to your cells expressing the Pepper RNA aptamer and incubate for the desired period before imaging.
Visualizations
References
Application Notes and Protocols for Transfection of Pepper Aptamer-Tagged RNA Constructs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pepper RNA aptamer is a powerful tool for real-time imaging of RNA dynamics in living cells.[1] This genetically encoded system utilizes a small RNA aptamer that binds to a cell-permeable fluorophore, (4-((2-hydroxyethyl) (methyl)amino)-benzylidene)-cyanophenyl-acetonitrile (HBC), activating its fluorescence.[2][3][4] This system offers several advantages, including high brightness, stability, and a range of available colors by using different HBC analogs.[5][6] Unlike some other fluorescent RNA aptamers, Pepper does not rely on RNA G-quadruplex (RG4) motifs, which can be problematic in cellular environments.[5][7][8] These characteristics make the Pepper aptamer an ideal tool for various applications, including monitoring mRNA localization and trafficking, developing RNA-based biosensors for cellular metabolites and signaling molecules, and potentially for screening drug candidates that modulate RNA function.[5][7][8]
These application notes provide detailed protocols for the design, transfection, and imaging of Pepper aptamer-tagged RNA constructs in mammalian cells.
Principle of Pepper Aptamer-Based Fluorescence
The Pepper aptamer system is based on the principle of fluorescence activation upon binding. The HBC fluorophore is essentially non-fluorescent in solution but emits a strong fluorescent signal when it binds to the specific three-dimensional structure of the Pepper RNA aptamer. This interaction restricts the intramolecular motion of the HBC molecule, leading to a significant increase in its quantum yield. By tagging an RNA of interest with the Pepper aptamer sequence, the expression and localization of that RNA can be visualized in real-time by fluorescence microscopy upon addition of the HBC fluorophore to the cell culture medium.
Caption: Principle of Pepper aptamer fluorescence activation.
Experimental Protocols
Design and Construction of Pepper Aptamer-Tagged RNA Plasmids
Successful imaging of your RNA of interest requires the proper design of the expression construct. The Pepper aptamer sequence can be inserted into various locations within the target RNA, often in the 3' untranslated region (UTR) to minimize interference with protein translation. For enhanced signal, multiple copies of the Pepper aptamer (e.g., 8x or 20x repeats) can be concatenated.[9] Additionally, incorporating the Pepper aptamer into a stabilizing RNA scaffold, such as a tRNA or the F30 three-way junction, can improve its folding and stability within the cell, leading to brighter fluorescence.[6][9][10]
Protocol:
-
Obtain Pepper Aptamer Sequence: The sequence for the Pepper aptamer is publicly available in scientific literature.
-
Design RNA Construct:
-
Decide on the placement of the Pepper aptamer tag within your RNA of interest.
-
Determine the number of Pepper aptamer repeats to use.
-
Consider the use of an RNA scaffold for enhanced stability.
-
-
Synthesize DNA Template: The DNA sequence encoding the Pepper-tagged RNA should be synthesized and cloned into a suitable mammalian expression vector (e.g., pcDNA3.1). The construct should be under the control of a strong promoter, such as the CMV promoter.
-
Verify Construct: Sequence the final plasmid to ensure the integrity of the Pepper aptamer tag and the target RNA sequence.
Cell Culture and Transfection
This protocol is optimized for HEK293T and HeLa cells, but can be adapted for other cell lines with appropriate optimization of transfection conditions.
Materials:
-
HEK293T or HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding the Pepper aptamer-tagged RNA
-
Lipofectamine 3000 Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
24-well glass-bottom plates
-
HBC fluorophore solution (e.g., 10 mM in DMSO)
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T or HeLa cells in a 24-well glass-bottom plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 0.5 µg of plasmid DNA in 25 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of Lipofectamine 3000 reagent in 25 µL of Opti-MEM.
-
Add the diluted DNA to the diluted Lipofectamine 3000 (1:1 ratio) and mix gently by pipetting.
-
Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of transfection complexes.
-
-
Transfection:
-
Add the 50 µL of the DNA-lipid complex to each well containing cells and fresh medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours to allow for gene expression.
Caption: Experimental workflow for transfection of Pepper aptamer constructs.
Live-Cell Imaging
Protocol:
-
Prepare Imaging Medium: 30 hours post-transfection, replace the cell culture medium with fresh imaging medium (e.g., FluoroBrite™ DMEM) containing the HBC fluorophore.[2] A final concentration of 1-10 µM HBC is typically used.[2][5][7]
-
Incubation: Incubate the cells with the HBC-containing medium for 20-60 minutes to allow for cellular uptake of the fluorophore.[2][5]
-
Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific HBC analog used. For HBC530, excitation is typically around 485 nm and emission is collected around 530 nm.[5][8][11]
-
Image Analysis: Analyze the acquired images to determine the localization and intensity of the fluorescently labeled RNA.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Pepper aptamer system based on published data.
| Parameter | Value | Cell Type | Reference |
| Transfection Reagent | Lipofectamine 3000 | HEK293T, HeLa | [2][5] |
| Incubation Time Post-Transfection | 30 - 72 hours | HEK293T, HeLa | [2][5][7] |
| HBC Concentration for Imaging | 1 - 10 µM | HEK293T, HeLa | [2][5][7] |
| Incubation Time with HBC | 20 - 60 minutes | HEK293T, HeLa | [2][5] |
| Sensor Component | Target | Fold Activation (in vitro) | Reference |
| Pepper-SAM Sensor | S-adenosylmethionine (SAM) | ~10-fold | [5] |
| Pepper-Tetracycline Sensor | Tetracycline | ~8-fold | [5] |
| Pepper-Guanine Sensor | Guanine | ~6-fold | [5] |
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low or no fluorescence | Low transfection efficiency | Optimize transfection conditions (cell density, DNA amount, reagent ratio). |
| Poor expression of the RNA construct | Use a stronger promoter or a more stable cell line. | |
| Incorrect folding of the Pepper aptamer | Incorporate a stabilizing scaffold (e.g., F30, tRNA). | |
| Inefficient cellular uptake of HBC | Increase HBC concentration or incubation time. | |
| High background fluorescence | Non-specific binding of HBC | Wash cells with fresh imaging medium before imaging. |
| Autofluorescence of cells | Use appropriate filter sets and background correction during image analysis. |
Applications in Drug Development
The Pepper aptamer system holds significant promise for drug development. Its ability to create RNA-based sensors for specific metabolites allows for the high-throughput screening of compounds that modulate enzymatic activity. For instance, a Pepper-based SAM sensor can be used to measure the inhibition efficacy of MATase inhibitors in living cells.[5] This technology enables the real-time monitoring of target engagement and downstream effects of drug candidates within a cellular context, providing valuable insights early in the drug discovery pipeline. Furthermore, the ability to visualize mRNA trafficking could be employed to study the effects of drugs on RNA localization and metabolism.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. Inert Pepper aptamer-mediated endogenous mRNA recognition and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pepper aptamer [aptamer.ribocentre.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Genetically encoded RNA-based sensors with Pepper fluorogenic aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live imaging of mRNA using RNA-stabilized fluorogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Microscopy Imaging of HBC599
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended settings for fluorescence microscopy imaging of the HBC599 fluorogenic probe when complexed with the Pepper RNA aptamer. This system is a powerful tool for visualizing the localization and dynamics of specific RNA transcripts in living cells, with applications in basic research and drug discovery.
Introduction to this compound-Pepper System
This compound is a small molecule fluorophore that exhibits minimal fluorescence in solution but becomes brightly fluorescent upon binding to the genetically encodable Pepper RNA aptamer.[1][2] This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for live-cell imaging of RNA. By genetically fusing the Pepper aptamer sequence to a target RNA of interest, researchers can track its expression, transport, and fate within the cellular environment.[3] The HBC-Pepper system offers a versatile platform for studying RNA biology, including mRNA trafficking, non-coding RNA function, and viral RNA dynamics.[4][5]
Photophysical Properties of this compound-Pepper Complex
| Property | Value | Source |
| Excitation Maximum (λex) | ~550 nm | Estimated from spectra[3] |
| Emission Maximum (λem) | ~599 nm | Estimated from spectra[3] |
| Recommended Concentration | 0.5 - 1.0 µM | [1][3][6] |
| Solvent | DMSO (for stock solution) | [1] |
Experimental Protocols
The following protocols are adapted from established methods for live-cell imaging of Pepper-tagged RNAs and should be optimized for specific cell types and experimental conditions.[4][6]
Cell Culture and Transfection
-
Cell Seeding: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) at a density that will result in 50-70% confluency at the time of imaging.
-
Transfection: Transfect cells with a plasmid encoding the target RNA fused to the Pepper aptamer sequence using a standard transfection reagent according to the manufacturer's instructions.
-
Expression: Allow cells to express the Pepper-tagged RNA for 24-48 hours post-transfection.
Staining with this compound
-
Prepare Staining Medium: Dilute the this compound stock solution (in DMSO) in pre-warmed imaging medium (e.g., FluoroBrite™ DMEM) to a final concentration of 0.5-1.0 µM.
-
Cell Incubation: Remove the culture medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add Staining Medium: Add the this compound staining medium to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
Washing (Optional but Recommended): For applications requiring low background fluorescence, wash the cells once with fresh imaging medium to remove unbound this compound.
Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use an inverted fluorescence microscope equipped with a high-sensitivity camera (e.g., sCMOS or EMCCD).
-
Excitation and Emission Filters:
-
Excitation: A filter set appropriate for ~550 nm excitation (e.g., a "TRITC" or "Cy3" filter set).
-
Emission: A filter set that captures emission around ~599 nm (e.g., a long-pass filter >570 nm or a band-pass filter centered around 600 nm).
-
-
Objective: Use a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) for optimal light collection and resolution.
-
Image Acquisition Settings:
-
Exposure Time: Adjust the exposure time to achieve a good signal-to-noise ratio while minimizing phototoxicity. Start with an exposure time in the range of 100-500 ms (B15284909) and adjust as needed.
-
Laser Power/Light Intensity: Use the lowest possible laser power or light intensity that provides a detectable signal to minimize photobleaching and phototoxicity.
-
Time-Lapse Imaging: For dynamic studies, acquire images at appropriate time intervals to capture the biological process of interest.
-
Application Example: Imaging of circRNA in Pathological Aggregates
The Pepper system has been successfully used to visualize the dynamics of non-coding RNAs, such as circular RNAs (circRNAs), in the context of cellular stress and disease. For instance, it has been employed to study the recruitment of circ-HDGFRP3 into pathological aggregates of the FUS protein, which is implicated in neurodegenerative diseases.[4][5]
Caption: Workflow for imaging Pepper-tagged circRNA with this compound.
This diagram illustrates the key steps from cell preparation and staining to image acquisition and analysis for studying the localization of a Pepper-tagged circRNA within pathological FUS protein aggregates.
Troubleshooting
-
Low Signal:
-
Increase the concentration of this compound (up to 2 µM).
-
Increase the expression level of the Pepper-tagged RNA.
-
Optimize the filter sets to better match the excitation and emission spectra of this compound-Pepper.
-
Increase the exposure time or laser power, being mindful of phototoxicity.
-
-
High Background:
-
Perform a wash step after this compound incubation.
-
Use an imaging medium with reduced autofluorescence (e.g., FluoroBrite™ DMEM).
-
Image in a clean, dust-free environment.
-
-
Phototoxicity:
-
Reduce the excitation light intensity and/or exposure time.
-
Increase the time interval between acquisitions in time-lapse experiments.
-
Use an anti-fade reagent if compatible with live-cell imaging.
-
By following these guidelines, researchers can effectively utilize the this compound-Pepper system to gain valuable insights into the complex world of RNA biology.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Live-cell imaging of circular and long noncoding RNAs associated with FUS pathological aggregates by Pepper fluorescent RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inert Pepper aptamer-mediated endogenous mRNA recognition and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HBC599 in RNA Visualization
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBC599 is a cell-permeable, fluorogenic dye that exhibits a significant increase in fluorescence intensity upon binding to the Pepper RNA aptamer. This system provides a powerful tool for real-time visualization of RNA dynamics within living cells. When unbound, this compound is essentially non-fluorescent, minimizing background signal and enabling high-contrast imaging. The this compound-Pepper complex emits a bright, yellowish-green fluorescence, making it suitable for a variety of fluorescence microscopy applications.[1][2] This document provides detailed information on the spectral properties of this compound and protocols for its application in live-cell imaging.
Photophysical Properties
The spectral characteristics of this compound are critically dependent on its association with the Pepper RNA aptamer. The following table summarizes the key quantitative data for the this compound-Pepper complex.
| Property | Value | Reference |
| Excitation Maximum (λex) | 515 nm | [3] |
| Emission Maximum (λem) | 599 nm | [3] |
| Recommended Concentration for Live-Cell Imaging | 0.5 - 1.0 µM | [2] |
| Solvent | DMSO (for stock solution) | [2] |
Experimental Protocols
Live-Cell Imaging of Pepper-tagged RNA with this compound
This protocol describes the general steps for labeling and visualizing RNA tagged with the Pepper aptamer in live mammalian cells using this compound.
Materials:
-
Mammalian cells expressing the RNA of interest tagged with the Pepper aptamer
-
This compound dye
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Fluorescence microscope equipped with appropriate filters for excitation and emission of the this compound-Pepper complex.
Protocol:
-
Cell Preparation:
-
Plate the cells expressing the Pepper-tagged RNA on a suitable imaging dish or slide.
-
Allow the cells to adhere and grow to the desired confluency.
-
-
Preparation of this compound Staining Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM). Store any unused stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium or imaging buffer to a final working concentration of 0.5-1.0 µM.[2]
-
-
Cell Staining:
-
Aspirate the existing cell culture medium from the cells.
-
Add the prepared this compound staining solution to the cells.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 15-30 minutes. The optimal incubation time may vary depending on the cell type and expression level of the Pepper-tagged RNA.
-
-
Washing (Optional but Recommended):
-
To reduce background fluorescence, you can perform a wash step.
-
Aspirate the staining solution.
-
Gently wash the cells once or twice with pre-warmed imaging buffer or complete culture medium.
-
After the final wash, add fresh pre-warmed imaging buffer or medium to the cells for imaging.
-
-
Fluorescence Microscopy:
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Use an appropriate filter set for the this compound-Pepper complex (Excitation: ~515 nm, Emission: ~599 nm).
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Experimental Workflow and Signaling Pathway Diagrams
The fluorescence of this compound is activated through a direct binding event with the Pepper RNA aptamer, rather than a complex cellular signaling cascade. The following diagrams illustrate the experimental workflow for RNA labeling and the principle of fluorescence activation.
Caption: Experimental workflow for labeling and imaging Pepper-tagged RNA with this compound.
Caption: Principle of this compound fluorescence activation upon binding to the Pepper RNA aptamer.
References
Time-Lapse Imaging of RNA Transport Using HBC599: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spatiotemporal regulation of RNA transport is a fundamental process in gene expression, influencing localized protein synthesis and cellular function. The development of fluorescent RNA-protein and RNA-dye systems has enabled the visualization of RNA dynamics in living cells. The Pepper RNA aptamer, in conjunction with its cognate fluorophore HBC599, offers a robust and photostable platform for real-time imaging of RNA. This compound is a cell-permeant small molecule that is non-fluorescent on its own but exhibits strong fluorescence upon binding to the Pepper RNA aptamer.[1][2] This "turn-on" mechanism minimizes background fluorescence, making it an excellent tool for tracking RNA molecules within the complex cellular environment. This application note provides a comprehensive guide to utilizing the this compound-Pepper system for time-lapse imaging of RNA transport, including detailed protocols and data analysis considerations.
Principle of the this compound-Pepper System
The this compound-Pepper system is a two-component system for labeling and visualizing RNA in live cells.[1][2] The first component is the Pepper RNA aptamer, a short RNA sequence that can be genetically encoded and fused to an RNA of interest. The second component is this compound, a synthetic fluorophore that readily crosses the cell membrane. When the Pepper-tagged RNA is expressed in cells, it folds into a specific three-dimensional structure that creates a binding pocket for this compound.[3][4] Upon binding, the intramolecular motion of this compound is restricted, leading to a significant increase in its fluorescence quantum yield.[5] This interaction is highly specific and results in bright, photostable fluorescent labeling of the target RNA, allowing for its dynamic tracking over time.
Key Advantages of the this compound-Pepper System
-
High Photostability: The this compound-Pepper complex exhibits remarkable photostability, which is crucial for long-term time-lapse imaging with minimal signal loss.[1]
-
Low Background: The "turn-on" nature of this compound fluorescence upon binding to the Pepper aptamer results in a high signal-to-background ratio.[2]
-
Genetic Encoding: The Pepper aptamer can be genetically fused to any RNA of interest, allowing for specific labeling of endogenous or exogenous transcripts.
-
Cell Permeability: this compound is a cell-permeant dye, eliminating the need for microinjection or harsh cell permeabilization methods.[6]
Quantitative Data Summary
While specific quantitative data for RNA transport dynamics using the this compound-Pepper system is not yet extensively published, the following tables provide a template for the types of data that can be generated from time-lapse imaging experiments. These values are representative of typical mRNA transport in mammalian cells and should be experimentally determined for each specific RNA and cell type.
Table 1: Photophysical Properties of the this compound-Pepper Complex
| Parameter | Value | Reference |
| Excitation Wavelength (nm) | ~561 | [1] |
| Emission Wavelength (nm) | ~599 | [1] |
| Quantum Yield | High (upon binding) | [2] |
| Photostability | High | [1] |
Table 2: Example Quantitative Analysis of RNA Transport
| Parameter | Description | Example Value |
| Particle Velocity | ||
| Average Velocity (µm/s) | Mean speed of RNA particles. | 0.1 - 0.5 |
| Maximum Velocity (µm/s) | Highest observed speed of an RNA particle. | > 1.0 |
| Displacement | ||
| Mean Squared Displacement (MSD) | A measure of the average distance a particle travels. | Varies with time lag |
| Net Displacement (µm) | The straight-line distance from the start to the end point of a track. | Varies |
| Track Dynamics | ||
| Processivity (µm) | The total distance an RNA particle travels in a single continuous run. | 1 - 10 |
| Track Duration (s) | The length of time an RNA particle is tracked. | 10 - 300 |
| Motile Fraction (%) | The percentage of RNA particles exhibiting directed motion. | 20 - 60% |
Experimental Protocols
I. Generation of Pepper-Tagged RNA Expression Constructs
This protocol describes the creation of a mammalian expression vector for an RNA of interest tagged with the Pepper aptamer.
-
Vector Selection: Choose a suitable mammalian expression vector with a strong promoter (e.g., CMV, EF1α).
-
Pepper Aptamer Sequence: Obtain the DNA sequence encoding the Pepper aptamer. Tandem repeats of the Pepper sequence (e.g., 4xPepper) can be used to increase the fluorescence signal from a single RNA molecule.
-
Cloning Strategy:
-
Design primers to amplify your RNA of interest and the Pepper aptamer sequence.
-
Incorporate appropriate restriction sites for cloning into the expression vector.
-
The Pepper aptamer can be inserted into the 3' or 5' untranslated region (UTR) of the target RNA. Insertion into the 3' UTR is often preferred to minimize interference with translation.
-
Ligate the amplified insert into the digested expression vector.
-
-
Sequence Verification: Sequence the final construct to confirm the correct insertion and orientation of the Pepper-tagged RNA sequence.
II. Generation of Stable Cell Lines Expressing Pepper-Tagged RNA
For long-term and reproducible imaging experiments, generating a stable cell line is recommended.[7][8][9]
-
Cell Culture: Culture the host cell line (e.g., HeLa, U2OS, neurons) in appropriate growth medium.
-
Transfection: Transfect the cells with the Pepper-tagged RNA expression plasmid using a high-efficiency transfection reagent.
-
Selection: If the expression vector contains a selection marker (e.g., puromycin, neomycin resistance), begin antibiotic selection 24-48 hours post-transfection.
-
Clonal Isolation: Isolate single antibiotic-resistant colonies and expand them to generate clonal cell lines.
-
Validation: Screen the clonal lines for the expression and correct localization of the Pepper-tagged RNA using fluorescence microscopy after incubation with this compound.
III. Time-Lapse Imaging of RNA Transport
-
Cell Plating: Plate the stable cell line expressing the Pepper-tagged RNA onto glass-bottom imaging dishes.
-
This compound Staining:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of imaging, dilute the this compound stock solution in pre-warmed imaging medium (e.g., FluoroBrite™ DMEM) to a final concentration of 0.1 - 1.0 µM. The optimal concentration should be determined empirically to maximize signal and minimize any potential toxicity.
-
Replace the culture medium with the this compound-containing imaging medium and incubate the cells for 15-30 minutes at 37°C and 5% CO2.
-
-
Microscopy Setup:
-
Use a high-resolution, live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Select an appropriate objective (e.g., 60x or 100x oil immersion).
-
Set the excitation and emission filters for this compound (Excitation ~561 nm, Emission ~599 nm).[1]
-
-
Image Acquisition:
-
Acquire time-lapse image series with a sensitive camera (e.g., EMCCD or sCMOS).
-
The frame rate will depend on the dynamics of the RNA being studied. For moderately fast-moving RNA granules, a frame rate of 1-5 frames per second is a good starting point.
-
Minimize phototoxicity by using the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.
-
IV. Data Analysis: RNA Particle Tracking and Quantification
-
Image Pre-processing:
-
Correct for any background fluorescence.
-
Apply a noise reduction filter if necessary.
-
-
Particle Detection and Tracking:
-
Use particle tracking software (e.g., TrackMate in Fiji/ImageJ, Imaris) to identify and track the fluorescent RNA particles in the time-lapse series.
-
Algorithms like the Laplacian of Gaussian (LoG) detector can be used for particle identification, and the Linear Assignment Problem (LAP) tracker (B12436777) for linking particles between frames.
-
-
Quantitative Analysis:
-
Extract quantitative data from the particle tracks, such as velocity, displacement, and track duration.
-
Calculate the mean squared displacement (MSD) to characterize the type of motion (e.g., diffusive, directed, confined).
-
Generate plots and tables to summarize the quantitative data.
-
Visualizations
Caption: Experimental workflow for time-lapse imaging of RNA transport using this compound.
Caption: Mechanism of this compound-Pepper system for visualizing RNA transport.
Conclusion
The this compound-Pepper RNA aptamer system provides a powerful and photostable tool for the real-time visualization of RNA transport in living cells. By following the detailed protocols outlined in this application note, researchers can generate high-quality time-lapse imaging data to quantitatively analyze the dynamic behavior of specific RNAs. This technology holds great promise for advancing our understanding of RNA biology and its role in health and disease, and for the development of novel therapeutic strategies targeting RNA transport.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetically encoded RNA-based sensors with Pepper fluorogenic aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pepper aptamer [aptamer.ribocentre.org]
- 4. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inert Pepper aptamer-mediated endogenous mRNA recognition and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. addgene.org [addgene.org]
- 8. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. knowledge.lonza.com [knowledge.lonza.com]
Illuminating the Transcriptome: A Guide to Labeling Specific RNA Molecules with the HBC599-Pepper Tag
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to visualize and track specific RNA molecules in living cells is paramount to understanding the intricate choreography of gene expression and its role in both health and disease. The HBC599-Pepper system offers a robust and versatile platform for fluorescently labeling RNA, enabling real-time imaging of RNA localization, transport, and dynamics. This document provides detailed application notes and experimental protocols for the successful implementation of the this compound-Pepper RNA tagging technology.
Introduction to the this compound-Pepper System
The Pepper system is a fluorogenic RNA aptamer-based technology. It consists of two key components:
-
Pepper Aptamer: A short, genetically encodable RNA sequence that folds into a specific three-dimensional structure. This aptamer can be fused to a target RNA of interest.
-
HBC Series of Dyes: A collection of cell-permeable, fluorogenic dyes, including this compound. These dyes are minimally fluorescent on their own but exhibit a significant increase in fluorescence upon binding to the Pepper aptamer.
The this compound-Pepper complex emits fluorescence in the orange-red spectrum, offering a distinct color for multiplex imaging experiments. The system's high signal-to-background ratio and photostability make it a powerful tool for live-cell imaging.
Principle of Action
The fundamental principle of the this compound-Pepper system lies in the specific interaction between the Pepper RNA aptamer and the this compound dye. When the Pepper aptamer is transcribed as part of a target RNA molecule, it folds into its unique conformation, creating a binding pocket for the this compound dye. Upon binding, the dye's rotation is restricted, leading to a dramatic increase in its quantum yield and resulting in bright fluorescence. This fluorescence is directly proportional to the amount of Pepper-tagged RNA, allowing for quantitative analysis of RNA expression and localization.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters of the this compound-Pepper system, facilitating experimental design and data interpretation.
| Parameter | Value | Reference |
| This compound Excitation Wavelength (in vitro) | 515 nm | [1] |
| This compound Emission Wavelength (in vitro) | 599 nm | [1] |
| This compound-Pepper Fluorescence in Live Cells | 0.5 µM this compound | [2] |
| Typical HBC Dye Concentration for Live Cell Imaging | 0.5 - 5 µM | [2][3] |
| In Vitro Assay: Pepper RNA Concentration | 100 nM | [1] |
| In Vitro Assay: this compound Concentration | 25 µM | [1] |
| In Vitro Imaging Buffer | 40 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl₂ | [1][4] |
Experimental Protocols
This section provides detailed protocols for labeling a specific RNA molecule with the this compound-Pepper tag and subsequent imaging in live mammalian cells.
Plasmid Construction for Pepper-Tagged RNA Expression
The first step is to genetically fuse the Pepper aptamer sequence to the RNA of interest. This is typically achieved by cloning the Pepper sequence into an expression vector.
Protocol:
-
Obtain Pepper Aptamer Sequence: The DNA sequence encoding the Pepper aptamer can be synthesized as a DNA oligonucleotide. For enhanced stability and folding, tandem repeats of the Pepper aptamer (e.g., 2x, 4x, or 8x) are often used.[4] The F30 scaffold, a three-way junction RNA motif, can also be incorporated to improve aptamer folding.[5]
-
Vector Selection: Choose a mammalian expression vector appropriate for your target cell line (e.g., pcDNA3.1).
-
Cloning Strategy:
-
Design primers to amplify your gene of interest and the Pepper aptamer sequence.
-
Incorporate appropriate restriction enzyme sites at the ends of your PCR products for cloning into the expression vector. The Pepper tag is commonly inserted into the 3' untranslated region (UTR) of the target mRNA.[5][6]
-
Ligate the amplified gene of interest and the Pepper aptamer sequence into the digested expression vector.
-
-
Sequence Verification: Sequence the final plasmid construct to confirm the correct insertion and orientation of the gene of interest and the Pepper aptamer sequence. Addgene provides plasmids containing Pepper tags which can be used as a reference.[6]
Cell Culture and Transfection
This protocol outlines the steps for introducing the Pepper-tagged RNA expression plasmid into mammalian cells.
Materials:
-
HEK293T or other suitable mammalian cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes
Protocol:
-
Cell Seeding: Twenty-four hours before transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection:
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the transfection complexes to the cells and incubate for 24-48 hours to allow for expression of the Pepper-tagged RNA.
-
In Vitro Transcription of Pepper-Tagged RNA (Optional)
For in vitro studies or as a positive control, the Pepper-tagged RNA can be transcribed in vitro.
Materials:
-
Linearized plasmid DNA containing the T7 promoter upstream of the Pepper-tagged RNA sequence
-
T7 RNA polymerase
-
NTPs (ATP, GTP, CTP, UTP)
-
Transcription buffer
-
DNase I
-
RNA purification kit
Protocol:
-
Transcription Reaction: Set up the in vitro transcription reaction according to a standard T7 RNA polymerase protocol.[7][8]
-
DNase Treatment: After the transcription reaction, treat the sample with DNase I to remove the template DNA.
-
RNA Purification: Purify the transcribed RNA using an RNA purification kit or by phenol-chloroform extraction and ethanol (B145695) precipitation.
-
RNA Quality Control: Assess the integrity and concentration of the purified RNA using a Bioanalyzer or by gel electrophoresis.
Live-Cell Imaging of this compound-Pepper Labeled RNA
This protocol describes the final steps of labeling the expressed Pepper-tagged RNA with this compound and imaging the fluorescently tagged RNA in live cells.
Materials:
-
Transfected cells expressing the Pepper-tagged RNA
-
This compound dye stock solution (in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal or spinning-disk microscope equipped with appropriate lasers and filters.
Protocol:
-
This compound Dye Loading:
-
Prepare a working solution of this compound in pre-warmed live-cell imaging medium. A final concentration of 0.5 µM is a good starting point.[2]
-
Wash the transfected cells once with pre-warmed PBS.
-
Replace the medium with the this compound-containing imaging medium.
-
Incubate the cells for 15-30 minutes at 37°C to allow for dye uptake and binding to the Pepper aptamer.
-
-
Microscopy and Image Acquisition:
-
Place the imaging dish on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.
-
Use a laser line suitable for exciting this compound (e.g., 561 nm).
-
Set the emission filter to collect fluorescence in the orange-red range (e.g., 575-625 nm).[9]
-
Adjust the laser power and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire images or time-lapse series to visualize the localization and dynamics of the this compound-Pepper labeled RNA.
-
Visualizations
The following diagrams illustrate key aspects of the this compound-Pepper RNA labeling workflow and mechanism.
Caption: Experimental workflow for labeling and imaging RNA with this compound-Pepper.
Caption: Mechanism of fluorescence activation in the this compound-Pepper system.
References
- 1. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Inert Pepper aptamer-mediated endogenous mRNA recognition and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live imaging of mRNA using RNA-stabilized fluorogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.addgene.org [media.addgene.org]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. In vitro transcription, capping, and 2'-O methylation of long RNAs [protocols.io]
- 9. Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transcription of Pepper-tagged RNA and HBC599 Binding Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vitro synthesis of Pepper RNA aptamer and the subsequent analysis of its binding to the fluorogenic ligand HBC599. The protocols outlined below are intended to facilitate the use of this powerful tool for RNA visualization and quantification in various research and drug development applications.
Introduction
The Pepper RNA aptamer is a synthetically evolved RNA sequence that exhibits a strong and specific binding affinity for a class of small-molecule fluorophores known as benzylidene-cyanophenyl (HBC) derivatives.[1][2][3] Upon binding to the Pepper aptamer, the HBC ligand, which is otherwise non-fluorescent, undergoes a conformational restriction that leads to a significant increase in its fluorescence emission.[4][5] this compound is a specific HBC analog that, in complex with Pepper RNA, offers a robust and bright fluorescent signal.[6][7][8][9] This system provides a versatile platform for the fluorescent labeling and detection of RNA molecules in vitro and in vivo.
This document details the procedures for producing high-quality Pepper-tagged RNA via in vitro transcription (IVT) and for characterizing its interaction with this compound using a fluorescence-based binding assay.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vitro transcription of Pepper RNA and its binding to this compound.
Table 1: In Vitro Transcription (IVT) Reaction Components for Pepper RNA
| Component | Final Concentration | Purpose |
| T7 RNA Polymerase | 40 µg/mL | Enzyme for RNA synthesis |
| Linearized DNA Template | 8 ng/µL | Template for transcription |
| NTPs (ATP, CTP, GTP, UTP) | 4 mM each | Building blocks for RNA |
| 10x Transcription Buffer | 1x | Provides optimal pH and salts |
| MgCl₂ | 25 mM | Essential cofactor for T7 RNA Polymerase |
| DTT | 10 mM | Reducing agent to maintain enzyme activity |
| Spermidine | 2 mM | Enhances transcription efficiency |
| RNase Inhibitor | 30 U/mL | Protects RNA product from degradation |
| Inorganic Pyrophosphatase | 2.5 U/mL | Drives the reaction forward by degrading pyrophosphate |
Table 2: Pepper RNA-HBC599 Binding Assay Parameters
| Parameter | Value |
| Binding Buffer | 40 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl₂ |
| Pepper RNA Concentration | 100 nM (for fluorescence measurements) |
| This compound Concentration | 1 µM (for fluorescence measurements) |
| Excitation Wavelength | 515 nm |
| Emission Wavelength | 599 nm |
| Incubation Temperature | 25°C |
| Incubation Time | 30 minutes |
Experimental Protocols
In Vitro Transcription of Pepper RNA
This protocol describes the synthesis of Pepper RNA from a linearized DNA template containing a T7 promoter.
Materials:
-
Linearized plasmid DNA or PCR product containing the Pepper RNA sequence downstream of a T7 promoter
-
T7 High Yield RNA Transcription Kit (or individual reagents listed in Table 1)
-
Nuclease-free water
-
DNase I (RNase-free)
-
Phenol:Chloroform (B151607):Isoamyl Alcohol (25:24:1, pH 4.3)
-
Chloroform
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Denaturing polyacrylamide gel (appropriate percentage for RNA size)
-
Urea-PAGE loading buffer
-
RNA elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA)
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the components listed in Table 1. It is recommended to prepare a master mix if transcribing multiple templates. Add the DNA template last.
-
Incubation: Incubate the reaction mixture at 37°C for 3.5 hours.[6]
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate for an additional 30 minutes at 37°C.[6]
-
Phenol-Chloroform Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol to the reaction mixture.
-
Vortex thoroughly and centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
Chloroform Extraction:
-
Add an equal volume of chloroform to the aqueous phase.
-
Vortex and centrifuge as in the previous step.
-
Transfer the upper aqueous phase to a new tube.
-
-
Ethanol Precipitation:
-
Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5-3 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the RNA.
-
Carefully decant the supernatant.
-
-
Ethanol Wash: Wash the RNA pellet with 500 µL of ice-cold 70% ethanol. Centrifuge for 5 minutes at 4°C. Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspension: Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
Purification (Optional but Recommended): For high-purity RNA, further purification by denaturing polyacrylamide gel electrophoresis (PAGE) is recommended.[6]
-
Add an equal volume of Urea-PAGE loading buffer to the RNA sample.
-
Heat at 95°C for 5 minutes and then place on ice.
-
Load the sample onto a denaturing polyacrylamide gel and run at a constant voltage.
-
Visualize the RNA band by UV shadowing.
-
Excise the band and elute the RNA using the mash-and-soak method in RNA elution buffer overnight at 4°C.[6]
-
Precipitate the eluted RNA as described in steps 6 and 7.
-
-
Quantification: Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio should be ~2.0).
This compound Binding Assay
This protocol describes a fluorescence-based assay to measure the binding of this compound to in vitro transcribed Pepper RNA.
Materials:
-
In vitro transcribed and purified Pepper RNA
-
This compound ligand (dissolved in DMSO)
-
Binding Buffer (40 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂)[6]
-
Nuclease-free water
-
Black, non-binding surface 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
RNA Folding:
-
Dilute the Pepper RNA stock in nuclease-free water.
-
Heat the RNA solution to 95°C for 1 minute, then cool on ice for 2 minutes.[6] This step is crucial for proper RNA folding.
-
-
Reaction Setup:
-
In each well of the microplate, prepare the reaction mixture by adding the binding buffer, followed by the folded Pepper RNA to a final concentration of 100 nM.
-
Add this compound to a final concentration of 1 µM. It is recommended to prepare a master mix of buffer and this compound to add to the RNA.
-
Include control wells with:
-
Binding buffer and this compound only (no RNA) for background fluorescence.
-
Binding buffer and Pepper RNA only (no this compound).
-
-
-
Incubation: Incubate the plate at 25°C for 30 minutes, protected from light.[6]
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for this compound (Ex: 515 nm, Em: 599 nm).
-
Measure the fluorescence intensity of each well.
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer + this compound) from the fluorescence readings of the wells containing Pepper RNA.
-
The resulting fluorescence intensity is proportional to the amount of Pepper RNA-HBC599 complex formed.
-
Visualizations
Experimental Workflow
Caption: Workflow for Pepper-tagged RNA synthesis and this compound binding analysis.
Pepper RNA-HBC599 Interaction
Caption: Mechanism of fluorescence activation upon this compound binding to Pepper RNA.
References
- 1. Inert Pepper aptamer-mediated endogenous mRNA recognition and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling and Purification of RNA Synthesized by In Vitro Transcription | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Frontiers | Real-time monitoring strategies for optimization of in vitro transcription and quality control of RNA [frontiersin.org]
- 6. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for Fluorescence Activation by Pepper RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with HBC599
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the HBC599 fluorescent probe. The content is tailored for scientists and professionals in research and drug development who are encountering challenges with low fluorescence signals in their experiments.
Troubleshooting Guide: Low Fluorescence Signal with this compound
Experiencing a weak or absent fluorescence signal when using this compound can be frustrating. This guide provides a systematic approach to identifying and resolving the most common causes of this issue. The troubleshooting process is broken down into key areas of investigation.
I. Issues Related to the Pepper RNA Aptamer
The fluorescence of this compound is contingent upon its binding to a correctly folded Pepper RNA aptamer. Problems with the expression, stability, or folding of this aptamer are a primary source of low signal.
Is the Pepper RNA aptamer being expressed at sufficient levels?
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Possible Cause: Low transcription of the Pepper RNA aptamer-tagged transcript of interest.
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Solution:
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Verify the integrity and concentration of your expression vector.
-
Use a stronger promoter to drive the transcription of the Pepper-tagged RNA.
-
Confirm transcription levels using a reliable method such as quantitative PCR (qPCR).
-
Is the Pepper RNA aptamer folding correctly?
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Possible Cause: The Pepper aptamer requires a specific three-dimensional structure to bind this compound and activate its fluorescence. Improper folding will result in a weak signal.
-
Solutions:
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Incorporate a stabilizing scaffold: Flanking the Pepper aptamer with a structured RNA motif, such as a transfer RNA (tRNA) scaffold, can significantly enhance its folding efficiency and protect it from cellular nucleases.[1][2]
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Optimize Magnesium Concentration: The folding of the Pepper aptamer and its binding to HBC ligands are dependent on the presence of magnesium ions (Mg²⁺).[3] Ensure that your imaging buffer contains an adequate concentration of MgCl₂. While the optimal concentration can be system-dependent, a starting point of 5 mM MgCl₂ is often used.[4][5]
-
II. Issues Related to the this compound Probe
Proper handling, storage, and concentration of the this compound probe are critical for achieving a strong fluorescent signal.
Is the this compound probe at the optimal concentration?
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Possible Cause: The concentration of this compound is either too low, resulting in a weak signal, or too high, which can lead to background fluorescence that masks the specific signal.
-
Solution:
-
For live-cell imaging, a typical starting concentration is between 0.5 µM and 1.0 µM.[6]
-
Perform a concentration titration to determine the optimal concentration for your specific cell type and experimental setup.
-
Has the this compound probe been stored and handled correctly?
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Possible Cause: Improper storage can lead to the degradation of the this compound probe.
-
Solution:
-
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6]
-
Consult the Certificate of Analysis provided by the supplier for specific storage recommendations.[6] In general, stock solutions should be stored at -20°C or -80°C, protected from light and moisture.[7]
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Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
III. Issues Related to Experimental Conditions and Imaging Parameters
The cellular environment and the settings of your imaging equipment can significantly impact the fluorescence signal.
Are the imaging buffer conditions optimal?
-
Possible Cause: The composition of the imaging buffer can affect the stability of the this compound-Pepper complex and the overall health of the cells.
-
Solution:
-
Use an imaging buffer that supports cell viability and is compatible with fluorescence microscopy. A common buffer consists of 40 mM HEPES (pH 7.5), 100 mM KCl, and 5 mM MgCl₂.[4]
-
Ensure the pH of your buffer is within the optimal range for your cells and the fluorescent probe.
-
Are the microscope settings appropriate for this compound?
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Possible Cause: Incorrect excitation and emission filter sets or suboptimal imaging settings will result in a low signal-to-noise ratio.
-
Solution:
-
Use a filter set that is appropriate for the excitation and emission spectra of the this compound-Pepper complex (Excitation max: ~515 nm, Emission max: ~599 nm).
-
Optimize the exposure time and laser power to maximize the signal while minimizing phototoxicity and photobleaching. Start with a low laser power and gradually increase it.
-
Is photobleaching occurring?
-
Possible Cause: Prolonged exposure to high-intensity excitation light can irreversibly damage the fluorophore, leading to a decrease in signal over time. The Pepper system is noted for its good photostability.[1][8]
-
Solution:
-
Minimize the exposure time and laser power to the lowest levels that provide an adequate signal.
-
If conducting time-lapse imaging, reduce the frequency of image acquisition.
-
Consider using an anti-fade reagent in your mounting medium if you are imaging fixed cells.
-
Data Summary Tables
Table 1: Spectral Properties of the this compound-Pepper Complex
| Property | Value |
| Excitation Maximum | ~515 nm |
| Emission Maximum | ~599 nm |
Table 2: Recommended Starting Concentrations for Live-Cell Imaging
| Reagent | Recommended Concentration |
| This compound | 0.5 - 1.0 µM |
| MgCl₂ in Imaging Buffer | 5 mM |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Pepper-Tagged RNA with this compound
-
Cell Preparation: Plate cells expressing the Pepper-tagged RNA of interest on a suitable imaging dish (e.g., glass-bottom dish) and allow them to reach the desired confluency.
-
Preparation of this compound Staining Solution:
-
Thaw a single-use aliquot of your this compound DMSO stock solution.
-
Dilute the this compound stock solution in a pre-warmed, serum-free, and phenol (B47542) red-free cell culture medium or a suitable imaging buffer (e.g., 40 mM HEPES, 100 mM KCl, 5 mM MgCl₂, pH 7.5) to the final working concentration (e.g., 0.5 µM).
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Mount the imaging dish on the microscope stage.
-
Use the appropriate filter set for this compound (e.g., for TRITC or Texas Red).
-
Illuminate the sample using the ~515 nm excitation wavelength and capture the emission at ~599 nm.
-
Adjust the exposure time and laser power to obtain a clear signal with minimal background.
-
Visualizations
Caption: Troubleshooting workflow for low this compound fluorescence signal.
Caption: Activation pathway of this compound fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic dye that is essentially non-fluorescent on its own. It becomes brightly fluorescent upon binding to a specific RNA aptamer called Pepper. This property allows for the visualization of RNA molecules that have been tagged with the Pepper aptamer in living cells.[6]
Q2: Can I use this compound without the Pepper RNA aptamer?
A2: No, the fluorescence of this compound is dependent on its interaction with the Pepper RNA aptamer. Without the aptamer, this compound will not produce a significant fluorescent signal.
Q3: My unstained control cells are showing fluorescence in the same channel as this compound. What could be the cause?
A3: This is likely due to cellular autofluorescence. To mitigate this, you can try using a cell culture medium that is free of phenol red and has reduced serum content during imaging. Additionally, you can acquire an image of unstained cells and use it for background subtraction during image analysis.
Q4: I am seeing a signal, but it is very diffuse and not localized to where my RNA of interest should be.
A4: This could be due to several factors. High concentrations of this compound can lead to non-specific binding and a diffuse background signal. Consider titrating the this compound concentration downwards. Alternatively, if the Pepper-tagged RNA is not properly localized, the signal will reflect its distribution. Ensure that your RNA construct is correctly designed for its intended subcellular localization.
Q5: How does the fluorescence of the this compound-Pepper system compare to fluorescent proteins like GFP?
A5: The Pepper system offers several advantages, including a smaller tag size (the Pepper aptamer is much smaller than a fluorescent protein), which is less likely to interfere with the function of the tagged RNA. The brightness and photostability of the Pepper system are generally considered to be very good, making it a powerful tool for live-cell RNA imaging.[1][3][8]
References
- 1. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 4. Inert Pepper aptamer-mediated endogenous mRNA recognition and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
How to reduce background fluorescence in HBC599 imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in HBC599 imaging experiments. The this compound dye is a fluorogenic molecule that becomes fluorescent upon binding to the Pepper RNA aptamer, a system designed for visualizing RNA dynamics in live cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound-Pepper system?
The this compound-Pepper system is designed for real-time imaging of RNA in living cells.[1][2][3][4][5] The Pepper RNA aptamer is genetically fused to a target RNA of interest. When this compound, a cell-permeable dye, is added, it binds to the correctly folded Pepper aptamer and becomes brightly fluorescent, allowing for the visualization of the tagged RNA's localization and dynamics.[1][2]
Q2: What are the main causes of high background fluorescence in this compound imaging?
High background fluorescence in the this compound-Pepper system typically arises from several factors:
-
Non-specific binding of this compound: The dye may interact with cellular components other than the Pepper aptamer.[6][7]
-
Suboptimal dye concentration: Using a concentration of this compound that is too high can lead to increased background signal.[1]
-
Issues with Pepper aptamer expression and folding: Insufficient expression or improper folding of the Pepper aptamer can result in an excess of unbound this compound dye.[8][9][10][11]
-
Cellular autofluorescence: Endogenous molecules within the cell can fluoresce, contributing to the overall background.[12]
-
Dye aggregation: this compound may form aggregates, leading to bright, non-specific puncta.[13][14][15][16]
Q3: What is the recommended concentration range for this compound in live-cell imaging?
The recommended concentration for this compound in live-cell imaging is typically between 0.5 µM and 1 µM.[1][2] It is crucial to titrate the dye concentration to find the optimal balance between signal and background for your specific cell type and experimental setup.
Q4: How can I be sure my Pepper aptamer is folding correctly?
Proper folding of the Pepper aptamer is critical for this compound binding and fluorescence.[11] The use of RNA scaffolds, such as a transfer RNA (tRNA) scaffold, has been shown to improve the stability and folding of the aptamer in cells.[9][10] Additionally, the presence of magnesium ions (Mg2+) is important for the structural integrity and function of the Pepper aptamer.[11][17]
Troubleshooting Guide
This guide addresses common issues of high background fluorescence encountered during this compound imaging experiments.
| Problem | Potential Cause | Recommended Solution |
| High Diffuse Cytoplasmic/Nuclear Background | 1. This compound concentration is too high. 2. Insufficient washing to remove unbound dye. 3. Non-specific binding of this compound to cellular components. | 1. Perform a titration of this compound concentration (e.g., 0.1 µM to 2 µM) to determine the optimal signal-to-noise ratio. 2. After incubation with this compound, wash the cells 2-3 times with fresh imaging medium.[1] 3. Reduce the incubation time with this compound. |
| Bright Fluorescent Puncta (Aggregates) | 1. This compound dye is aggregating in the imaging medium or within cells. 2. Precipitation of the dye from a concentrated stock solution. | 1. Briefly sonicate or vortex the diluted this compound solution before adding it to the cells. 2. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the DMSO stock is properly stored at -20°C.[3] 3. Filter the diluted this compound solution through a 0.2 µm filter. |
| Weak Specific Signal and High Background | 1. Low expression level of the Pepper-tagged RNA. 2. Improper folding of the Pepper aptamer. 3. Suboptimal imaging buffer conditions. | 1. Verify the expression of your Pepper-tagged RNA using an independent method like RT-qPCR. 2. Ensure your construct includes a stabilizing RNA scaffold (e.g., tRNA) to promote correct folding.[9][10] 3. Confirm that your imaging buffer contains sufficient Mg2+ (typically 1-5 mM) as it is crucial for Pepper aptamer function.[11][17] |
| High Background in Control Cells | 1. Significant cellular autofluorescence in the detection channel. 2. Non-specific binding of this compound is high in your cell type. | 1. Image untransfected cells incubated with this compound to assess the level of background from non-specific binding and autofluorescence. 2. Image untransfected and unstained cells to determine the intrinsic autofluorescence. 3. Consider using an imaging medium with reduced background fluorescence, such as FluoroBrite™ DMEM.[18] |
Experimental Protocols
Protocol: Live-Cell Imaging of Pepper-tagged RNA with this compound
This protocol provides a general framework for imaging RNA in live cells using the this compound-Pepper system. Optimization of incubation times and concentrations may be required for different cell types and constructs.
Materials:
-
Cells expressing the Pepper-tagged RNA of interest
-
This compound dye (stored as a stock solution in DMSO at -20°C)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or other buffered salt solution containing Mg2+)
-
Hoechst 33342 (optional, for nuclear counterstaining)
Procedure:
-
Cell Preparation: Plate cells expressing the Pepper-tagged RNA on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere.
-
This compound Staining: a. Prepare a fresh dilution of this compound in pre-warmed imaging medium to the desired final concentration (start with 0.5 µM). b. Remove the culture medium from the cells and wash once with the imaging medium. c. Add the this compound-containing imaging medium to the cells. d. Incubate for 20-30 minutes at 37°C in a cell culture incubator.
-
Washing: a. Remove the staining solution. b. Wash the cells twice with pre-warmed imaging medium to remove unbound dye.[1]
-
Imaging: a. Add fresh, pre-warmed imaging medium to the cells. If desired, include a nuclear counterstain like Hoechst 33342. b. Image the cells using a fluorescence microscope equipped with appropriate filter sets for this compound (Excitation ~599 nm). c. Acquire images of control cells (untransfected cells stained with this compound) to assess background levels.
Visualizations
Caption: Experimental workflow for this compound-Pepper RNA imaging.
Caption: Troubleshooting logic for high background in this compound imaging.
Caption: Mechanism of fluorescence generation in the this compound-Pepper system.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of HBC fluorophores with an electrophilic handle for covalent attachment to Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. photonics.com [photonics.com]
- 14. Fluorogenic detection of protein aggregates in live cells using the AggTag method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. AggFluor: Fluorogenic Toolbox Enables Direct Visualization of the Multi-Step Protein Aggregation Process in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 18. Inert Pepper aptamer-mediated endogenous mRNA recognition and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Photobleaching of HBC599
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address photobleaching of the HBC599 fluorophore during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and what causes it?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[1][2] When a fluorophore like this compound absorbs light, its electrons are boosted to a high-energy excited state. While it typically returns to the ground state by emitting a photon (fluorescence), there is a chance it can transition to a long-lived, highly reactive "triplet state".[1][3][4] In this state, the fluorophore can react with surrounding molecules, especially molecular oxygen, leading to permanent chemical damage that prevents it from fluorescing again.[3][5] Factors that accelerate photobleaching include high-intensity illumination, prolonged exposure to light, and high oxygen concentrations.[2][5]
Q2: My this compound signal is fading quickly during imaging. Is this definitely photobleaching?
A2: Rapid signal loss during continuous imaging is a classic sign of photobleaching.[2] However, to confirm that the signal loss is not due to a biological event (e.g., protein degradation or transport out of the focal plane), you can image a fixed-cell control sample under identical imaging conditions. If the signal also fades in the fixed sample, photobleaching is the primary cause.[2]
Q3: How does photobleaching compromise my experimental data?
Q4: For live-cell imaging, what is the best strategy to minimize photobleaching?
A4: The optimal strategy is a multi-faceted approach that balances signal quality with cell health. Key steps include:
-
Optimize Illumination: Use the lowest possible excitation light intensity that provides an adequate signal.[5][7]
-
Minimize Exposure Time: Use the shortest camera exposure times possible. This reduces the time the fluorophore spends in the excited state.[5][8]
-
Use Live-Cell Antifade Reagents: Add a commercial antifade reagent, such as ProLong™ Live Antifade Reagent, to your imaging medium.[9][10] These reagents often contain enzymatic oxygen scavenging systems or antioxidants that protect the fluorophore without harming the cells.[9][11]
-
Plan Your Experiment: Carefully design your imaging protocol to acquire only the necessary data. Avoid excessive time points or unnecessary z-stacks to limit the total light exposure to the sample.[7]
Q5: Are there antifade reagents specifically validated for the this compound/Pepper system?
A5: While there are no widely published studies validating specific antifade reagents for this compound, general-purpose live-cell antifade reagents are designed to be compatible with a broad spectrum of fluorescent dyes and proteins.[9][10] Reagents like ProLong™ Live, which work by reducing reactive oxygen species, are expected to be effective.[9] It is always recommended to test a reagent with your specific cell type and experimental setup to ensure compatibility and efficacy.
Visual Guides and Workflows
The Photobleaching Process
The diagram below illustrates the key steps leading to the photochemical destruction of a fluorophore. Excitation light elevates the molecule to an excited singlet state (S1). While it can return to the ground state (S0) via fluorescence, it can also cross over to a reactive triplet state (T1). In this state, it can react with molecular oxygen to produce reactive oxygen species (ROS), which in turn damage the fluorophore, causing it to photobleach.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 4. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.at]
- 11. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing HBC599 Concentration for RNA Imaging in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the HBC599/Pepper RNA aptamer system for visualizing RNA in live cells. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell biology research?
A1: this compound is a cell-permeable fluorescent dye. By itself, it is essentially non-fluorescent. Its fluorescence is activated upon binding to a specific RNA aptamer called "Pepper".[1][2][3] This system allows for the real-time visualization of RNA dynamics within living cells.[1][4] The primary application is not to treat or kill cells, but to image RNA molecules that have been tagged with the Pepper aptamer.
Q2: What is the mechanism of action of the this compound/Pepper system?
A2: The Pepper RNA aptamer folds into a specific three-dimensional structure that creates a binding pocket for this compound.[2][5] When this compound binds to this pocket, its molecular structure becomes constrained, leading to a significant increase in its fluorescence quantum yield.[6][7] This interaction is highly specific and enables the targeted labeling of RNA molecules that have been genetically engineered to contain the Pepper aptamer sequence.
Q3: Is this compound toxic to cells?
A3: Studies have shown that HBC and its analogs, including this compound, exhibit no significant toxicity or cytotoxicity in live cells, such as HeLa cells, at typical working concentrations used for imaging.[8]
Q4: What is a typical starting concentration for this compound in cell culture?
A4: A common starting concentration for this compound in live-cell imaging experiments is 1 µM.[1][9] However, the optimal concentration can vary depending on the cell line, the expression level of the Pepper-tagged RNA, and the specific imaging setup. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific conditions.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Inefficient transfection of the Pepper RNA aptamer construct. | Verify transfection efficiency using a control plasmid (e.g., expressing a fluorescent protein). Optimize transfection protocol for your specific cell line.[9] |
| Low expression or rapid degradation of the Pepper-tagged RNA. | Use a stronger promoter to drive the expression of your target RNA. Include stabilizing elements in your RNA construct. |
| Suboptimal this compound concentration. | Perform a titration experiment with this compound concentrations ranging from 0.5 µM to 5 µM to find the optimal signal-to-noise ratio.[10] |
| Incorrect imaging settings. | Ensure that the excitation and emission wavelengths on your fluorescence microscope are appropriate for this compound (Excitation max: ~515 nm, Emission max: ~599 nm).[2] Adjust laser power and exposure time to optimize signal detection. |
| Issues with the this compound dye. | Ensure proper storage of the this compound stock solution (typically in DMSO at -20°C, protected from light).[1] Prepare fresh dilutions in imaging medium before each experiment. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Reduce the concentration of this compound used for labeling. |
| Autofluorescence from cell culture medium or the cells themselves. | Use a phenol (B47542) red-free imaging medium. Image cells in a buffer solution like HBSS during the acquisition. Account for cellular autofluorescence by imaging untransfected cells treated with this compound. |
| Non-specific binding of this compound. | Wash the cells with fresh imaging medium after incubation with this compound and before imaging to remove unbound dye.[10] |
| Suboptimal imaging settings. | Adjust the gain and offset settings on your microscope to minimize background noise.[11] |
Issue 3: Cell Health is Compromised During Imaging
| Possible Cause | Troubleshooting Step |
| Phototoxicity from prolonged exposure to excitation light. | Reduce the laser power and/or the exposure time. Use a more sensitive detector. Acquire images at longer time intervals if possible. |
| Stress from imaging conditions. | Use a live-cell imaging solution that helps maintain cell health for extended periods.[12] Ensure the imaging chamber maintains proper temperature, humidity, and CO2 levels. |
| Contamination of reagents. | Use sterile, high-purity reagents and buffers to avoid introducing contaminants that could harm the cells.[11] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for a New Cell Line
-
Cell Seeding: Seed the cells of interest in a multi-well imaging plate (e.g., 96-well glass-bottom plate) at a density that will result in 50-70% confluency at the time of imaging.
-
Transfection: Transfect the cells with a plasmid encoding your Pepper-tagged RNA of interest. Include a positive control (e.g., a plasmid with a constitutively expressed Pepper aptamer) and a negative control (untransfected cells).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mM). On the day of the experiment, prepare a series of dilutions of this compound in pre-warmed, serum-free cell culture medium or imaging buffer (e.g., 0.1, 0.5, 1, 2, 5 µM).
-
Cell Labeling: 24-48 hours post-transfection, replace the culture medium with the medium containing the different concentrations of this compound. Incubate for 20-30 minutes at 37°C.[9]
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for this compound.
-
Analysis: Quantify the mean fluorescence intensity of the cells for each this compound concentration. Determine the concentration that provides the best signal-to-noise ratio (bright signal in transfected cells with low background in untransfected cells).
Protocol 2: Live-Cell Imaging of Pepper-tagged RNA with this compound
-
Cell Preparation: Seed and transfect your cells with the Pepper-tagged RNA construct as described above.
-
This compound Labeling: Replace the culture medium with pre-warmed imaging medium containing the optimized concentration of this compound. Incubate for 20-30 minutes at 37°C.
-
Washing (Optional): To reduce background, you can wash the cells once with fresh, pre-warmed imaging medium before imaging.
-
Microscopy Setup: Place the imaging plate on the microscope stage equipped with a live-cell incubation chamber.
-
Image Acquisition: Acquire images using the appropriate fluorescence channels. For time-lapse imaging, define the time intervals and total duration of the experiment.
-
Data Analysis: Analyze the acquired images to study the localization, trafficking, and dynamics of your RNA of interest.
Data Presentation
Table 1: Recommended Starting this compound Concentrations for Different Cell Lines
| Cell Line | Starting this compound Concentration | Notes |
| HeLa | 1 µM | Generally robust expression and low background. |
| HEK293T | 1 µM | High transfection efficiency often leads to strong signals. |
| U2OS | 1-2 µM | May require slightly higher concentrations for optimal signal. |
| A549 | 1 µM | Standard concentration is a good starting point. |
| User-defined | 1 µM (start with titration) | Optimal concentration is cell-line dependent. |
Table 2: Troubleshooting Summary for this compound Imaging
| Issue | Key Parameter to Check | Recommended Action |
| Weak Signal | Transfection Efficiency | Optimize transfection reagent and protocol. |
| High Background | This compound Concentration | Perform a concentration titration. |
| Phototoxicity | Laser Power / Exposure | Reduce illumination intensity and duration. |
| Poor Cell Health | Imaging Medium | Use a dedicated live-cell imaging solution. |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Mechanism of this compound fluorescence activation.
Caption: Troubleshooting low fluorescence signal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New paper! | Structural Basis for Fluorescence Activation by Pepper RNA | Piccirilli Lab [voices.uchicago.edu]
- 4. Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pepper aptamer [aptamer.ribocentre.org]
- 6. Inert Pepper aptamer-mediated endogenous mRNA recognition and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing HBC599 Signal-to-Noise Ratio in Live Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio when using the HBC599/Pepper RNA aptamer system for live-cell imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable, non-fluorescent small molecule that becomes brightly fluorescent upon binding to the Pepper RNA aptamer.[1][2] This system allows for the visualization of specific RNA molecules in living cells.[3][4] The Pepper aptamer, when expressed in cells and fused to an RNA of interest, folds into a specific three-dimensional structure that binds this compound. This binding event restricts the intramolecular motion of this compound, leading to a significant increase in its fluorescence quantum yield.[5][6] The this compound-Pepper complex has an excitation maximum around 540-550 nm and emits in the red spectrum.[7][8]
Q2: What is the recommended concentration of this compound for live-cell imaging?
A2: The optimal concentration of this compound can vary depending on the cell type, the expression level of the Pepper-tagged RNA, and the specific application. However, a good starting point is typically between 0.5 µM and 1 µM.[1][8] It is recommended to perform a concentration titration to determine the ideal concentration for your specific experimental conditions that maximizes signal while minimizing background and potential cytotoxicity.[9]
Q3: How long should I incubate my cells with this compound?
A3: Incubation times can range from 15 to 60 minutes at 37°C.[7] A 30-minute incubation is often sufficient for the dye to enter the cells and bind to the Pepper aptamer.[5] Longer incubation times may increase the signal, but could also lead to higher background fluorescence.
Q4: Is a wash step necessary after this compound incubation?
A4: Yes, washing the cells after incubation with this compound is crucial for reducing background fluorescence from unbound dye in the imaging medium.[9] It is recommended to wash the cells 2-3 times with fresh, pre-warmed imaging medium or a buffered saline solution like PBS before imaging.[9]
Q5: What are the spectral properties of the this compound-Pepper complex?
A5: While specific excitation and emission maxima for this compound are not always explicitly stated in isolation, it is part of the HBC series of dyes that, when complexed with the Pepper aptamer, have a range of spectral properties. For red-fluorescent HBC analogues like this compound, the excitation is typically in the green-yellow range of the spectrum. The emission is in the red range. It is advisable to use a filter set appropriate for red fluorescence, such as a TRITC or similar filter cube.[7]
Troubleshooting Guide
Problem 1: Weak or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | The concentration of this compound may be too low. Perform a titration experiment with concentrations ranging from 0.5 µM to 5 µM to find the optimal concentration for your cell line and Pepper-RNA expression level.[9] |
| Low Expression of Pepper-tagged RNA | Verify the expression of your Pepper-tagged RNA construct using an independent method, such as RT-qPCR. If expression is low, you may need to optimize your transfection or transduction protocol, or use a stronger promoter. |
| Incorrect Pepper Aptamer Folding | The Pepper aptamer requires magnesium ions (Mg2+) for proper folding.[5] Ensure your imaging medium contains at least 5 mM MgCl2.[5][6] |
| Inefficient this compound Uptake | Ensure cells are healthy and not overly confluent, as this can affect membrane permeability. You can also try a slightly longer incubation time. |
| Photobleaching | The fluorescent signal can be quickly bleached by excessive excitation light. Reduce the excitation light intensity, decrease the exposure time, and use a more sensitive camera.[10] Image acquisition should be performed promptly after staining. |
| Incorrect Microscope Filter Set | Ensure you are using a filter set that is appropriate for the excitation and emission spectra of the this compound-Pepper complex (excitation ~540-550 nm, emission in the red spectrum).[7] |
Problem 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excess Unbound this compound | Inadequate washing after incubation is a common cause of high background. Wash the cells thoroughly (2-3 times) with fresh, pre-warmed imaging medium before imaging.[9] |
| Nonspecific Binding of this compound | Some small molecule dyes can bind non-specifically to cellular components like lipids or other RNAs.[11] To minimize this, use the lowest effective concentration of this compound and consider using a background suppressor reagent compatible with live cells.[8] |
| Autofluorescence | Cells and some culture media components can be inherently fluorescent. Image cells in a phenol (B47542) red-free, optically clear medium designed for fluorescence microscopy.[9] You can also acquire an image of unstained cells under the same imaging conditions to determine the level of autofluorescence. |
| Contaminated Imaging Dish | Plastic-bottom dishes can exhibit significant autofluorescence. Use glass-bottom imaging dishes or plates for the best results.[9] |
Problem 3: Phototoxicity and Cell Death
| Potential Cause | Recommended Solution |
| Excessive Light Exposure | High-intensity excitation light can be toxic to cells. Minimize light exposure by using the lowest possible excitation intensity and exposure time that still provides a detectable signal.[1][10] Use neutral density filters to attenuate the light source. |
| This compound Cytotoxicity | While HBC and its analogues have shown low toxicity in some studies, it's important to assess cytotoxicity in your specific cell line.[12] Perform a cell viability assay (e.g., using Calcein-AM/Ethidium Homodimer-1 or a commercial kit) with a range of this compound concentrations and incubation times.[13][14][15][16] |
| Unhealthy Cells | Ensure you are starting with a healthy cell population. Unhealthy cells can be more susceptible to phototoxicity and may exhibit altered dye uptake and retention.[7] |
Quantitative Data Summary
| Parameter | This compound-Pepper System | General Recommendations for Fluorescent Probes |
| Starting this compound Concentration | 0.5 - 1.0 µM[1][8] | Titrate to find optimal concentration[9] |
| Incubation Time | 15 - 60 minutes[7] | Varies by probe and cell type |
| Excitation Maximum (approx.) | 540 - 550 nm[7] | Match to light source and filter set |
| Emission Spectrum | Red | Match to filter set and detector |
| Required Cofactor | 5 mM MgCl2[5][6] | Varies by probe |
| Photostability | Generally high[17] | Use antifade reagents, minimize light exposure[8] |
Experimental Protocols
Standard Protocol for Live-Cell Imaging of a Pepper-tagged mRNA
-
Cell Seeding: Seed cells on a glass-bottom imaging dish at a density that will result in 50-70% confluency at the time of imaging.
-
Transfection: Transfect cells with the plasmid encoding the Pepper-tagged mRNA of interest according to the manufacturer's protocol. Allow for sufficient time (typically 24-48 hours) for gene expression.
-
Preparation of Staining Solution: Prepare a working solution of this compound in pre-warmed, phenol red-free imaging medium (e.g., FluoroBrite™ DMEM) containing 5 mM MgCl2. The final this compound concentration should be between 0.5 µM and 1 µM.
-
Staining: Remove the culture medium from the cells and gently add the this compound staining solution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 30 minutes. Protect the dish from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging medium.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for red fluorescence (e.g., TRITC or Texas Red filter cube). Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inert Pepper aptamer-mediated endogenous mRNA recognition and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Live imaging of mRNA using RNA-stabilized fluorogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 14. A rapid and accurate assay for assessing the cytotoxicity of viral proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rapid and sensitive fluorometric microassay for determining cell mediated cytotoxicity to adherent growing cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Viability and Cytotoxicity Assay Kits for Diverse Cell Types—Section 15.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
Addressing HBC599 solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility and stability challenges when using HBC599 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorophore, an analog of HBC (hydroxybenzylidene-cyanophenyl).[1][2][3] Its fluorescence is strongly activated upon binding to the Pepper RNA aptamer.[1][3] This property makes the this compound-Pepper complex a valuable tool for visualizing RNA dynamics in living cells.[1][2][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is soluble in DMSO at a concentration of at least 25 mg/mL (approximately 69.55 mM).[1]
Q3: How should I store the this compound stock solution?
A3: Store the powdered form of this compound at -20°C for up to three years.[2] Once dissolved in a solvent like DMSO, it is recommended to store the stock solution at -80°C for up to one year.[2] For routine use, it is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4][5]
Q4: What is the mechanism of fluorescence for this compound?
A4: this compound is non-fluorescent in solution.[1][3] It emits a strong fluorescent signal upon forming a tight and stable complex with the Pepper RNA aptamer.[1][3][6] This interaction restricts the bond rotation of this compound, inhibiting non-radiative decay pathways and promoting fluorescence.[6]
Troubleshooting Guide
Q5: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening and what can I do?
A5: This is a common issue with compounds that are highly soluble in DMSO but have low aqueous solubility.[7][8][9] When the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the this compound may "crash out" of solution if its concentration exceeds its solubility limit in the final medium.[8]
Here are several troubleshooting steps:
-
Further Dilution in DMSO: Before adding to your aqueous medium, perform serial dilutions of your concentrated stock solution in DMSO. Then, add the final diluted DMSO sample to your cell culture medium.[7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically between 0.1% and 0.5%, as most cells can tolerate this range.[7][8] A vehicle control with the same final DMSO concentration should always be included in your experiments.[7]
-
Gentle Mixing and Warming: After adding the this compound solution to the medium, mix it gently. Gentle warming of the solution might also help, but do not heat above 50°C to avoid degradation.[4][5]
-
Sonication: In some cases, mild sonication can help to dissolve precipitated compounds.[10]
-
Serum Content: If you are using a serum-containing medium, adding the this compound to the medium with serum may help, as the compound can adsorb to serum proteins, which can aid in its solubility.[11]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C21H17N3OS | [1] |
| Molecular Weight | 359.44 g/mol | [1][2] |
| Solubility in DMSO | ≥ 25 mg/mL (69.55 mM) | [1] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [2] |
| Recommended Storage (in Solvent) | -80°C for up to 1 year | [2] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a 10 mM Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure it is fully dissolved.
-
Prepare Serial Dilutions: Prepare a series of working solutions by diluting the 10 mM stock solution into your cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Prepare these for both serum-free and serum-containing media if you use both.
-
Incubate: Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a short period (e.g., 2 hours).
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation.
-
Microscopic Examination: Place a small drop of each solution onto a microscope slide and examine for precipitates under a microscope.
-
Determine Maximum Solubility: The highest concentration that does not show any visible precipitate is the maximum soluble concentration under these conditions.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
Objective: To evaluate the stability of this compound in your cell culture medium over a typical experimental timeframe.
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium
-
Sterile, sealed containers (e.g., 24-well plate)
-
Incubator (set to your experimental conditions)
-
Fluorometer or fluorescence microscope
Procedure:
-
Prepare Working Solution: Prepare a working solution of this compound in your cell culture medium at your desired experimental concentration (below the determined maximum soluble concentration).
-
Time Points: Aliquot the working solution into triplicate wells of a 24-well plate for each time point you want to test (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the plate in your cell culture incubator.
-
Fluorescence Measurement: At each time point, measure the fluorescence intensity of the solutions. If using a fluorometer, transfer the solution to a suitable plate or cuvette. If using a microscope, image the solution with consistent settings.
-
Data Analysis: Plot the fluorescence intensity against time. A significant decrease in fluorescence over time may indicate degradation of this compound. Control for evaporation by ensuring your containers are well-sealed.
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Mechanism of this compound fluorescence activation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cell permeability issues with HBC599 and potential solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential cell permeability challenges associated with HBC599. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cell permeability a consideration?
This compound is a fluorogenic dye, a benzylidene-cyanophenyl derivative, that binds to the Pepper RNA aptamer, leading to fluorescence activation.[1][2][3][4] While HBC compounds are generally considered cell-permeable, variations in experimental conditions and cell types can affect the efficiency of cellular uptake.[5] Ensuring adequate cell permeability is crucial for achieving a strong and reliable fluorescent signal in live-cell imaging and quantification experiments that rely on the interaction between this compound and an intracellularly expressed Pepper aptamer.
Q2: I am observing a weak or no fluorescent signal in my cells expressing the Pepper aptamer after adding this compound. Could this be a permeability issue?
A weak or absent signal is a common indicator of potential cell permeability problems. If this compound cannot efficiently cross the cell membrane to reach the cytoplasm where the Pepper RNA aptamer is located, the fluorescence activation will be minimal. However, it is also important to rule out other potential causes, such as low expression of the aptamer, incorrect buffer conditions, or degradation of the this compound compound.
Q3: What are the key physicochemical properties that influence the cell permeability of a small molecule like this compound?
The cell permeability of a small molecule is primarily governed by its polarity, size, and lipophilicity.[6][7] According to Lipinski's "Rule of 5," poor permeability is more likely if a compound has:
-
A molecular weight greater than 500 Daltons.
-
A calculated logP (a measure of lipophilicity) greater than 5.
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More than 5 hydrogen bond donors.
-
More than 10 hydrogen bond acceptors.
While these are general guidelines, the number of rotatable bonds and the polar surface area (PSA) also play a significant role.[6]
Q4: How can I experimentally assess the cell permeability of this compound in my specific cell line?
Several established methods can be used to quantify cell permeability. The two most common in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput assay that measures passive diffusion across an artificial lipid membrane.[8][9] It is a good first screen for passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier.[10] It provides information on both passive diffusion and active transport processes.[11][12]
Troubleshooting Guide
Issue: Low intracellular fluorescence signal despite correct Pepper aptamer expression.
This is a common problem that may be linked to suboptimal this compound concentration, incubation time, or inherent permeability limitations in the chosen cell line.
| Possible Cause | Troubleshooting Steps & Potential Solutions |
| Suboptimal this compound Concentration | Optimize Concentration: Perform a dose-response experiment by incubating cells with a range of this compound concentrations to determine the optimal concentration that yields the maximum signal without causing cytotoxicity. |
| Insufficient Incubation Time | Optimize Incubation Time: Conduct a time-course experiment to identify the incubation time required to reach maximal intracellular accumulation and fluorescence. |
| Poor Passive Diffusion | Use of Permeability Enhancers: As a last resort, consider the use of permeabilization agents like a very low concentration of DMSO. However, be aware that this can cause cellular stress and artifacts.[10] |
| Efflux Pump Activity | Use of Efflux Pump Inhibitors: Some cells express efflux pumps (e.g., P-glycoprotein) that can actively remove small molecules, reducing their intracellular concentration.[13] Co-incubation with a known efflux pump inhibitor can help determine if this is a contributing factor. |
| Compound Solubility Issues | Ensure Complete Solubilization: Confirm that this compound is fully dissolved in the assay buffer. Precipitation of the compound will significantly reduce its effective concentration and availability for cellular uptake. |
Quantitative Data Summary: Expected Permeability Coefficients
The following table provides a general reference for interpreting permeability data from in vitro assays. The values for this compound are hypothetical and based on typical ranges for small molecules.
| Compound | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Interpretation |
| Propranolol (High Permeability Control) | Caco-2 | > 10 | High Permeability |
| Atenolol (Low Permeability Control) | Caco-2 | < 1 | Low Permeability |
| This compound (Hypothetical) | PAMPA | 1 - 5 | Moderate Passive Permeability |
| This compound (Hypothetical) | Caco-2 (A -> B) | 1 - 5 | Moderate Apparent Permeability |
| This compound (Hypothetical) | Caco-2 (B -> A) | > 5 | Potential for Active Efflux |
Note: The B -> A (basolateral to apical) permeability being significantly higher than A -> B (apical to basolateral) in a Caco-2 assay can suggest the involvement of active efflux transporters.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the bidirectional permeability of this compound.
-
Cell Seeding: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Assay Initiation (A -> B):
-
Wash the monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4).[11]
-
Add this compound in transport buffer to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
-
Assay Initiation (B -> A):
-
Wash the monolayer with pre-warmed transport buffer.
-
Add this compound in transport buffer to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
-
Sampling: Incubate at 37°C with gentle shaking. Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method such as LC-MS/MS or fluorescence spectroscopy.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Visualizations
Caption: Troubleshooting workflow for low this compound fluorescence.
Caption: this compound mechanism of fluorescence activation.
References
- 1. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Fluorescence Activation by Pepper RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. researchgate.net [researchgate.net]
- 6. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecules Targeting the Mitochondrial Permeability Transition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pharmaron.com [pharmaron.com]
- 12. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing HBC599 Cytotoxicity in Long-Term Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using the fluorescent probe HBC599 for long-term live-cell imaging of Pepper RNA aptamer-tagged transcripts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule dye that is inherently non-fluorescent. However, upon binding to the Pepper RNA aptamer, its conformation becomes restricted, leading to a significant increase in its fluorescence.[1][2] This system allows for the visualization of RNA dynamics in living cells with minimal perturbation to the target RNA's natural processes.[2][3]
Q2: Is this compound toxic to cells?
Current data suggests that this compound has low cytotoxicity. One study showed that this compound and its analogs exhibited no significant toxicity in HeLa cells at various concentrations after 48 hours of incubation, as measured by a CCK-8 cell viability assay.[4] However, it is crucial to empirically determine the optimal, non-toxic concentration for your specific cell type and experimental duration, as sensitivity can vary between cell lines.
Q3: What is the recommended concentration of this compound for live-cell imaging?
A starting concentration of 1 µM this compound in the imaging medium is recommended for mammalian cells expressing the Pepper aptamer.[3] Some protocols for related HBC analogs have used concentrations as low as 0.5 µM.[5] The optimal concentration should be determined by performing a dose-response experiment to find the lowest concentration that provides a sufficient signal-to-noise ratio without impacting cell health.
Q4: What are the primary sources of cytotoxicity in long-term imaging experiments with this compound?
While this compound itself appears to have low intrinsic toxicity, issues in long-term imaging can arise from several factors:
-
Phototoxicity: Excitation light can generate reactive oxygen species (ROS), which can damage cellular components and lead to cell stress or death.[6][7]
-
Solvent Toxicity: this compound is typically dissolved in DMSO.[3] High concentrations of DMSO in the final culture medium can be toxic to cells.
-
Probe Concentration: Even with low-toxicity probes, excessively high concentrations can lead to off-target effects or cellular stress.
Q5: How can I minimize phototoxicity during long-term imaging with this compound?
Minimizing phototoxicity is critical for successful long-term live-cell imaging.[6][7] Key strategies include:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal.
-
Minimize Exposure Time: Use sensitive detectors and acquire images only as frequently as necessary to capture the biological process of interest.
-
Use Advanced Imaging Techniques: Techniques like spinning-disk confocal or light-sheet microscopy are generally gentler on cells than traditional laser-scanning confocal microscopy.
-
Supplement Media with Antioxidants: Consider adding antioxidants like Trolox to the imaging medium to help neutralize reactive oxygen species.[7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence | 1. This compound concentration is too high.2. Autofluorescence from cell culture medium or cells. | 1. Reduce the concentration of this compound in your imaging medium.2. Use a phenol (B47542) red-free imaging medium.3. Acquire a background image from an untransfected region and subtract it from your experimental images. |
| Weak fluorescent signal | 1. Low expression of the Pepper-tagged RNA.2. This compound concentration is too low.3. Imaging settings are not optimal. | 1. Verify the expression of your Pepper-tagged RNA construct.2. Gradually increase the this compound concentration, while monitoring for cytotoxicity.3. Ensure you are using the correct excitation and emission filters for this compound. |
| Cells show signs of stress (e.g., blebbing, rounding, detachment) during imaging | 1. Phototoxicity from excessive light exposure.2. Cytotoxicity from this compound concentration or solvent.3. Suboptimal environmental conditions. | 1. Reduce excitation light intensity and/or exposure time.[6][7]2. Perform a concentration titration to find the lowest effective this compound concentration. Ensure the final DMSO concentration is below 0.1%.3. Confirm that the microscope's environmental chamber is maintaining optimal temperature, humidity, and CO2 levels. |
| Fluorescent signal decreases over time (photobleaching) | 1. High excitation light intensity. | 1. Reduce the excitation light intensity.2. Use a more photostable fluorophore if available, though HBC analogs are generally quite stable.[2] |
Quantitative Data Summary
| Parameter | Value | Cell Line | Source |
| Recommended Starting Concentration | 1 µM | Mammalian Cells | [3] |
| Cell Viability (CCK-8 Assay) | No significant toxicity observed | HeLa | [4] |
| Solvent | DMSO | N/A | [3] |
Experimental Protocols
Protocol: Determining the Optimal Non-Toxic Concentration of this compound
This protocol outlines a method to determine the highest concentration of this compound that does not impact cell viability over the course of a planned long-term imaging experiment.
Materials:
-
Your cell line of interest
-
This compound
-
DMSO
-
Cell culture medium
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.
-
Prepare this compound Dilutions: Prepare a 2x concentrated serial dilution of this compound in cell culture medium. A suggested range is 20 µM down to 0.1 µM. Also, prepare a vehicle control with the highest concentration of DMSO that will be used.
-
Treatment: Add an equal volume of the 2x this compound dilutions to the corresponding wells of the 96-well plate, resulting in a 1x final concentration. Include wells with untreated cells and vehicle control cells.
-
Incubation: Incubate the plate for the intended duration of your long-term imaging experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Cell Viability Assay: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the untreated control wells. Plot the cell viability against the this compound concentration to determine the highest concentration that does not cause a significant decrease in viability.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Potential sources of cytotoxicity and mitigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]
Impact of Mg2+ concentration on HBC599-Pepper fluorescence.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HBC599-Pepper fluorescent RNA aptamer system. The following information addresses common issues related to magnesium ion (Mg²⁺) concentration and its impact on fluorescence, offering detailed experimental protocols and data to ensure optimal experimental outcomes.
Troubleshooting Guides
Low or no fluorescence is a common issue when working with the this compound-Pepper system. Magnesium ions are critical for the proper folding of the Pepper RNA aptamer, which in turn is necessary for binding to the this compound dye and subsequent fluorescence activation.[1][2][3][4][5] This guide provides a systematic approach to troubleshooting Mg²⁺-related fluorescence problems.
Data Presentation: Impact of Mg²⁺ Concentration on this compound-Pepper Fluorescence
The following table summarizes the expected outcomes of varying Mg²⁺ concentrations on the fluorescence signal of the this compound-Pepper complex. This data is compiled from fluorescence titration experiments and structural studies.[1][6]
| Mg²⁺ Concentration (mM) | Expected Fluorescence Intensity | Observations and Recommendations |
| 0 | None to Minimal | In the absence of Mg²⁺, the Pepper RNA aptamer is not correctly folded, preventing the formation of the this compound binding pocket and resulting in minimal to no fluorescence.[2] |
| 0.1 - 1.0 | Low to Moderate | A low concentration of Mg²⁺ may lead to partial folding of the aptamer, resulting in a suboptimal fluorescence signal. This range is generally insufficient for robust fluorescence. |
| 1.0 - 5.0 | Moderate to High (Optimal Range) | This is the generally recommended concentration range for optimal fluorescence. Within this range, the Pepper aptamer achieves its correct tertiary structure, allowing for efficient binding of this compound and maximal fluorescence. A concentration of 5 mM MgCl₂ is commonly used in protocols.[1] |
| > 5.0 | High (May Plateau or Decrease) | While sufficient for aptamer folding, excessively high concentrations of Mg²⁺ may not further increase and could potentially decrease the fluorescence signal due to aggregation or other interfering effects. |
Experimental Protocols
Detailed Methodology for Mg²⁺ Concentration Optimization
To determine the optimal Mg²⁺ concentration for your specific experimental conditions, a titration experiment is recommended.
Objective: To identify the Mg²⁺ concentration that yields the maximum fluorescence intensity of the this compound-Pepper complex.
Materials:
-
This compound dye stock solution (in DMSO)
-
In vitro transcribed and purified Pepper RNA aptamer
-
Nuclease-free water
-
Reaction Buffer (e.g., 40 mM HEPES, pH 7.4, 125 mM KCl)[6]
-
A stock solution of MgCl₂ (e.g., 1 M, nuclease-free)
-
96-well black plates (for fluorescence measurements)
-
Fluorometer/plate reader
Procedure:
-
RNA Refolding:
-
Preparation of Mg²⁺ Titration Series:
-
In a 96-well plate, prepare a series of reactions with varying final concentrations of MgCl₂. For example, you can prepare wells with final Mg²⁺ concentrations of 0, 0.5, 1, 2, 3, 4, 5, 6, 8, and 10 mM.
-
To each well, add the refolded Pepper RNA aptamer.
-
-
Addition of this compound Dye:
-
Add the this compound dye to each well at a final concentration that is in excess of the RNA concentration (e.g., 1-2 µM) to ensure saturation.[6]
-
-
Incubation:
-
Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for this compound (consult the manufacturer's data sheet).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the Mg²⁺ concentration. The peak of the curve will indicate the optimal Mg²⁺ concentration for your experiment.
-
Mandatory Visualization
Below are diagrams illustrating key aspects of the this compound-Pepper system and troubleshooting logic.
Caption: this compound-Pepper fluorescence activation pathway.
References
- 1. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 3. Structural Basis for Fluorescence Activation by Pepper RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. researchgate.net [researchgate.net]
Strategies to enhance the brightness of the HBC599-Pepper system
Welcome to the technical support center for the HBC599-Pepper System. This guide provides troubleshooting strategies and answers to frequently asked questions to help you enhance the brightness of your experiments. The this compound-Pepper system is a powerful tool for visualizing RNA in live cells, relying on the binding of the this compound fluorophore to the Pepper RNA aptamer to generate a bright fluorescent signal.[1][2]
Troubleshooting Guide
This section addresses common issues that can lead to suboptimal brightness in the this compound-Pepper system.
Issue 1: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Steps |
| Inefficient Transcription of Pepper Aptamer | 1. Verify Plasmid Integrity: Sequence your plasmid to confirm the Pepper aptamer sequence is correct and intact. 2. Optimize Promoter: Ensure you are using a strong promoter appropriate for your cell type (e.g., CMV for mammalian cells). 3. Check Transfection Efficiency: Use a positive control (e.g., a GFP-expressing plasmid) to confirm efficient transfection of your cells. Optimize transfection reagent and protocol if necessary. |
| Poor this compound Fluorophore Delivery/Uptake | 1. Optimize this compound Concentration: Titrate the concentration of this compound to find the optimal balance between signal and background. Start with the manufacturer's recommended concentration and perform a dose-response experiment. 2. Increase Incubation Time: Extend the incubation time of the cells with this compound to allow for sufficient uptake. 3. Check Solvent: this compound is typically dissolved in DMSO.[3] Ensure the final DMSO concentration in your cell media is non-toxic (typically <0.5%). |
| Suboptimal Buffer or Media Conditions | 1. pH Sensitivity: The fluorescence of some fluorophores can be pH-dependent.[4] Ensure your imaging media is buffered to a physiological pH (7.2-7.4). 2. Magnesium Concentration: The Pepper aptamer's folding and binding to HBC fluorophores are magnesium-dependent.[5] Ensure your buffer contains an adequate concentration of MgCl2 (typically 1-5 mM).[6] |
| Incorrect Imaging Settings | 1. Check Filter Sets: Ensure the excitation and emission filters on your microscope are appropriate for this compound (Excitation max ~485 nm, Emission max ~530 nm).[1] 2. Optimize Exposure Time and Laser Power: Increase the exposure time or laser power to enhance signal detection. Be cautious of photobleaching with excessive laser power.[4] |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Excess Unbound this compound | 1. Reduce this compound Concentration: Use the lowest concentration of this compound that still provides a detectable signal. 2. Wash Steps: After incubating with this compound, wash the cells with fresh, pre-warmed imaging media to remove unbound fluorophore. |
| Autofluorescence | 1. Use Phenol (B47542) Red-Free Media: Phenol red in cell culture media is fluorescent and can contribute to background. Switch to phenol red-free media for imaging. 2. Image Unstained Control: Image cells that have not been treated with this compound to determine the level of endogenous autofluorescence. This can be subtracted from your experimental signal during image analysis. |
| Non-specific Binding | 1. Purity of Reagents: Ensure all buffers and media are made with high-purity water and reagents to minimize fluorescent contaminants.[7] 2. Cell Health: Unhealthy or dying cells can exhibit increased autofluorescence. Ensure your cells are healthy and not overgrown. |
Issue 3: Rapid Photobleaching
| Possible Cause | Troubleshooting Steps |
| Excessive Excitation Light | 1. Reduce Laser Power/Exposure Time: Use the lowest laser power and shortest exposure time that provide an adequate signal. 2. Use Neutral Density Filters: If available, use neutral density filters to attenuate the excitation light. |
| Reactive Oxygen Species | 1. Use Antifade Reagents: For fixed cell imaging, use a mounting medium containing an antifade reagent.[8] 2. Oxygen Scavenging Systems: For live-cell imaging, consider using an oxygen scavenging system, although this can impact cell viability over long periods. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound-Pepper system?
The this compound-Pepper system is a fluorescent reporter system. The Pepper RNA aptamer is a specific RNA sequence that folds into a three-dimensional structure capable of binding to the small molecule fluorophore, this compound. This compound is largely non-fluorescent when free in solution but becomes brightly fluorescent upon binding to the Pepper aptamer.[1][3] This "light-up" property allows for the specific visualization of the RNA of interest to which the Pepper aptamer has been fused.
Q2: How can I optimize the expression of the Pepper-tagged RNA?
Optimizing the expression of your Pepper-tagged RNA is crucial for a bright signal. Consider the following:
-
Codon Optimization: If your Pepper aptamer is part of a coding sequence, ensure the codons are optimized for your expression system.
-
RNA Stability: Flanking the Pepper aptamer with stabilizing sequences or incorporating it into a stable RNA scaffold (like a tRNA or snoRNA) can increase its intracellular concentration.
-
Promoter Strength: Titrate the strength of your promoter. Very high levels of transcription can sometimes lead to misfolded RNA, so a weaker, constitutive promoter might be more effective than a very strong inducible one.
Q3: What are the optimal buffer conditions for in vitro experiments?
For in vitro transcription and fluorescence assays, the buffer composition is critical. A typical starting buffer would be:
-
40 mM HEPES, pH 7.4
-
100 mM KCl
-
5 mM MgCl2[6]
You may need to optimize the MgCl2 concentration, as it is crucial for the proper folding of the Pepper aptamer.[5]
Q4: Can I use the this compound-Pepper system for quantitative RNA measurements?
Yes, the system can be used for quantitative analysis, but careful controls are necessary. The fluorescence intensity should be proportional to the amount of this compound-Pepper complex. To ensure accuracy:
-
Establish a Standard Curve: If possible, use known concentrations of in vitro transcribed Pepper RNA to create a standard curve.
-
Control for Expression: Use a co-transfected fluorescent protein (e.g., mCherry) as an internal control to normalize for variations in transfection efficiency and cell number.
-
Validate with qPCR: Correlate fluorescence intensity with RNA levels measured by a well-established method like RT-qPCR.
Experimental Protocols & Data
Protocol 1: Optimization of this compound Concentration in Live Cells
This protocol aims to determine the optimal this compound concentration that maximizes the signal-to-background ratio.
-
Cell Plating: Plate your cells (transfected with the Pepper-tagged RNA construct) in a 96-well, black-walled, clear-bottom imaging plate.
-
This compound Dilution Series: Prepare a 2x serial dilution of this compound in phenol red-free imaging media. Concentrations could range from 20 µM down to ~150 nM. Include a media-only control.
-
Incubation: Remove the culture media from the cells and add the this compound dilutions. Incubate at 37°C for 30-60 minutes.
-
Imaging: Image the cells using a fluorescence microscope or plate reader with appropriate filter sets (Ex: 485 nm, Em: 530 nm).
-
Analysis: Quantify the mean fluorescence intensity of the cells for each concentration. Subtract the background fluorescence from untransfected cells. Plot the signal-to-background ratio versus this compound concentration to identify the optimal concentration.
Table 1: Example Data for this compound Titration
| This compound Conc. (µM) | Mean Signal (RFU) | Background (RFU) | Signal-to-Background Ratio |
| 20 | 15,800 | 2,100 | 7.5 |
| 10 | 16,100 | 1,250 | 12.9 |
| 5 | 14,900 | 700 | 21.3 |
| 2.5 | 12,500 | 450 | 27.8 |
| 1.25 | 9,800 | 300 | 32.7 |
| 0.625 | 6,200 | 250 | 24.8 |
| 0.313 | 3,500 | 240 | 14.6 |
| 0 | 250 | 250 | 1.0 |
RFU = Relative Fluorescence Units
Protocol 2: Optimizing Buffer Conditions for In Vitro Fluorescence
This protocol is for optimizing the MgCl2 and KCl concentrations in an in vitro assay.
-
Prepare RNA and Dye: Dilute in vitro transcribed Pepper RNA to a final concentration of 1 µM and this compound to 2 µM in nuclease-free water.[6]
-
Prepare Buffer Matrix: In a 96-well plate, create a matrix of buffer conditions with varying concentrations of MgCl2 (e.g., 0, 1, 2.5, 5, 10 mM) and KCl (e.g., 50, 100, 150, 200 mM). Keep HEPES pH 7.4 constant at 40 mM.
-
Mix Components: Add the Pepper RNA and this compound to each well of the buffer matrix.
-
Incubate and Read: Incubate at room temperature for 15 minutes, protected from light. Measure the fluorescence in a plate reader.
-
Analyze: Identify the buffer condition that yields the highest fluorescence intensity.
Table 2: Example Data for In Vitro Buffer Optimization
| MgCl2 (mM) | KCl (mM) | Fluorescence (RFU) |
| 1 | 100 | 8,500 |
| 2.5 | 100 | 15,200 |
| 5 | 100 | 18,900 |
| 10 | 100 | 17,100 |
| 5 | 50 | 16,500 |
| 5 | 150 | 18,200 |
| 5 | 200 | 17,500 |
This data suggests optimal conditions around 5 mM MgCl2 and 100 mM KCl.
Workflow & Logic Diagrams
Experimental Workflow for Brightness Enhancement
This diagram outlines a systematic approach to troubleshooting and optimizing the brightness of the this compound-Pepper system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Imaging Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 5. researchgate.net [researchgate.net]
- 6. plathlab.org [plathlab.org]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. Accuracy and precision in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Live Cell RNA Imaging: HBC599/Pepper System vs. SYTO RNASelect
For researchers, scientists, and drug development professionals navigating the landscape of live cell RNA imaging, the choice of fluorescent probe is critical. This guide provides an objective comparison of two prominent methods: the targeted labeling enabled by the HBC599 dye in conjunction with the Pepper RNA aptamer system, and the general RNA staining capabilities of SYTO RNASelect. We present a detailed analysis of their performance, supported by experimental data and protocols, to facilitate an informed decision for your specific research needs.
At a Glance: Key Performance Indicators
The selection of an appropriate RNA imaging tool hinges on a balance of specificity, brightness, photostability, and minimal cytotoxicity. The following tables summarize the key quantitative data for the this compound/Pepper system and SYTO RNASelect, offering a direct comparison of their performance metrics.
| Property | This compound/Pepper System | SYTO RNASelect | References |
| Targeting | Specific RNA sequence tagged with Pepper aptamer | General RNA population | [1],[2] |
| Excitation Max | ~515 nm | ~490 nm | [1],[2] |
| Emission Max | ~599 nm | ~530 nm | [1],[2] |
| Quantum Yield | High (exact value for this compound not specified, but other HBC/Pepper complexes are high) | >0.4 when bound to nucleic acids | [3] |
| Photostability | High | Low (half-life of ~1.5- minutes under continuous irradiation) | [4] |
| Cytotoxicity | Low (HBC dyes show no significant toxicity in HeLa cells) | Low (SYTO dyes are generally considered non-toxic at working concentrations) | [5],[6] |
| Cell Permeability | Yes (HBC dyes are cell-permeant) | Yes | [5],[2] |
In-Depth Comparison: A Tale of Two Systems
The fundamental difference between the this compound/Pepper system and SYTO RNASelect lies in their approach to RNA visualization. The this compound/Pepper system offers targeted labeling of specific RNA molecules, while SYTO RNASelect provides a broad overview of the total RNA landscape within a cell.
Specificity and Mechanism of Action
This compound/Pepper System: This is a two-component system comprising the this compound dye and a specific RNA aptamer sequence known as "Pepper." The Pepper aptamer is genetically encoded and fused to the RNA of interest. This compound is a fluorogenic dye, meaning it is virtually non-fluorescent on its own. Upon binding to the folded Pepper aptamer, the dye's conformation is restricted, leading to a significant increase in its fluorescence.[1] This "turn-on" mechanism provides a high signal-to-noise ratio and allows for the specific visualization of the tagged RNA molecules.[7]
SYTO RNASelect: This is a cell-permeant, small-molecule dye that exhibits fluorescence enhancement upon binding to RNA.[2] While it shows a preference for RNA over DNA, it is a general nucleic acid stain. In live cells, it predominantly stains the nucleolus and cytoplasm, consistent with areas of high RNA concentration.[8] The exact binding mode of SYTO dyes to nucleic acids is not fully elucidated but is thought to involve interactions within the grooves of the nucleic acid structure.[9]
Performance in Live Cell Imaging
Brightness and Photostability: The this compound/Pepper system is reported to be exceptionally bright and photostable, enabling long-term imaging experiments with minimal signal loss.[10] In contrast, SYTO RNASelect, while providing a bright initial signal, is known to have lower photostability and can photobleach relatively quickly under continuous illumination.[4]
Cytotoxicity: Both systems are generally considered to have low cytotoxicity at the recommended working concentrations, making them suitable for live-cell imaging. Studies have shown that HBC dyes, including analogs of this compound, do not exhibit significant toxicity in cell viability assays.[5] While no extensive toxicity data is available for SYTO RNASelect, it is widely used in live-cell applications with no major reported cytotoxic effects at standard concentrations.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for live cell RNA imaging using both the this compound/Pepper system and SYTO RNASelect.
Protocol 1: Specific RNA Labeling with the this compound/Pepper System
This protocol involves the expression of a Pepper-tagged RNA in live cells followed by incubation with the this compound dye.
Materials:
-
Mammalian cells of interest
-
Expression vector encoding the RNA of interest fused to the Pepper aptamer
-
Transfection reagent
-
Cell culture medium
-
This compound dye stock solution (e.g., 1 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~515 nm, emission ~599 nm)
Procedure:
-
Cell Seeding: Seed the mammalian cells on a suitable imaging dish or plate at a density that will allow for optimal transfection and imaging.
-
Transfection: Transfect the cells with the expression vector encoding the Pepper-tagged RNA using a suitable transfection reagent according to the manufacturer's protocol. Allow for sufficient time for gene expression (typically 24-48 hours).
-
Dye Incubation: Prepare a working solution of this compound in pre-warmed cell culture medium. A typical starting concentration is 0.5 µM.
-
Staining: Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator to allow for dye uptake and binding to the Pepper aptamer.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for this compound. Live-cell imaging can be performed directly in the this compound-containing medium.
Protocol 2: General RNA Staining with SYTO RNASelect
This protocol describes the staining of total RNA in live cells using SYTO RNASelect.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
SYTO RNASelect Green Fluorescent Cell Stain (e.g., 5 mM solution in DMSO)
-
Cell culture medium or phosphate-buffered saline (PBS)
-
Fluorescence microscope with a standard fluorescein (B123965) (FITC) filter set (excitation ~490 nm, emission ~530 nm)
Procedure:
-
Prepare Labeling Solution: Prepare a 500 nM working solution of SYTO RNASelect in pre-warmed cell culture medium or PBS. To do this, first create a 5 µM intermediate stock by adding 1 µL of the 5 mM stock solution to 1 mL of medium/PBS. Then, add 100 µL of the 5 µM intermediate stock to 900 µL of medium/PBS. Use this solution immediately.[2]
-
Cell Staining: Remove the culture medium from the cells and add the pre-warmed labeling solution.
-
Incubation: Incubate the cells for 15-20 minutes at 37°C, protected from light.[2]
-
Washing (Optional): For reduced background fluorescence, you can wash the cells once with fresh, pre-warmed medium or PBS.
-
Imaging: Image the cells using a fluorescence microscope equipped with a standard FITC filter set.[2]
Visualizing the Processes: Diagrams
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for the this compound/Pepper system.
Caption: Experimental workflow for SYTO RNASelect staining.
Caption: Mechanisms of fluorescence activation.
Conclusion
Both the this compound/Pepper system and SYTO RNASelect are valuable tools for live cell RNA imaging, each with distinct advantages and applications. The this compound/Pepper system excels in its ability to specifically label and track individual RNA species with high brightness and photostability, making it ideal for studying the dynamics and localization of a particular RNA of interest. SYTO RNASelect, on the other hand, offers a convenient and straightforward method for visualizing the overall distribution and abundance of RNA within a cell, providing a broader cellular context. The choice between these two powerful techniques will ultimately depend on the specific biological question being addressed. This guide provides the necessary data and protocols to help researchers make that decision and advance their understanding of the complex world of RNA biology.
References
- 1. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Invitrogen™ SYTO™ Green Fluorescent Nucleic Acid Stains | Fisher Scientific [fishersci.ca]
- 4. Development of Highly Fluorogenic Styrene Probes for Visualizing RNA in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dynamic analysis of apoptosis using cyanine SYTO probes: From classical to microfluidic cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 8. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 9. Turn-on fluorescent probes that can light up endogenous RNA in nucleoli and cytoplasm of living cells under a two-photon microscope - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28284A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent RNA Aptamer Systems: HBC599 vs. Spinach and Broccoli
For researchers and professionals in drug development, the visualization of RNA in living cells is a critical tool for understanding cellular processes and the mechanisms of potential therapeutics. Fluorescent RNA aptamers, which bind to specific fluorophores and activate their fluorescence, offer a powerful method for real-time tracking of RNA. This guide provides an objective comparison of three prominent systems: the HBC599/Pepper system, and the widely used Spinach and Broccoli aptamer systems.
Executive Summary
The selection of a fluorescent RNA aptamer system depends on the specific experimental requirements, including the desired brightness, stability, and the cellular environment being studied. The Broccoli aptamer system is a significant improvement over its predecessor, Spinach , offering enhanced thermal stability and a reduced dependency on magnesium ions, which translates to better performance in live cells. The This compound/Pepper system represents a distinct class of fluorescent RNA aptamers that utilizes a different structural motif for fluorescence activation, avoiding the G-quadruplex structure common to Spinach and Broccoli. This fundamental difference results in potassium-independent fluorescence and, in some cellular contexts, superior brightness compared to the DFHBI-based systems.
Data Presentation: Quantitative Comparison of Fluorescent RNA Aptamer Systems
The following table summarizes the key quantitative parameters for each system. It is important to note that the photophysical properties of the this compound-Pepper complex are not extensively reported; the values presented are representative of similar HBC-Pepper complexes and should be considered an estimate.
| Property | This compound with Pepper Aptamer | DFHBI-1T with Spinach2 Aptamer | DFHBI-1T with Broccoli Aptamer |
| Fluorophore | This compound | DFHBI-1T | DFHBI-1T |
| Aptamer Size | ~43 nt[1] | ~98 nt | 49 nt |
| Excitation Max (nm) | ~599 | ~472[2] | ~472[2] |
| Emission Max (nm) | Not explicitly stated for this compound | ~507[2] | ~507[2] |
| Quantum Yield (Φ) | ~0.6 (estimated for HBC dyes)[3] | ~0.72 | 0.72 |
| Extinction Coefficient (ε, M⁻¹cm⁻¹) | Not explicitly stated for this compound | ~35,000[2] | ~35,000[2] |
| Dissociation Constant (Kd, nM) | Low nanomolar[3] | ~305 | ~305[2] |
| Brightness (Φ x ε) | High (qualitatively reported to be brighter than Spinach2 in cells)[3] | ~25,200 | ~25,200 |
| Key Structural Feature | Non-G-quadruplex[4] | G-quadruplex | G-quadruplex[2] |
| Cation Dependence | Mg²⁺ dependent, K⁺ independent[5] | Mg²⁺ and K⁺ dependent | Lower Mg²⁺ dependence than Spinach2, K⁺ dependent[5] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental setups, the following diagrams have been generated using the DOT language.
Signaling Pathway of Fluorescence Activation
This diagram illustrates the fundamental principle of fluorescence activation for all three aptamer systems. An unbound fluorophore exists in a non-fluorescent state. Upon binding to its specific RNA aptamer, a conformational change in the fluorophore-aptamer complex leads to a significant increase in fluorescence.
References
- 1. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 2. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Validating HBC599 Imaging with Fluorescence In Situ Hybridization: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of HBC599-based RNA imaging and the gold-standard validation technique, Fluorescence In Situ Hybridization (FISH). This document outlines the principles, protocols, and comparative performance of these methods, supported by experimental data, to aid in the selection of appropriate techniques for RNA analysis.
The ability to visualize and quantify RNA molecules within their native cellular environment is crucial for understanding gene expression dynamics and the mechanisms of therapeutic intervention. The Pepper™ RNA aptamer system, which utilizes fluorophores like this compound, offers a powerful method for live-cell RNA imaging. However, the validation of this and other novel imaging techniques is paramount for data integrity. Fluorescence in situ hybridization (FISH) remains a cornerstone for such validation, providing a robust method for localizing and quantifying specific nucleic acid sequences in fixed cells and tissues.[1][2]
Comparative Analysis: this compound Imaging vs. FISH
This section provides a direct comparison of the key characteristics of this compound-based imaging with the Pepper™ aptamer and traditional FISH techniques. The table below summarizes their respective strengths and limitations to guide experimental design.
| Feature | This compound with Pepper™ Aptamer Imaging | Fluorescence In Situ Hybridization (FISH) |
| Principle | A genetically encoded RNA aptamer (Pepper™) binds to a cell-permeable fluorophore (this compound), inducing its fluorescence.[3][4] | Fluorescently labeled nucleic acid probes hybridize to a complementary target RNA sequence within a fixed and permeabilized cell.[1][2] |
| Live/Fixed Cells | Live or fixed cells.[5][6] | Fixed cells and tissues only.[2] |
| Temporal Resolution | Enables real-time tracking of RNA dynamics.[5] | Provides a static snapshot of RNA localization at a single point in time. |
| Signal Amplification | Tandem repeats of the Pepper™ aptamer can be used to increase signal intensity.[7][8] | Signal amplification can be achieved through various methods, including branched DNA (bDNA) technology (e.g., ViewRNA) and enzymatic amplification (e.g., RNAscope).[1][9] |
| Multiplexing | Different HBC derivatives with distinct spectra can be used for multicolor imaging.[6] | Multiple RNA species can be detected simultaneously using probes labeled with spectrally distinct fluorophores.[1][2] |
| Target Perturbation | Requires genetic modification to tag the target RNA with the Pepper™ aptamer, which could potentially affect RNA function.[7][8] | Does not require genetic modification of the target RNA. |
| Throughput | Amenable to high-throughput screening in live cells. | Generally lower throughput due to the multi-step fixation and hybridization protocol. |
| Quantitative Analysis | Can provide relative quantification of RNA levels based on fluorescence intensity.[10] | Single-molecule FISH (smFISH) allows for the absolute quantification of individual RNA molecules.[11][12][13] |
| Validation | Often requires validation by an orthogonal method like FISH or RT-qPCR. | Considered a gold-standard for RNA localization and quantification.[2][11][13] |
Experimental Protocols
Detailed methodologies for both this compound imaging and FISH are provided below to facilitate the design and execution of validation experiments.
This compound Imaging Protocol (Live Cells)
This protocol is a generalized procedure for imaging Pepper™-tagged RNA with this compound in live mammalian cells. Optimization may be required for different cell types and expression systems.
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Transfect cells with a plasmid encoding the target RNA tagged with one or more copies of the Pepper™ aptamer.
-
Allow 24-48 hours for gene expression.
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in pre-warmed imaging medium (e.g., FluoroBrite™ DMEM) to a final concentration of 0.5-1 µM.[5][6]
-
Replace the culture medium with the this compound-containing imaging medium.
-
Incubate the cells for 15-30 minutes at 37°C to allow for dye uptake and binding to the Pepper™ aptamer.[5]
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission: ~515/599 nm).[3]
-
Acquire images in both the fluorescent channel and a brightfield or phase-contrast channel to visualize cell morphology.
-
Fluorescence In Situ Hybridization (FISH) Protocol for Validation
This protocol provides a general workflow for validating the localization of a Pepper™-tagged RNA observed with this compound imaging using FISH.
-
Sample Preparation:
-
Culture and transfect cells as described in the this compound imaging protocol.
-
Wash the cells with 1x Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[2]
-
Permeabilize the cells with 70% ethanol (B145695) and store at -20°C overnight or until ready for hybridization.
-
-
Probe Hybridization:
-
Design and synthesize a set of fluorescently labeled DNA or LNA (Locked Nucleic Acid) oligonucleotide probes complementary to the target RNA sequence (excluding the Pepper™ aptamer sequence). For smFISH, a pool of 20-48 short (e.g., 20 nt) probes is typically used.[12]
-
Prepare a hybridization buffer containing the fluorescent probes.
-
Wash the permeabilized cells with a wash buffer.
-
Add the hybridization buffer with probes to the cells and incubate overnight at 37°C in a humidified chamber.
-
-
Washing and Mounting:
-
Wash the cells multiple times with a wash buffer to remove unbound probes.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslip with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filter sets for the probe fluorophore and the nuclear stain.
-
Analyze the images to determine the subcellular localization and, for smFISH, the number of RNA molecules per cell.[12]
-
Visualizing the Workflow and Principles
The following diagrams, generated using Graphviz, illustrate the experimental workflow for validating this compound imaging with FISH and the underlying principles of each technique.
Caption: Experimental workflow for the validation of this compound imaging with FISH.
References
- 1. in situ ハイブリダイゼーション(ISH)、CISH および FISH 試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Overview of fluorescent in-situ hybridization for RNA detection [blog.biodock.ai]
- 3. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New paper! | Structural Basis for Fluorescence Activation by Pepper RNA | Piccirilli Lab [voices.uchicago.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Inert Pepper aptamer-mediated endogenous mRNA recognition and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inert Pepper aptamer-mediated endogenous mRNA recognition and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Choosing your In Situ project type | Neurobiology Imaging Facility [nif.hms.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative comparison of single-cell RNA sequencing versus single-molecule RNA imaging for quantifying transcriptional noise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualization and quantification of subcellular RNA localization using single molecule RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Assessing the Specificity and Off-Target Binding of HBC599: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the HBC599 fluorescent dye within the context of its cognate RNA aptamer, Pepper, and other alternative fluorescent RNA imaging systems. The focus is on the specificity and potential for off-target binding, supported by experimental data and detailed protocols.
Introduction to this compound and the Pepper RNA Aptamer System
This compound is a cell-permeable small molecule that belongs to the benzylidene-cyanophenyl (HBC) family of fluorogenic dyes.[1] It remains virtually non-fluorescent in solution but exhibits a significant increase in fluorescence upon binding to its specific RNA partner, the Pepper aptamer.[2][3] This "light-up" property makes the this compound-Pepper system a powerful tool for visualizing RNA in living cells with a high signal-to-noise ratio.[4][5] The specificity of this system is rooted in the unique three-dimensional structure of the Pepper aptamer, which forms a precise binding pocket that specifically recognizes and stabilizes the this compound molecule, thereby restricting its intramolecular rotations and activating its fluorescence.[2][3][6][7]
Specificity of this compound for the Pepper RNA Aptamer
The high specificity of this compound for the Pepper aptamer is a key advantage of this system. The structural basis for this specificity has been elucidated through X-ray crystallography, revealing a unique binding pocket within the Pepper RNA structure that is highly complementary to the HBC dye.[2][3][8] This pocket is formed by a specific arrangement of nucleotides that create a series of stacking and hydrogen-bonding interactions with the dye molecule.[2][8] Mutational analysis of the Pepper aptamer has demonstrated that alterations to the nucleotides within this binding pocket significantly reduce or abolish this compound binding and fluorescence activation, further confirming the high degree of specificity.[2][8]
While direct quantitative data on the binding of this compound to a wide range of other cellular RNAs (e.g., tRNA, rRNA) is limited in the public domain, the principle of the system, which relies on a specific, pre-organized RNA structure for fluorescence turn-on, inherently suggests low off-target fluorescence. The free this compound dye has minimal fluorescence, and only upon binding to the specific Pepper aptamer does it become brightly fluorescent.[4][5] Studies on similar "light-up" aptamer systems have shown that the cognate dyes exhibit negligible fluorescence enhancement with non-target RNAs.[9]
Comparison with Alternative Fluorescent RNA Aptamer Systems
The this compound-Pepper system can be compared with other popular fluorescent RNA aptamer systems, such as Spinach-DFHBI-1T and Mango-TO1-Biotin. The following tables summarize the key performance metrics based on available data.
Table 1: Performance Comparison of Fluorescent RNA Aptamer Systems
| Feature | This compound-Pepper | Spinach-DFHBI-1T | Mango-TO1-Biotin |
| Fluorophore | This compound | DFHBI-1T | TO1-Biotin |
| Aptamer Size | ~43 nucleotides[4] | ~98 nucleotides | ~39 nucleotides |
| Binding Affinity (Kd) | Low nanomolar[4] | ~420 nM[9] | ~3 nM[10] |
| Fluorescence Enhancement | High[4] | ~1590-fold[9] | ~1100-fold[10] |
| Cellular Brightness | High[4] | Moderate | High |
| Photostability | High[4] | Moderate | High |
| Orthogonality | High, with other HBC analogs[4] | Moderate[9] | High |
Table 2: Spectral Properties of this compound and Alternatives
| System | Excitation Max (nm) | Emission Max (nm) |
| This compound-Pepper | ~485[11] | ~599[2] |
| Spinach-DFHBI-1T | ~469[10] | ~501[10] |
| Mango-TO1-Biotin | ~510[10] | ~535[10] |
Experimental Protocols
In Vitro Transcription of Pepper RNA Aptamer
This protocol describes the synthesis of the Pepper RNA aptamer from a DNA template using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR product containing the T7 promoter upstream of the Pepper aptamer sequence
-
T7 RNA Polymerase
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
-
Transcription buffer (40 mM Tris-HCl pH 7.9, 25 mM MgCl₂, 10 mM NaCl, 2 mM Spermidine, 10 mM DTT)[2]
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 100 µL
-
10 µL of 10x Transcription Buffer
-
4 mM of each NTP
-
1 µg of DNA template
-
40 units of RNase Inhibitor
-
2 µL of T7 RNA Polymerase[2]
-
-
Incubate the reaction at 37°C for 2 to 4 hours.[2]
-
Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.[11]
-
Purify the transcribed RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a commercial RNA purification kit.
-
Resuspend the purified RNA in nuclease-free water and quantify its concentration using a NanoDrop spectrophotometer or a fluorometric RNA quantification assay.
-
Verify the integrity of the transcribed RNA by running a sample on a denaturing polyacrylamide gel.
Fluorescence Titration Assay for this compound-Pepper Binding
This protocol measures the binding affinity (Kd) of this compound to the Pepper RNA aptamer.
Materials:
-
Purified Pepper RNA aptamer
-
This compound dye
-
Binding buffer (40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂)[12]
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of the Pepper RNA aptamer in the binding buffer.
-
Prepare a constant concentration of this compound (e.g., 10 µM) in the binding buffer.[12]
-
In a multi-well plate, mix the this compound solution with each dilution of the Pepper RNA aptamer. Include a control well with only this compound in the binding buffer.
-
Incubate the plate at room temperature for 1 hour, protected from light, to allow binding to reach equilibrium.[11]
-
Measure the fluorescence intensity of each well using a fluorometer with excitation at ~485 nm and emission at ~599 nm.[11]
-
Subtract the background fluorescence of the this compound-only control from all measurements.
-
Plot the fluorescence intensity as a function of the Pepper RNA concentration and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
Competitive Binding Assay
This protocol assesses the specificity of the this compound-Pepper interaction by competing with other RNA molecules.
Materials:
-
Purified Pepper RNA aptamer
-
This compound dye
-
Competitor RNAs (e.g., tRNA, rRNA, or other non-cognate RNA aptamers)
-
Binding buffer (40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂)[12]
-
Fluorometer
Procedure:
-
Prepare a solution with a constant concentration of Pepper RNA aptamer and this compound (at concentrations that give a strong fluorescent signal, determined from the titration assay).
-
Prepare a series of dilutions of the competitor RNA in the binding buffer.
-
In a multi-well plate, add the Pepper RNA-HBC599 complex to each well.
-
Add the different concentrations of the competitor RNA to the wells. Include a control well with no competitor RNA.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence intensity of each well.
-
A significant decrease in fluorescence in the presence of the competitor RNA would indicate that it can displace this compound from the Pepper aptamer, suggesting off-target binding.
Cellular Imaging for Specificity Assessment
This protocol uses fluorescence microscopy to visually assess the specificity of the this compound-Pepper system in living cells.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vector for Pepper RNA aptamer
-
Control expression vector (e.g., empty vector or vector expressing a non-cognate RNA)
-
Transfection reagent
-
This compound dye
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Seed the cells in a glass-bottom imaging dish.
-
Transfect one set of cells with the Pepper RNA expression vector and another set with the control vector.
-
Allow the cells to express the RNA for 24-48 hours.
-
Incubate the cells with a working concentration of this compound (e.g., 1 µM) in cell culture medium for 30-60 minutes at 37°C.[1]
-
Wash the cells with fresh medium to remove unbound dye.
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound.
-
Compare the fluorescence signal in cells expressing the Pepper aptamer to the control cells. Specific binding will result in a strong fluorescent signal only in the Pepper-expressing cells, while significant fluorescence in the control cells would indicate off-target binding and/or non-specific fluorescence activation.
Visualizations
Caption: Interaction diagram of this compound and the Pepper RNA aptamer.
Caption: Workflow for assessing this compound specificity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Fluorescence Activation by Pepper RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inert Pepper aptamer-mediated endogenous mRNA recognition and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. Fluorophore ligand binding and complex stabilization of the RNA Mango and RNA Spinach aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for high-affinity fluorophore binding and activation by RNA Mango - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetically encoded RNA-based sensors with Pepper fluorogenic aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to Quantitative RNA Expression Analysis: The HBC599 & Pepper System vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of RNA expression is paramount to unraveling complex biological processes and advancing therapeutic discovery. This guide provides an objective comparison of the novel HBC599/Pepper fluorescent aptamer system for live-cell RNA quantification against established methodologies, supported by experimental data and detailed protocols.
The advent of fluorescent RNA aptamers has revolutionized the study of RNA dynamics in living cells. Among these, the Pepper RNA aptamer, when complexed with the fluorogenic dye this compound, presents a promising tool for real-time visualization and quantification of RNA. This guide delves into the performance of the this compound/Pepper system in comparison to other leading techniques, including the Spinach and Broccoli aptamer systems, the MS2 tagging system, and the gold-standard single-molecule fluorescence in situ hybridization (smFISH).
Performance Comparison of RNA Quantification Methods
The selection of an appropriate RNA quantification method hinges on experimental goals, including the need for live-cell imaging, desired sensitivity, and throughput. The following table summarizes key quantitative performance metrics for the Pepper/HBC599 system and its alternatives.
| Feature | Pepper/HBC599 System | Spinach2/DFHBI-1T System | MS2 Tagging System | Single-Molecule FISH (smFISH) |
| Principle | Genetically encoded RNA aptamer binds a cell-permeable dye (this compound), inducing fluorescence. | Genetically encoded RNA aptamer binds a cell-permeable dye (DFHBI-1T), inducing fluorescence. | Genetically encoded RNA stem-loops are bound by a fusion protein (e.g., MCP-GFP). | Fluorescently labeled DNA probes bind to target RNA in fixed cells. |
| Live/Fixed Cells | Live | Live | Live | Fixed |
| Relative Brightness | High; reported to be brighter than Spinach2.[1][2] | Moderate. | High, dependent on the number of MS2 repeats and fluorescent protein choice. | High, dependent on the number of probes and fluorophore brightness. |
| Photostability | High; significantly more photostable than Spinach2 and Mango2.[1][3] | Low; susceptible to photobleaching.[4][5] | Moderate to high, dependent on the fluorescent protein used. | High; dependent on the fluorophore used. |
| Signal-to-Noise Ratio | High.[6] | Moderate. | Moderate; can be affected by unbound fluorescent protein. | Very high.[7] |
| Limit of Detection | Single RNA molecules have been visualized. | Single RNA molecules have been visualized. | Single RNA molecules can be tracked.[8] | Single RNA molecules.[7][9] |
| Dynamic Range | Wide; can be over 300-fold in vitro.[10] | Moderate. | Wide, but can be limited by the expression levels of the tagged RNA and fluorescent protein. | Wide; can quantify thousands of RNA molecules per cell.[7] |
| Perturbation to RNA | Minimal; small aptamer tag.[11] | Minimal; small aptamer tag. | Can be significant due to the large number of bound proteins. | Minimal, as it's performed on fixed cells. |
| Multiplexing | Possible with different HBC analogs and orthogonal aptamers.[1][12] | Limited. | Possible with orthogonal aptamer-protein pairs (e.g., PP7). | Possible with spectrally distinct fluorophores.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these techniques. Below are summarized protocols for each of the key methods discussed.
Pepper/HBC599 System for Live-Cell Imaging
This protocol outlines the general steps for visualizing Pepper-tagged RNA in mammalian cells.
-
Plasmid Construction: Clone the Pepper aptamer sequence in-frame with the RNA of interest in a suitable mammalian expression vector.
-
Transfection: Transfect the plasmid into the target cells using a standard transfection reagent.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for expression of the tagged RNA.
-
Labeling: Replace the culture medium with imaging medium containing 0.5-1 µM this compound.[13] Incubate for 15-30 minutes at 37°C.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for this compound (excitation ~485 nm, emission ~599 nm).
Spinach2/DFHBI-1T System for Live-Cell Imaging
This protocol provides a general workflow for imaging Spinach2-tagged RNAs.
-
Plasmid Construction: Clone the Spinach2 aptamer sequence in-frame with the RNA of interest. For improved folding, the aptamer can be flanked by tRNA scaffolds.[14]
-
Transfection: Transfect the expression plasmid into the target cells.
-
Cell Culture: Allow 24-48 hours for expression of the Spinach2-tagged RNA.
-
Labeling: Add DFHBI-1T to the culture medium to a final concentration of 20-40 µM. Incubate for 30 minutes at 37°C.[15]
-
Imaging: Visualize the cells using a fluorescence microscope with a GFP/FITC filter set (excitation ~482 nm, emission ~505 nm).[4]
MS2 Tagging System for Live-Cell Imaging
This protocol describes the basic steps for visualizing RNA using the MS2-GFP system.
-
Plasmid Construction:
-
Co-transfection: Co-transfect both plasmids into the target cells.
-
Cell Culture: Culture the cells for 24-48 hours to allow for expression of both components.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorescent protein (e.g., GFP). Single mRNA molecules can be visualized as distinct fluorescent spots.[17]
Single-Molecule FISH (smFISH)
This protocol provides a general overview of the smFISH procedure for fixed cells.
-
Probe Design and Synthesis: Design a set of short (e.g., 20-nucleotide) DNA oligonucleotide probes that are complementary to the target RNA. Label the probes with a fluorescent dye.[18][19]
-
Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with ethanol (B145695) or a detergent-based buffer.[7]
-
Hybridization: Incubate the fixed and permeabilized cells with the fluorescently labeled probes in a hybridization buffer. This allows the probes to bind to the target RNA.
-
Washing: Wash the cells to remove unbound probes.
-
Imaging and Analysis: Image the cells using a fluorescence microscope. Individual RNA molecules will appear as diffraction-limited spots. The number of spots per cell can be quantified using image analysis software.[7][9]
Visualizing the Methodologies
To further clarify the principles behind these RNA quantification techniques, the following diagrams illustrate their core workflows and signaling pathways.
Conclusion
The Pepper/HBC599 system emerges as a powerful and versatile tool for the quantitative analysis of RNA expression in living cells. Its high brightness, superior photostability, and minimal perturbation to the target RNA make it a compelling alternative to established methods like the Spinach and MS2 systems, particularly for long-term imaging studies. While smFISH remains the gold standard for its high signal-to-noise ratio and absolute quantification capabilities in fixed cells, the Pepper/HBC599 system offers the invaluable advantage of probing RNA dynamics in their native, living context. The choice of methodology will ultimately depend on the specific biological question, with the Pepper/HBC599 system providing a significant advancement for real-time, quantitative studies of RNA biology.
References
- 1. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. feilab.uchicago.edu [feilab.uchicago.edu]
- 6. researchgate.net [researchgate.net]
- 7. Single-molecule Fluorescence in situ Hybridization (smFISH) for RNA Detection in Adherent Animal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Generations of MS2 Variants and MCP Fusions to Detect Single mRNAs in Living Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Visualization and Quantification with Single Molecule FISH (smFISH) | Bruker [bruker.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single-Molecule mRNA Detection in Live Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. teusinkbruggemanlab.nl [teusinkbruggemanlab.nl]
- 18. downloads.microscope.healthcare.nikon.com [downloads.microscope.healthcare.nikon.com]
- 19. Single Cell Analysis Of Transcriptionally Active Alleles By Single Molecule FISH [jove.com]
A Comparative Analysis of Photostability: HBC599 and Other Fluorescent RNA Dyes
In the dynamic field of RNA research, the ability to visualize and track RNA molecules in living cells is paramount. Fluorescent dyes that specifically bind to RNA are indispensable tools for these studies. Among the various desirable characteristics of such dyes, photostability—the ability to resist photobleaching or fading upon exposure to light—is critical for long-term imaging and quantitative analysis. This guide provides a comparative overview of the photostability of the fluorescent RNA dye HBC599 against other commonly used alternatives, supported by available experimental data and detailed protocols.
Overview of Fluorescent RNA Dyes
Fluorescent RNA dyes can be broadly categorized into two groups: those that bind to specific RNA aptamers and those that intercalate or bind to RNA structures more generally. This compound belongs to the former category, requiring the presence of the "Pepper" RNA aptamer to exhibit strong fluorescence.[1][2] This dye-aptamer system is part of a broader family of HBC (hydrocyanine-based) dyes, which offer a range of spectral properties.[1]
Alternative RNA imaging technologies include other aptamer-based systems like Spinach and Broccoli, which bind to the dye DFHBI and its derivatives, and the Mango system, which utilizes thiazole (B1198619) orange-based dyes.[3][4][5][6] Additionally, there are broadly RNA-binding dyes such as SYTO RNASelect.[7] The choice of dye often depends on the specific application, required brightness, spectral properties, and, crucially, photostability.
Photostability Comparison
It has been reported that the Pepper RNA aptamer system, in general, exhibits enhanced thermostability and photostability.[9] Within the HBC dye series, specific analogs have been noted for their superior photostability. For instance, HBC485 and HBC620 have been reported to demonstrate higher photostability in vivo compared to the green-emitting HBC dyes.[10]
Here, we summarize the available quantitative photostability data for other fluorescent RNA dye systems. It is important to note that these values were determined under different experimental conditions and should be considered as indicative rather than absolute comparisons.
| Dye/System | Aptamer | Photostability Metric | Value | Reference |
| SYTO RNASelect | None | Photobleaching Half-life | ~1.5 minutes | [11] |
| Broccoli-BI | Broccoli | Photobleaching Half-life | ~2.9 seconds | [10] |
| Broccoli-DFHBI-1T | Broccoli | Photobleaching Half-life | ~0.6 seconds | [10] |
| RNA Mango | Mango | Qualitative Assessment | Order of magnitude more photostable than Broccoli systems | [4] |
| HBC485/HBC620 | Pepper | Qualitative Assessment | Higher photostability than green HBC dyes | [10] |
| This compound | Pepper | Quantitative Data | Not Available | - |
Experimental Protocols
To ensure objective and reproducible photostability measurements, standardized experimental protocols are essential. Below are detailed methodologies for determining the photobleaching characteristics of fluorescent RNA dyes.
Protocol 1: Measurement of Photobleaching Half-life in Live Cells
This protocol outlines a general procedure for quantifying the rate of photobleaching of a fluorescent RNA dye in a cellular context.[12]
Objective: To determine the photobleaching half-life (t₁/₂) of a fluorescent RNA dye in live cells under continuous illumination.
Materials:
-
Live cells expressing the target RNA or RNA aptamer.
-
Fluorescent RNA dye of interest (e.g., this compound).
-
Cell culture medium.
-
Fluorescence microscope with a suitable light source (laser or arc lamp) and filter sets.
-
Image analysis software (e.g., ImageJ/Fiji).
-
Microscope slides or imaging dishes.
Procedure:
-
Cell Preparation: Culture cells expressing the target RNA or aptamer on microscope slides or imaging dishes.
-
Dye Incubation: Incubate the cells with the fluorescent RNA dye at the desired concentration and for the appropriate duration, following the manufacturer's instructions.
-
Microscope Setup:
-
Place the sample on the microscope stage.
-
Select the appropriate excitation and emission filters for the fluorophore being tested.
-
Set the illumination intensity to a constant and reproducible level. It is crucial to use the same intensity for all comparative experiments.
-
Define a region of interest (ROI) for imaging.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the ROI under continuous illumination.
-
Set a constant time interval and total acquisition time. The duration should be sufficient to observe a significant decrease in fluorescence intensity.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without fluorescently labeled cells and subtracting it from the ROI intensity.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity has decreased to 50% of its initial value.[12]
-
Protocol 2: Measurement of Photobleaching Quantum Yield
This protocol describes a method to determine the photobleaching quantum yield (Φb), a fundamental measure of a dye's photostability.[3]
Objective: To determine the photobleaching quantum yield of a fluorescent dye.
Materials:
-
Fluorimeter or a fluorescence microscope with a sensitive detector.
-
Stable light source with a known and constant intensity.
-
Quantum yield standard with a known Φb.
-
Spectrophotometer.
-
Cuvettes or microscope slides.
-
Solutions of the dyes to be tested at a known concentration.
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the sample and a reference standard in the same solvent. The absorbance at the excitation wavelength should be low (typically < 0.05) to prevent inner filter effects.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample immediately upon placing it in the light path.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.
-
Data Analysis:
-
The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay curve to an exponential function: F(t) = F₀ * e^(-kb*t).[3]
-
The photobleaching quantum yield (Φb) can then be calculated using the determined rate constant, the light intensity, and the molar extinction coefficient of the dye. A lower Φb value indicates higher photostability.[3]
-
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Conclusion
The photostability of fluorescent RNA dyes is a critical parameter for researchers conducting live-cell imaging experiments. While quantitative photostability data for this compound remains to be published, the Pepper aptamer system to which it belongs is generally regarded as having good photostability. Furthermore, other members of the HBC dye family, such as HBC485 and HBC620, have been noted for their enhanced photostability. When selecting a fluorescent RNA dye, researchers should consider the specific requirements of their experiment. For applications requiring long-term imaging, dyes with a proven high photostability, such as those in the RNA Mango system or specific HBC analogs, may be preferable. For endpoint or short-term imaging, dyes with higher initial brightness might be more suitable, even if their photostability is lower. The provided experimental protocols offer a framework for researchers to conduct their own comparative photostability studies to determine the optimal dye for their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Lighting-Up the Far-Red Fluorescence of RNA-Selective Dyes by Switching from Ortho to Para Position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of Highly Fluorogenic Styrene Probes for Visualizing RNA in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorophore-Promoted RNA Folding and Photostability Enables Imaging of Single Broccoli-Tagged mRNAs in Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent RNA Imaging: Evaluating the Pepper-HBC599 System
For researchers, scientists, and drug development professionals, the visualization of RNA in living cells is a critical tool for understanding gene expression, regulation, and the mechanisms of disease. The development of fluorescent RNA aptamer systems has provided a powerful, genetically encodable method for real-time RNA imaging. This guide provides a detailed comparison of the Pepper-HBC599 system with other popular alternatives, supported by experimental data and protocols to aid in the selection of the most suitable system for your research needs.
The Pepper RNA aptamer, in complex with a series of benzylidene-cyanophenyl (HBC) fluorophores, offers a bright and photostable platform for RNA visualization.[1][2][3] This guide focuses on the performance of HBC599, one of the available fluorophores for the Pepper system, and compares it to other widely used RNA imaging technologies: the Spinach and Broccoli aptamers, and the classic MS2 system.
Performance Comparison of RNA Imaging Systems
The selection of an RNA imaging system depends on a balance of factors including brightness, photostability, signal-to-noise ratio, and potential perturbation to the target RNA. The following tables summarize the key performance metrics of the Pepper-HBC599 system and its alternatives.
| System | Fluorophore/Protein | Reported Brightness | Photostability | Signal-to-Noise Ratio | Aptamer/Tag Size | Key Advantages | Key Disadvantages | Cell Types Used In |
| Pepper | This compound | Moderate to low in bacteria[4] | High[5] | High[1] | ~43 nt | High photostability, variety of fluorophores with different spectra.[1] | Lower brightness with this compound in some cell types.[4] | Mammalian (HeLa, HEK293T), Bacteria (E. coli, B. subtilis, S. Typhimurium)[1][4] |
| Spinach2 | DFHBI/DFHBI-1T | Moderate | Low; photobleaching due to photoisomerization[6][7] | Moderate | ~98 nt | First widely used RNA mimic of GFP. | Lower brightness and photostability compared to Pepper.[1] | Mammalian, Bacteria[8][9] |
| Broccoli | DFHBI/DFHBI-1T/BI | Moderate; brighter than Spinach2[6] | Moderate; improved with BI fluorophore[10][11] | Moderate to High[6] | ~49 nt | Smaller than Spinach, better folding.[6] | Still susceptible to photobleaching.[6] | Mammalian (HEK293), Bacteria[6][12] |
| MS2 | MCP-GFP | High (signal amplification)[13] | High (GFP-dependent) | Lower due to background from unbound MCP-GFP[8][14] | 24x MS2 stem-loops (~1.4 kb) | High brightness due to multiple FPs per RNA. | Large tag can interfere with RNA function, high background.[8][14] | Mammalian (COS-7, U2OS), Yeast[13][15] |
Quantitative Data Summary
| Parameter | Pepper-HBC599 | Spinach2-DFHBI-1T | Broccoli-BI | MS2-GFP |
| Excitation Max (nm) | ~515[16] | ~472[6] | ~472[17] | ~488 |
| Emission Max (nm) | ~599[16] | ~507[6] | ~507[17] | ~507 |
| Quantum Yield | Not consistently reported for this compound | ~0.72 (Spinach-DFHBI)[18] | Not consistently reported | ~0.60 (EGFP) |
| Photobleaching Half-life (in vivo) | ~10.3 s (for Pepper-HBC620)[5] | ~0.6 s[10] | ~2.9 s[10] | High (GFP is relatively photostable) |
| Toxicity | Low cytotoxicity of HBC dyes in HeLa cells[19] | DFHBI is generally considered low toxicity. | BI is a derivative of DFHBI with low toxicity. | Generally low, but overexpression of MCP-GFP can be toxic. |
Signaling Pathways and Experimental Workflows
The visualization of RNA dynamics allows researchers to investigate the role of RNA localization and transport in various signaling pathways. For instance, imaging the localization of specific mRNAs to neuronal dendrites is crucial for understanding synaptic plasticity. The following diagrams illustrate the general workflow for using these RNA imaging systems and a conceptual signaling pathway where RNA localization is key.
Caption: General workflow for live-cell RNA imaging using aptamer-based or MS2 systems.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Spinach-based sensors for fluorescence imaging of intracellular metabolites and proteins in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Imaging Single mRNA Molecules in Mammalian Cells Using an Optimized MS2-MCP System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Live-cell imaging of single mRNA dynamics using split superfolder green fluorescent proteins with minimal background - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging Real-Time Gene Expression in Mammalian Cells with Single-Transcript Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Spinach aptamer - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validating RNA Localization Data: A Focus on HBC599 Live-Cell Imaging
Comparing the Tools: A Snapshot of RNA Localization Techniques
The choice of method for studying RNA localization depends on various factors, including the specific research question, the required spatial resolution, and whether dynamic tracking in living cells is necessary. Below is a comparative table summarizing the key characteristics of major RNA localization techniques.
| Technique | Principle | Advantages | Disadvantages | Data Type |
| HBC599/Pepper Live-Cell Imaging | A fluorogenic RNA aptamer (Pepper) binds to a cell-permeable dye (this compound), causing it to fluoresce. The Pepper aptamer is genetically fused to the RNA of interest.[1] | Real-time visualization of RNA dynamics in living cells; minimal perturbation to the target RNA's transcription and localization.[1][2] | Requires genetic engineering to tag the RNA of interest; potential for background fluorescence; this compound has shown low cellular fluorescence in some bacterial species.[3] | Qualitative (visualization), Semi-quantitative (fluorescence intensity) |
| Fluorescence In Situ Hybridization (FISH) | Fluorescently labeled probes bind to complementary RNA sequences within fixed and permeabilized cells. | High specificity and sensitivity; allows for single-molecule detection; provides spatial context within the cell and tissue.[4] | Requires cell fixation, precluding live-cell imaging; technically challenging for some tissues. | Qualitative (visualization), Quantitative (spot counting) |
| Northern Blotting | RNA is separated by size via gel electrophoresis, transferred to a membrane, and detected with a labeled probe.[5] | Provides information about transcript size and alternative splice variants.[6] | Low sensitivity; not suitable for subcellular localization; requires relatively large amounts of RNA. | Semi-quantitative (band intensity) |
| RNA Sequencing of Subcellular Fractions (Frac-Seq) | Cells are biochemically fractionated into different subcellular compartments, followed by RNA extraction and high-throughput sequencing of each fraction. | Transcriptome-wide analysis of RNA distribution; provides quantitative data on the relative abundance of transcripts in different locations.[4] | Potential for contamination between fractions; fractionation process may alter RNA localization; provides an averaged view from a population of cells. | Quantitative (read counts) |
| Proximity Ligation Assay (PLA) for RNA | Two probes that bind to the same RNA molecule in close proximity are ligated, amplified, and detected, indicating the RNA's location relative to other molecules. | High specificity and sensitivity; can detect RNA-protein interactions and co-localization of different RNAs. | Complex protocol; not a direct measure of absolute RNA localization. | Qualitative (visualization), Quantitative (spot counting) |
Experimental Protocols: A Closer Look
Detailed and reproducible protocols are the bedrock of sound scientific research. Here, we outline the general methodologies for two key approaches: live-cell imaging using the this compound/Pepper system and a classical validation technique, Fluorescence In Situ Hybridization (FISH).
Protocol 1: Live-Cell RNA Imaging with this compound/Pepper System
This protocol is a generalized procedure for visualizing a specific RNA in live mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Expression vector encoding the RNA of interest tagged with the Pepper aptamer
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound dye (e.g., from MedChemExpress, Cat. No.: HY-133521)[1]
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Vector Construction: Clone the target RNA sequence into an expression vector containing the Pepper aptamer sequence. The Pepper tag can be fused to the 5' or 3' end of the RNA.
-
Cell Culture and Transfection: Culture the mammalian cells to the desired confluency. Transfect the cells with the Pepper-tagged RNA expression vector using a suitable transfection reagent.
-
This compound Staining: Approximately 24-48 hours post-transfection, add this compound dye to the cell culture medium to a final concentration of 0.5-2 µM.[2] Incubate for 30-60 minutes to allow for dye uptake and binding to the Pepper aptamer.
-
Live-Cell Imaging: Mount the cells on a fluorescence microscope equipped for live-cell imaging. Excite the this compound-Pepper complex and capture fluorescence images. Time-lapse imaging can be performed to track RNA dynamics.
Protocol 2: Single-Molecule Fluorescence In Situ Hybridization (smFISH)
This protocol provides a general workflow for detecting and localizing individual RNA molecules in fixed cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 70% ethanol)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Hybridization buffer
-
Fluorescently labeled oligonucleotide probes specific to the target RNA
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope with a high-resolution objective
Procedure:
-
Cell Preparation: Grow cells on sterile coverslips.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix them with the fixation solution. After fixation, permeabilize the cells to allow probe entry.
-
Hybridization: Pre-warm the hybridization buffer and add the fluorescently labeled probes. Apply the probe solution to the cells on the coverslip and incubate in a humidified chamber overnight at a temperature optimized for probe binding.
-
Washing: Wash the cells multiple times with the wash buffer to remove unbound probes.
-
Staining and Mounting: Stain the cell nuclei with a nuclear stain like DAPI. Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Individual RNA molecules will appear as distinct fluorescent spots.
Visualizing the Workflow: From Experiment to Validation
To better understand the experimental processes and the logic of cross-validation, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: Workflow for RNA localization using the this compound/Pepper system.
Caption: General workflow for single-molecule FISH (smFISH).
Caption: Logical flow for cross-validating RNA localization data.
Data Presentation for Cross-Validation
A systematic presentation of data is crucial for drawing meaningful comparisons. When cross-validating RNA localization data from different techniques, a summary table can be highly effective. Below is a template that researchers can adapt for their specific needs.
| RNA of Interest | Localization Pattern (this compound/Pepper) | Localization Pattern (smFISH) | Subcellular Enrichment (Frac-Seq) | Concordance |
| e.g., Gene X mRNA | Predominantly perinuclear | Distinct puncta in the perinuclear cytoplasm | 3-fold enrichment in the nuclear-associated fraction | High |
| e.g., lncRNA Y | Diffuse throughout the nucleus | Diffuse nuclear staining | 5-fold enrichment in the nuclear fraction | High |
| e.g., Gene Z mRNA | Localized to cell protrusions | Puncta observed at the leading edge of migrating cells | Enrichment in the membrane fraction | Moderate |
Conclusion
The this compound/Pepper system offers an exciting avenue for the real-time visualization of RNA in living cells. However, like any technique, it is not without its potential limitations. Therefore, cross-validation of findings using orthogonal methods such as smFISH and Frac-Seq is not just good practice but a scientific necessity. By carefully comparing the qualitative and quantitative data from these different approaches, researchers can build a more complete and accurate picture of RNA subcellular localization, ultimately leading to more robust and impactful scientific discoveries. The RNALocate database can also serve as a valuable resource for comparing experimentally observed localizations with a curated collection of RNA localization data.[7][8][9]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic analysis of RNA localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Localization Techniques - Developmental Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Strategies for Detecting mRNA | Thermo Fisher Scientific - UZ [thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. RNALocate [rnalocate.org]
A Comparative Guide to the HBC599-Pepper Imaging System for Live-Cell RNA and Genomic Analysis
For researchers, scientists, and drug development professionals, the ability to visualize and track RNA and genomic loci in living cells is paramount. The HBC599-Pepper imaging system has emerged as a powerful tool in this domain. This guide provides a comprehensive comparison of the this compound-Pepper system with alternative technologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate imaging solution for your research needs.
The this compound-Pepper system is a fluorogenic RNA imaging technology centered around the "Pepper" RNA aptamer. This aptamer specifically binds to a class of cell-permeable, non-fluorescent dyes called benzylidene-cyanophenyl (HBC) derivatives, including this compound. Upon binding to the Pepper aptamer, the HBC dye undergoes a conformational change that triggers a significant increase in its fluorescence, allowing for the visualization of the RNA to which the Pepper aptamer is attached.[1][2] This system has been adapted for various applications, including imaging mRNA dynamics and labeling specific genomic loci through integration with CRISPR-Cas systems.[3][4]
Performance Comparison with Alternative Imaging Systems
The this compound-Pepper system offers several advantages over traditional and other contemporary live-cell imaging technologies. Below is a comparative analysis of its performance against the well-established Spinach/Broccoli and MS2-MCP systems.
| Feature | This compound-Pepper System | Spinach/Broccoli System | MS2-MCP System |
| Signal-to-Noise Ratio (SNR) | High; reported to be 5-fold higher than CRISPR/MS2-MCP for genomic imaging.[3][4][5] | Moderate; can be limited by background fluorescence. | Lower than Pepper; suffers from "always-on" signal of fluorescent proteins.[3][4][5] |
| Background Fluorescence | Low; unbound fluorogenic proteins are rapidly degraded.[6][7] | Can be high due to non-specific dye binding. | High due to the constitutive fluorescence of the MCP-FP fusion protein.[3][5] |
| Brightness | Bright; reported to be brighter than the Spinach2 system in bacteria.[8] | Moderate; brightness can be a limiting factor.[9] | Dependent on the fluorescent protein used; can be bright but with high background. |
| Spectral Diversity | High; compatible with a wide range of HBC derivatives with different spectral properties.[6][9] | Limited to the specific dye (e.g., DFHBI) and its derivatives.[9] | High; depends on the availability of different fluorescent proteins. |
| Perturbation to Target RNA | Minimal impact on mRNA turnover and translation efficiency.[6] | Can potentially affect RNA folding and function. | Multiple MS2 stem-loops can impact mRNA translation and stability. |
| System Components | Genetically encoded Pepper aptamer and exogenously added HBC dye. | Genetically encoded aptamer and exogenously added dye. | Genetically encoded MS2 stem-loops and MCP-fluorescent protein fusion. |
| Potassium Dependence | Independent of potassium concentration.[9] | Highly dependent on potassium for proper folding and fluorescence.[9] | Not applicable. |
Key Advantages and Limitations of the this compound-Pepper System
Advantages:
-
High Signal-to-Noise Ratio: The "turn-on" nature of the fluorescence upon binding, coupled with the degradation of unbound fluorogenic proteins in some configurations, leads to a significantly higher SNR compared to systems with constitutively active fluorophores.[3][4][5]
-
Low Background: The rapid degradation of unbound tDeg-tagged fluorescent proteins minimizes background fluorescence, enhancing image clarity.[6][7]
-
Broad Spectral Palette: The Pepper aptamer can bind to a variety of HBC derivatives, offering a wide range of excitation and emission wavelengths for multicolor imaging.[6][9]
-
Minimal Cellular Perturbation: The system has been shown to have a minimal impact on the stability and translation of target mRNAs.[6]
-
Versatility in Application: The Pepper system can be used for imaging both mRNA and, when combined with CRISPR-Cas, specific genomic loci, including non-repetitive sequences.[3][4][5][9]
-
Potassium Independence: Unlike the Spinach and Broccoli aptamers which require high potassium concentrations for proper folding, the Pepper aptamer's function is potassium-independent, making it more robust in diverse cellular environments.[9]
Limitations:
-
Requirement for Genetic Modification: For many applications, the target RNA needs to be genetically tagged with the Pepper aptamer sequence. However, systems like "inert Pepper" (iPepper) are being developed to target endogenous mRNAs without direct modification.[10][11]
-
Exogenous Dye Addition: The system requires the addition of the this compound dye to the cell culture medium, which needs to be optimized for concentration and incubation time.
-
Potential for Low Signal with Low-Copy RNAs: Imaging of low-abundance transcripts can be challenging, although tandem arrays of the Pepper aptamer can be used to amplify the signal.[10]
Experimental Data Summary
| Parameter | Value | Experimental Context | Reference |
| Fluorescence Increase | 38-fold | EYFP-tDEG construct in the presence of Pepper RNA. | [6] |
| Signal-to-Noise Ratio (SNR) | 5-fold higher | CRISPR/Pepper-tDeg vs. CRISPR/MS2-MCP for telomere imaging. | [3][4][5] |
| Structural Resolution | 2.7 Å | Crystal structure of the Pepper aptamer in complex with this compound. | [1][2][12] |
| This compound Concentration for Imaging | 0.5 µM | Live HeLa cells for imaging sgRNA-Pepper scaffolds. | [9] |
| This compound Excitation/Emission | 515 nm / 599 nm | In vitro fluorescence measurements. | [1] |
Experimental Protocols
In Vitro Fluorescence Measurement of Pepper-HBC599 Complex
This protocol is adapted from the methodology described for in vitro characterization of the Pepper aptamer.[1]
-
RNA Preparation: Synthesize or transcribe the Pepper RNA aptamer.
-
RNA Folding: Dilute the Pepper RNA to a final concentration of 100 nM in imaging buffer (40 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂). Incubate at 50°C for 15 minutes.
-
Ligand Addition: Add this compound dye to the folded RNA solution to a final concentration of 25 µM.
-
Incubation: Incubate the RNA-dye mixture for 30 minutes at 25°C to allow for complex formation.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader or spectrofluorometer with excitation at 515 nm and emission at 599 nm.
Live-Cell Imaging of Pepper-Tagged RNA
This protocol provides a general workflow for imaging Pepper-tagged RNA in mammalian cells.[9]
-
Cell Culture and Transfection: Culture mammalian cells (e.g., HEK293T or HeLa) in appropriate media. Transfect the cells with a plasmid encoding the Pepper-tagged RNA of interest. For CRISPR-based genomic imaging, co-transfect with plasmids for dCas9 and the Pepper-tagged sgRNA.
-
Incubation: Allow 24-48 hours for gene expression.
-
Dye Labeling: Add this compound dye to the cell culture medium to a final concentration of 0.5 µM. Incubate for 30-60 minutes.
-
Washing (Optional): To reduce background from unbound dye, the cells can be washed twice with fresh medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation around 515 nm and emission around 599 nm).
Visualizing the Mechanisms
To better understand the underlying principles of the this compound-Pepper system, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: this compound-Pepper signaling pathway.
Caption: Live-cell imaging workflow.
References
- 1. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New paper! | Structural Basis for Fluorescence Activation by Pepper RNA | Piccirilli Lab [voices.uchicago.edu]
- 3. CRISPR/Pepper‐tDeg: A Live Imaging System Enables Non‐Repetitive Genomic Locus Analysis with One Single‐Guide RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR/Pepper-tDeg: A Live Imaging System Enables Non-Repetitive Genomic Locus Analysis with One Single-Guide RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Live Cell Imaging using RNA-Stabilized Fluorogenic Proteins | Enterprise Innovation [innovation.weill.cornell.edu]
- 7. Live imaging of mRNA using RNA-stabilized fluorogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inert Pepper aptamer-mediated endogenous mRNA recognition and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pepper aptamer [aptamer.ribocentre.org]
A Comparative Guide to Live-Cell RNA Labeling: Benchmarking HBC599 Against Leading Technologies
For researchers, scientists, and drug development professionals navigating the dynamic landscape of live-cell RNA imaging, the choice of labeling technology is paramount. This guide provides an objective comparison of the novel HBC599/Pepper system against established methods such as Spinach, MS2 tagging, and SLAM-seq. Supported by experimental data, this document aims to equip you with the necessary information to select the optimal tool for your research needs.
Executive Summary
The ability to track RNA molecules in real-time within living cells is revolutionizing our understanding of gene expression and regulation. The this compound/Pepper system, a fluorogenic aptamer-based technology, has emerged as a powerful tool for live-cell RNA imaging. This guide presents a comprehensive benchmark of this compound against other prominent live-cell RNA labeling technologies: the Spinach aptamer system, the MS2 bacteriophage-based tagging system, and the metabolic labeling approach, SLAM-seq. We will delve into a quantitative comparison of key performance metrics, provide detailed experimental protocols for cited experiments, and visualize the underlying mechanisms and workflows.
Quantitative Performance Comparison
The selection of an appropriate live-cell RNA labeling technology hinges on a careful evaluation of several key performance indicators. The following tables summarize the quantitative data available for this compound/Pepper in comparison to Spinach, MS2, and SLAM-seq across critical parameters.
| Technology | Principle | Signal-to-Noise Ratio (SNR) | Photostability | Cell Viability | Perturbation to RNA Function |
| This compound/Pepper | Fluorogenic: this compound dye binds to the Pepper RNA aptamer, inducing fluorescence. | High[1] | High; significantly more photostable than Broccoli[2] | High; No significant toxicity observed with HBC dyes[2] | Minimal; small aptamer tag |
| Spinach/Spinach2 | Fluorogenic: DFHBI dye binds to the Spinach RNA aptamer, inducing fluorescence. | Moderate; lower than Pepper in some contexts[3] | Moderate; prone to photobleaching[4][5] | Generally high | Minimal; small aptamer tag |
| MS2 Tagging | Protein-based: MS2 coat protein (MCP) fused to a fluorescent protein binds to MS2 stem-loops on the target RNA. | Variable; can be high with multiple stem-loops, but background from unbound MCP-FP can be an issue.[6] | Depends on the fused fluorescent protein. | Generally high, but overexpression of MCP-FP can be a concern. | Potential for perturbation due to the large protein tag and multiple stem-loops. |
| SLAM-seq | Metabolic labeling: Incorporation of 4-thiouridine (B1664626) (s4U) into nascent RNA, followed by chemical conversion and sequencing. | Not applicable (sequencing-based) | Not applicable | Can be cytotoxic at high s4U concentrations; requires optimization.[1] | Minimal chemical modification of RNA. |
| Technology | Temporal Resolution | Multiplexing Capability | Target |
| This compound/Pepper | High; suitable for single-particle tracking.[7][8][9][10] | Yes; multiple orthogonal Pepper variants with distinct spectral properties are available.[2] | Specific RNA of interest |
| Spinach/Spinach2 | Moderate to high; can be used for tracking.[11] | Limited orthogonal variants. | Specific RNA of interest |
| MS2 Tagging | High; widely used for single-particle tracking. | Yes; orthogonal systems like PP7 are available. | Specific RNA of interest |
| SLAM-seq | Low (minutes to hours); measures RNA synthesis and degradation rates over time.[12][13] | Not applicable for imaging | Nascent RNA population |
Visualizing the Technologies: Mechanisms and Workflows
To provide a clearer understanding of how these technologies function, the following diagrams illustrate their core principles and experimental workflows.
Figure 1: Mechanism of the this compound/Pepper system.
Figure 2: Mechanism of the Spinach aptamer system.
Figure 3: Mechanism of the MS2 tagging system.
Figure 4: Workflow of the SLAM-seq metabolic labeling method.
Detailed Experimental Protocols
For reproducible and reliable results, adherence to well-defined experimental protocols is crucial. Below are detailed methodologies for key experiments cited in this guide.
Live-Cell Imaging with this compound/Pepper
This protocol is adapted from Chen et al., 2019.[2]
1. Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HeLa or U2OS) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO2.
-
Seed cells onto glass-bottom dishes suitable for live-cell imaging.
-
Transfect cells with a plasmid encoding the target RNA tagged with the Pepper aptamer using a suitable transfection reagent according to the manufacturer's instructions.
2. Labeling and Imaging:
-
24-48 hours post-transfection, replace the culture medium with imaging medium (e.g., FluoroBrite DMEM).
-
Add this compound dye to the imaging medium at a final concentration of 0.5-2 µM.[2]
-
Incubate the cells for 15-30 minutes at 37°C to allow for dye uptake and binding to the Pepper aptamer.
-
Image the cells using a confocal or wide-field fluorescence microscope equipped with appropriate filter sets for this compound (Excitation/Emission maxima are specific to the HBC analog). For this compound, excitation is typically around 599 nm.
-
For time-lapse imaging, acquire images at desired intervals, minimizing phototoxicity by using the lowest possible laser power and exposure times.
Photostability Assay
This protocol is based on the methodology described in Chen et al., 2019.[2]
1. Sample Preparation:
-
Prepare cells expressing the fluorescent RNA construct (e.g., this compound/Pepper or Broccoli/DFHBI-1T) as described in the live-cell imaging protocol.
2. Image Acquisition:
-
Identify a field of view with multiple fluorescent cells.
-
Continuously acquire images of the same field of view using a constant laser power and exposure time.
-
Record images at regular intervals (e.g., every 5-10 seconds) until the fluorescence signal is significantly bleached.
3. Data Analysis:
-
Measure the mean fluorescence intensity of individual cells or regions of interest at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized intensity as a function of time to generate a photobleaching curve.
-
The photobleaching half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[14][15]
Cell Viability Assay
This protocol describes a general method for assessing cell viability after exposure to labeling reagents, such as HBC dyes.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with varying concentrations of the this compound dye or other labeling components. Include a vehicle-only control.
-
Incubate the cells for a period relevant to the intended live-cell imaging experiment (e.g., 24-48 hours).
2. Viability Measurement:
-
Use a commercial cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo) following the manufacturer's instructions.[16][17][18]
-
For example, with an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance or luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
-
Plot the cell viability as a function of the compound concentration to determine the cytotoxic effects.
SLAM-seq Protocol
This protocol is a generalized workflow for SLAM-seq, adapted from available user guides.[12][13]
1. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing 4-thiouridine (s4U) at an optimized concentration (typically 100-500 µM).
-
Incubate the cells for the desired labeling period to allow for s4U incorporation into newly transcribed RNA.
2. RNA Isolation and Alkylation:
-
Harvest the cells and isolate total RNA using a standard RNA extraction method.
-
Treat the isolated RNA with iodoacetamide (IAA) to alkylate the thiol group of the incorporated s4U.
3. Library Preparation and Sequencing:
-
Prepare a 3' mRNA sequencing library from the alkylated RNA using a commercial kit (e.g., QuantSeq).
-
During reverse transcription, guanine (B1146940) is incorporated opposite the alkylated s4U, resulting in a T-to-C conversion in the sequencing reads.
-
Sequence the library on a compatible next-generation sequencing platform.
4. Data Analysis:
-
Use a specialized bioinformatics pipeline (e.g., SLAMdunk) to align the sequencing reads to a reference genome and identify T>C conversions.
-
Quantify the number of reads with T>C conversions to determine the abundance of nascent RNA transcripts.
Conclusion
The choice of a live-cell RNA labeling technology is a critical decision that directly impacts the quality and scope of experimental outcomes. The this compound/Pepper system presents a compelling option, offering high photostability, a good signal-to-noise ratio, and minimal perturbation to the target RNA. While the MS2 system remains a robust tool for single-molecule tracking, the potential for perturbation from its larger tag size is a consideration. Spinach-based systems, though pioneering, are generally less photostable than the Pepper system. SLAM-seq provides a powerful, sequencing-based approach for studying RNA kinetics on a global scale but lacks the single-molecule, real-time visualization capabilities of the other methods. By carefully considering the quantitative data and experimental requirements outlined in this guide, researchers can make an informed decision to select the most suitable technology to illuminate the intricate dynamics of RNA in living cells.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pepper RNA variants reveal decoupling of HBC530 binding thermodynamics and fluorescence activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the photophysics of the spinach-DFHBI RNA aptamer-fluorogen complex to improve live-cell RNA imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. feilab.uchicago.edu [feilab.uchicago.edu]
- 6. RNA imaging in living cells – methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Impact of temporal resolution in single particle tracking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Spinach-based sensors for fluorescence imaging of intracellular metabolites and proteins in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lexogen.com [lexogen.com]
- 13. lexogen.com [lexogen.com]
- 14. Fluorescence and photobleaching dynamics of single light-harvesting complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 16. Comparing automated cell imaging with conventional methods of measuring cell proliferation and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Automation, live-cell imaging, and endpoint cell viability for 96-well plate drug screens [protocols.io]
- 18. knowledge.uchicago.edu [knowledge.uchicago.edu]
Safety Operating Guide
Essential Safety and Disposal Procedures for HBC599
This document provides crucial safety and logistical information for the proper handling and disposal of the fluorescent dye HBC599 in a laboratory setting. The following procedural guidance is intended to ensure the safety of researchers, scientists, and drug development professionals.
Disclaimer: The following procedures are based on general laboratory safety protocols for chemical waste. Specific disposal regulations can vary by institution and location. Always consult your institution's Environmental Health and Safety (EHS) department for detailed guidance and to ensure compliance with local, state, and federal regulations.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is critical for safe handling and for the accurate labeling of waste containers.
| Property | Value | Reference |
| CAS Number | 2530162-00-4 | [1] |
| Molecular Formula | C₂₁H₁₇N₃OS | [1] |
| Molecular Weight | 359.44 g/mol | [1] |
| Solubility in DMSO | ≥ 25 mg/mL (69.55 mM) | [1] |
Experimental Protocol: Standard Disposal Procedure for this compound Waste
The following step-by-step methodology should be followed for the disposal of solid and liquid waste containing this compound.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound or its waste.
2. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, microfuge tubes, gloves, and paper towels, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and the first rinse of any contaminated glassware, in a separate, clearly labeled, and sealable hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed by your EHS department.
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
3. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. Affix a completed hazardous waste tag as required by your institution.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure that liquid waste containers are stored in secondary containment to prevent spills.
-
Keep waste containers sealed at all times, except when adding waste.
5. Disposal Request:
-
Once a waste container is full, or on a regular schedule as determined by your laboratory's protocols, submit a hazardous waste pickup request to your institution's EHS department. Do not dispose of this compound waste in the regular trash or down the sewer system.[2]
6. Decontamination of Glassware:
-
For reusable glassware, the first rinse with a suitable solvent (e.g., ethanol (B145695) or acetone, depending on compatibility) should be collected as hazardous liquid waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your EHS guidelines.
7. Spill Management:
-
In the event of a spill, cordon off the area to prevent exposure.
-
For small spills, use an absorbent material (e.g., vermiculite (B1170534) or a chemical spill pillow) to soak up the liquid.
-
For solid spills, carefully sweep or wipe up the material, avoiding the creation of dust.
-
All spill cleanup materials must be collected and disposed of as solid hazardous waste.
-
Report any significant spills to your laboratory supervisor and EHS department immediately.
Visualized Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling HBC599
Disclaimer: No specific Safety Data Sheet (SDS) for HBC599 was publicly available at the time of this writing. The following procedures are based on general best practices for handling fluorescent dyes and other research chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to conduct a thorough risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety, maintaining a safe laboratory environment, and proper disposal of chemical waste.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the compound. |
| Body Protection | A dedicated laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A fit-tested N95 respirator or higher may be necessary if there is a risk of aerosolization. | Prevents inhalation of airborne particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Experimental Protocol: General Handling of this compound
This protocol outlines the general steps for safely handling this compound in a laboratory setting.
1. Preparation:
- Before handling this compound, ensure you have read and understood the general safety guidelines for chemical handling.
- Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
- Assemble all necessary materials, including this compound, appropriate solvents, pipettes, tubes, and waste containers.
- Ensure that an emergency eyewash station and safety shower are readily accessible.
2. Handling:
- Wear the appropriate PPE as detailed in the table above.
- When weighing the solid form of this compound, do so in a chemical fume hood to avoid inhalation of any dust particles.
- To prepare a stock solution, slowly add the solvent to the solid this compound to avoid splashing.
- Clearly label all containers with the chemical name, concentration, date, and your initials.
3. Decontamination:
- After handling, wipe down the work area with an appropriate cleaning agent.
- Dispose of all contaminated disposable materials in the designated chemical waste container.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.
Solid Waste:
-
Collect all solid waste contaminated with this compound, including gloves, pipette tips, and paper towels, in a dedicated and clearly labeled hazardous waste container.
-
The container should be sealed to prevent the release of any chemical dust.
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name and approximate concentration.
-
Do not dispose of this compound solutions down the drain.
Operational Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
